molecular formula C8H8ClNO2 B1599008 4-Chloro-2,6-dimethyl-nicotinic acid CAS No. 56022-09-4

4-Chloro-2,6-dimethyl-nicotinic acid

Cat. No.: B1599008
CAS No.: 56022-09-4
M. Wt: 185.61 g/mol
InChI Key: TVZVZAZYZPHYPA-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-nicotinic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,6-dimethyl-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dimethyl-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-3-6(9)7(8(11)12)5(2)10-4/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZVZAZYZPHYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412404
Record name 4-Chloro-2,6-dimethyl-nicotinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20412404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56022-09-4
Record name 4-Chloro-2,6-dimethyl-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-nicotinic Acid: Properties, Synthesis, and Applications

4-Chloro-2,6-dimethyl-nicotinic acid is a highly substituted pyridine derivative that has emerged as a molecule of significant interest for researchers in synthetic and medicinal chemistry. As a nicotinic acid (Vitamin B3) analogue, it belongs to a class of compounds with established biological relevance.[1][2] However, the specific arrangement of its functional groups—a reactive chlorine atom at the 4-position, two electron-donating methyl groups at the 2- and 6-positions, and a carboxylic acid at the 3-position—creates a unique chemical entity. This substitution pattern makes it an exceptionally valuable synthon, or building block, for the construction of diverse and complex molecular libraries.[3]

The presence of the chloro group provides a key reactive handle for introducing further molecular complexity through various cross-coupling and substitution reactions.[3] This guide, intended for chemists, pharmacologists, and drug development professionals, offers a comprehensive exploration of the core chemical properties, reactivity, synthesis, and potential applications of 4-Chloro-2,6-dimethyl-nicotinic acid, providing the foundational knowledge required to harness its full synthetic potential.

Core Physicochemical and Structural Properties

The identity and physical characteristics of a compound are foundational to its application in research. The structural arrangement of 4-Chloro-2,6-dimethyl-nicotinic acid dictates its solubility, reactivity, and spectroscopic signature.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 4-chloro-2,6-dimethylpyridine-3-carboxylic acid[3]
CAS Number 56022-09-4[3][4]
Molecular Formula C₈H₈ClNO₂[3][4]
Molecular Weight 185.61 g/mol [3][4]
Appearance White to off-white crystalline powder (inferred)
Melting Point Data not widely published; related compounds like 6-chloronicotinic acid melt at ~190 °C (decomposes).[5]
Solubility Expected to be soluble in polar organic solvents like DMSO, methanol, and ethanol; sparingly soluble in water, with solubility increasing in basic aqueous solutions.[5][6]

Structural Analysis:

The molecule's properties are a direct consequence of its substituted pyridine core. The carboxylic acid group imparts acidic properties and serves as a key site for amide and ester formation. The two methyl groups are electron-donating, influencing the electron density of the pyridine ring. The chlorine atom at the 4-position is the most critical feature for its role as a synthon, acting as a leaving group in nucleophilic aromatic substitution and a partner in metal-catalyzed cross-coupling reactions.

Spectroscopic Signature

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic Proton (H5): A singlet appearing in the aromatic region (~8.0-8.5 ppm).- Methyl Protons (2-CH₃, 6-CH₃): Two distinct singlets in the aliphatic region (~2.5-2.8 ppm), each integrating to 3 protons.- Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (-COOH): ~165-175 ppm.- Aromatic Carbons (Pyridine Ring): Multiple signals between ~120-160 ppm. The carbons attached to the chloro and methyl groups will have distinct shifts.- Methyl Carbons (-CH₃): Signals in the aliphatic region, typically ~20-25 ppm.
Mass Spec. (MS) - Molecular Ion (M⁺): A prominent peak at m/z 185.- Isotope Peak (M+2): A peak at m/z 187 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.
Infrared (IR) - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.- C=N, C=C Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Typically found in the 1000-1100 cm⁻¹ region.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 4-Chloro-2,6-dimethyl-nicotinic acid is crucial for its effective use in designing novel molecules.

Synthetic Pathway

A common and logical synthetic approach involves the chlorination of a readily available precursor, 2,6-dimethyl-4-pyridone. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to ensure complete conversion. The resulting 4-chloro-2,6-dimethylpyridine can then be functionalized to introduce the carboxylic acid group. However, a more direct strategy involves the hydrolysis of a nitrile group at the C-3 position. This nitrile can be introduced through various methods, including Sandmeyer-type reactions.[3]

A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis of 4-Chloro-2,6-dimethylpyridine cluster_1 Introduction of Carboxylic Acid Precursor cluster_2 Final Conversion to Carboxylic Acid A 2,6-Dimethyl-4-pyridone B 4-Chloro-2,6-dimethylpyridine A->B  POCl₃, PCl₅  90-110 °C C 4-Chloro-2,6-dimethyl-3-nitropyridine B->C  HNO₃, H₂SO₄ D 3-Amino-4-chloro-2,6-dimethylpyridine C->D  Reduction (e.g., Fe/HCl) E 4-Chloro-2,6-dimethyl-3-cyanopyridine D->E  Sandmeyer Reaction  (NaNO₂, HCl then CuCN) F 4-Chloro-2,6-dimethyl-nicotinic acid E->F  Acid/Base Hydrolysis

Caption: A potential multi-step synthesis pathway to the target compound.

Experimental Protocol: Chlorination of 2,6-Dimethyl-4-pyridone

This protocol describes the first key step in a potential synthesis, the formation of the chlorinated pyridine intermediate.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 2,6-dimethyl-4-pyridone.

  • Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃) to the flask while stirring. Then, add phosphorus pentachloride (PCl₅) portion-wise. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to 90-110 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is > 8.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-chloro-2,6-dimethylpyridine can be purified further by column chromatography or distillation.

Core Reactivity

The true value of 4-Chloro-2,6-dimethyl-nicotinic acid lies in its versatile reactivity, which allows for the creation of a vast array of derivatives.

G cluster_0 Carboxylic Acid Reactions cluster_1 Chloro Group Reactions center 4-Chloro-2,6-dimethyl- nicotinic acid A Ester Derivative center->A  R-OH, H⁺ B Amide Derivative center->B  R-NH₂, Coupling Agent C Amino Derivative (SNAr) center->C  R₂NH, Base D Aryl/Alkenyl Derivative (Suzuki Coupling) center->D  Ar-B(OH)₂, Pd Catalyst, Base E Ether/Thioether Derivative (SNAr) center->E  R-OH / R-SH, Base

Caption: Key reactivity pathways for derivatization.

  • Reactions at the Chloro Position: The chlorine at the C4 position is the primary site for diversification. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles (amines, alcohols, thiols) and is an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the straightforward introduction of new aryl, heteroaryl, alkyl, or amino substituents.

  • Reactions at the Carboxylic Acid: The carboxylic acid group undergoes standard transformations. Esterification with alcohols under acidic conditions or amide bond formation with amines using coupling reagents (e.g., EDC, HATU) are high-yielding and reliable reactions for modifying this position.

Applications in Drug Discovery and Chemical Biology

Substituted nicotinic acid derivatives are a staple in medicinal chemistry programs due to their presence in numerous bioactive molecules. The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid makes it a valuable scaffold for targeting a range of biological systems.[3]

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. This molecule can serve as a starting point for synthesizing compounds targeting kinases like VEGFR-2, which are crucial in angiogenesis and cancer progression.[7]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: As a nicotinic acid derivative, its core structure is relevant for developing ligands that interact with nAChRs. These receptors are implicated in various neurological disorders, making antagonists and agonists valuable research tools and potential therapeutics.[8]

  • Antiproliferative Agents: The nicotinic acid framework has been explored for the development of novel anticancer agents.[9] Derivatization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[7][9]

G A 4-Chloro-2,6-dimethyl- nicotinic acid (Core Scaffold) B Library of Diverse Derivatives via Cross-Coupling & Amidation A->B Synthetic Diversification C Kinase Inhibitors (e.g., VEGFR-2) B->C Screening & Optimization D nAChR Modulators B->D E Antiproliferative Agents B->E

Caption: Role as a scaffold in drug discovery workflows.

Safety and Handling

As a laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, information from structurally related chloropyridines and carboxylic acids provides a basis for safe handling practices.[10]

  • GHS Hazard Classification (Anticipated):

    • Acute Toxicity, Oral: May be harmful if swallowed.[10]

    • Skin Corrosion/Irritation: Causes skin irritation.[10]

    • Eye Damage/Irritation: Causes serious eye irritation.[10]

    • STOT - Single Exposure: May cause respiratory irritation.[10]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

    • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation. Wash hands thoroughly after handling.[12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[12]

    • Protect from light, as some nicotinic acid derivatives can be light-sensitive.[1][12]

    • Keep away from strong oxidizing agents.[1]

Conclusion

4-Chloro-2,6-dimethyl-nicotinic acid is far more than a simple derivative of a vitamin. It is a strategically designed synthetic intermediate whose true value is realized in its potential for diversification. The interplay between its carboxylic acid handle and, most importantly, its reactive chloro group allows chemists to readily explore chemical space in the pursuit of novel bioactive compounds. Its utility as a scaffold in developing kinase inhibitors, nAChR modulators, and other therapeutic agents is clear. Future research will likely continue to exploit the reactivity of this compound to build complex molecular architectures, leading to the discovery of new chemical probes and drug candidates.[3]

References

  • Chemsrc. Nicotinic acid | CAS#:59-67-6. [Link]

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

  • PubChem. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229. [Link]

  • WADA. International Standard - Prohibited List. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • ResearchGate. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

  • Nowick, James S. Problems from Previous Years' Exams. [Link]

  • Google Patents.
  • MDPI. pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. [Link]

  • PubMed. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

  • INCHEM. ICSC 1702 - NICOTINIC ACID. [Link]

  • PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2,6-dimethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of a viable and robust synthetic pathway for 4-Chloro-2,6-dimethyl-nicotinic acid, a key substituted pyridine derivative with significant potential in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the core pyridine ring, followed by the strategic introduction of the chloro substituent via a Sandmeyer reaction, and culminating in the hydrolysis of a nitrile precursor to the final carboxylic acid. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into reaction mechanisms and potential optimization strategies.

Introduction

Substituted nicotinic acids are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid, featuring a chlorine atom at the 4-position, a carboxylic acid at the 3-position, and two methyl groups at the 2- and 6-positions, creates a unique electronic and steric environment. This renders it a valuable building block for the synthesis of more complex molecules with tailored biological activities. The chloro group, in particular, serves as a versatile handle for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions. This guide details a logical and efficient three-step synthesis to obtain this important molecule.

Retrosynthetic Analysis

A retrosynthetic approach to 4-Chloro-2,6-dimethyl-nicotinic acid suggests a pathway that sequentially disconnects the functional groups. The carboxylic acid can be derived from the hydrolysis of a nitrile group, a common and reliable transformation. The chloro group at the 4-position can be introduced from a primary amino group via the Sandmeyer reaction. This leads to a key intermediate, 4-amino-2,6-dimethylnicotinonitrile. This intermediate can be constructed from acyclic precursors through a condensation reaction to form the pyridine ring.

Retrosynthesis Target 4-Chloro-2,6-dimethyl-nicotinic acid Intermediate1 4-Chloro-2,6-dimethylnicotinonitrile Target->Intermediate1 Nitrile Hydrolysis Intermediate2 4-Amino-2,6-dimethylnicotinonitrile Intermediate1->Intermediate2 Sandmeyer Reaction Precursors Acyclic Precursors (e.g., 3-aminocrotononitrile, diketone/enamine) Intermediate2->Precursors Pyridine Ring Formation

Caption: Retrosynthetic analysis of 4-Chloro-2,6-dimethyl-nicotinic acid.

Synthesis Pathway

The forward synthesis is designed as a three-step sequence:

  • Step 1: Synthesis of 4-Amino-2,6-dimethylnicotinonitrile.

  • Step 2: Sandmeyer Reaction to Yield 4-Chloro-2,6-dimethylnicotinonitrile.

  • Step 3: Hydrolysis to 4-Chloro-2,6-dimethyl-nicotinic Acid.

Synthesis_Pathway Start Acyclic Precursors Step1 Step 1: Pyridine Ring Formation Start->Step1 Intermediate 4-Amino-2,6-dimethylnicotinonitrile Step1->Intermediate Step2 Step 2: Sandmeyer Reaction Intermediate->Step2 Chloro_Intermediate 4-Chloro-2,6-dimethylnicotinonitrile Step2->Chloro_Intermediate Step3 Step 3: Nitrile Hydrolysis Chloro_Intermediate->Step3 Final_Product 4-Chloro-2,6-dimethyl-nicotinic acid Step3->Final_Product Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Chlorination Amine 4-Amino-2,6-dimethylnicotinonitrile Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, HCl (0-5 °C) Radical Aryl Radical + N₂ Diazonium->Radical CuCl (catalyst) Single Electron Transfer Product 4-Chloro-2,6-dimethylnicotinonitrile Radical->Product Chlorine Transfer

An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-nicotinic Acid (CAS: 56022-09-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-2,6-dimethyl-nicotinic acid, with CAS number 56022-09-4, is a strategically substituted pyridine carboxylic acid derivative. Its unique structural features, including a reactive chlorine atom and two methyl groups on the pyridine ring, make it a valuable and versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, reactivity, and potential therapeutic applications. The document delves into the mechanistic principles behind its synthesis and reactivity, offers detailed experimental considerations, and explores the landscape of its potential biological activities, drawing parallels with related nicotinic acid analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this compound for the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Significance of a Substituted Nicotinic Acid Scaffold

The nicotinic acid (niacin, vitamin B3) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic functionalization of this pyridine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. 4-Chloro-2,6-dimethyl-nicotinic acid emerges as a particularly interesting synthon due to the interplay of its substituents. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups.[2] The methyl groups at the 2- and 6-positions can influence the compound's conformation, lipophilicity, and metabolic stability, potentially leading to derivatives with unique pharmacological profiles.[2] This guide will explore the fundamental chemistry and potential biological relevance of this compound, providing a roadmap for its application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Chloro-2,6-dimethyl-nicotinic acid is essential for its effective use in synthesis and biological assays.

Chemical Identity
IdentifierValue
IUPAC Name 4-chloro-2,6-dimethylpyridine-3-carboxylic acid[1]
CAS Number 56022-09-4[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=N1)C)C(=O)O)Cl
InChI Key TVZVZAZYZPHYPA-UHFFFAOYSA-N[1]
Predicted and Experimental Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted/Reported ValueRemarks
Appearance White to off-white solid.Based on typical appearance of similar crystalline organic acids.
Melting Point Not widely reported.Expected to be a relatively high-melting solid due to its crystalline nature and potential for intermolecular hydrogen bonding.
Boiling Point Not widely reported.Likely to decompose at higher temperatures before boiling at atmospheric pressure.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid group imparts some polarity, while the chlorinated and methylated pyridine ring is largely nonpolar.
pKa Not experimentally determined.The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for substituted benzoic and nicotinic acids.
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 4-Chloro-2,6-dimethyl-nicotinic acid. Below are the expected spectral features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the aromatic proton at the 5-position of the pyridine ring.

    • Two singlets for the two methyl groups at the 2- and 6-positions.

    • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the six carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.

    • Signals for the two methyl carbons.

    • A signal for the carboxylic acid carbon.

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid.

    • A sharp C=O stretching band for the carbonyl group of the carboxylic acid.

    • C-Cl stretching vibrations.

    • Aromatic C-H and C=C/C=N stretching bands characteristic of the substituted pyridine ring.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M+) corresponding to the molecular weight of 185.61 g/mol .

    • A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

    • Fragmentation patterns corresponding to the loss of CO₂, Cl, and other fragments.

Synthesis and Manufacturing

The synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid can be approached through several strategic routes, typically involving the construction of the substituted pyridine ring followed by functional group manipulations. A retrosynthetic analysis reveals key disconnections and potential starting materials.

G 4-Chloro-2,6-dimethyl-nicotinic acid 4-Chloro-2,6-dimethyl-nicotinic acid Functional Group Interconversion Functional Group Interconversion 4-Chloro-2,6-dimethyl-nicotinic acid->Functional Group Interconversion C-C and C-N Bond Formation C-C and C-N Bond Formation 4-Chloro-2,6-dimethyl-nicotinic acid->C-C and C-N Bond Formation 4-Chloro-2,6-dimethyl-3-cyanopyridine 4-Chloro-2,6-dimethyl-3-cyanopyridine Functional Group Interconversion->4-Chloro-2,6-dimethyl-3-cyanopyridine Retrosynthesis Simpler Pyridine Precursors Simpler Pyridine Precursors C-C and C-N Bond Formation->Simpler Pyridine Precursors Retrosynthesis Hydrolysis Hydrolysis Hydrolysis->4-Chloro-2,6-dimethyl-nicotinic acid Halogenation Halogenation 2,6-Dimethylnicotinic acid 2,6-Dimethylnicotinic acid Halogenation->2,6-Dimethylnicotinic acid Starting Materials (e.g., lutidines, acetoacetates) Starting Materials (e.g., lutidines, acetoacetates) 4-Chloro-2,6-dimethyl-3-cyanopyridine->Hydrolysis Forward Synthesis Simpler Pyridine Precursors->Halogenation Forward Synthesis 2,6-Dimethylnicotinic acid->Starting Materials (e.g., lutidines, acetoacetates)

Caption: Retrosynthetic analysis of 4-Chloro-2,6-dimethyl-nicotinic acid.

Representative Synthesis Protocol: From 2,6-Lutidine

A plausible and commonly employed strategy for the synthesis of substituted nicotinic acids involves the modification of readily available pyridine derivatives. The following protocol is a representative example based on established chemical transformations.

Step 1: Nitration of 2,6-Lutidine

  • To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2,6-lutidine (2,6-dimethylpyridine) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or KOH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2,6-dimethyl-3-nitropyridine.

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid

  • Suspend 2,6-dimethyl-3-nitropyridine in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material and the formation of manganese dioxide (a brown precipitate).

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2,6-dimethyl-3-nitro-4-pyridinecarboxylic acid.

  • Filter the product, wash with cold water, and dry.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2,6-dimethyl-3-nitro-4-pyridinecarboxylic acid in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reduction is complete, work up the reaction mixture accordingly to isolate the 3-amino-2,6-dimethyl-4-pyridinecarboxylic acid.

Step 4: Sandmeyer Reaction for Chlorination

  • Dissolve the 3-amino-2,6-dimethyl-4-pyridinecarboxylic acid in an aqueous solution of a strong mineral acid (e.g., HCl) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain 4-Chloro-2,6-dimethyl-nicotinic acid.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Chloro-2,6-dimethyl-nicotinic acid is dominated by the chemistry of its three key functional groups: the carboxylic acid, the chloro substituent, and the pyridine ring itself.

G cluster_0 Reactivity of 4-Chloro-2,6-dimethyl-nicotinic acid cluster_1 Synthetic Transformations Core 4-Chloro-2,6-dimethyl- nicotinic acid Amide Amide Formation Core->Amide  -COOH group Ester Esterification Core->Ester  -COOH group NucleophilicSub Nucleophilic Aromatic Substitution Core->NucleophilicSub  -Cl group CrossCoupling Cross-Coupling Reactions Core->CrossCoupling  -Cl group

Caption: Key reactive sites and synthetic applications.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

  • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to yield an amide.[3]

  • Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Chloro Group

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, although it may require forcing conditions or activation depending on the nucleophile.[2] This allows for the introduction of:

  • Oxygen nucleophiles: Alkoxides and phenoxides to form ethers.

  • Nitrogen nucleophiles: Amines and azides to introduce new nitrogen-containing functionalities.

  • Sulfur nucleophiles: Thiolates to form thioethers.

Furthermore, the chloro group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Potential Biological Activities and Therapeutic Applications

While the specific biological activity of 4-Chloro-2,6-dimethyl-nicotinic acid is not extensively documented, the nicotinic acid scaffold is known to be a pharmacologically active motif. Derivatives of nicotinic acid have shown a wide range of biological activities, suggesting potential avenues of investigation for this compound and its derivatives.

Anti-inflammatory Activity

Nicotinic acid itself has been shown to have anti-inflammatory properties.[4] The synthesis of novel nicotinic acid derivatives as potential anti-inflammatory agents is an active area of research.[4] It is plausible that derivatives of 4-Chloro-2,6-dimethyl-nicotinic acid could be explored for their ability to modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents. Research has demonstrated that derivatives of nicotinic acid, such as acylhydrazones and oxadiazolines, can exhibit significant activity against both Gram-positive and Gram-negative bacteria.[5] The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid provides a template for the synthesis of new compounds that could be screened for their antimicrobial efficacy.

Anticancer Activity

Nicotinic acid derivatives have also been investigated for their potential as anticancer agents. For instance, some derivatives have been shown to inhibit enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). The ability to readily diversify the structure of 4-Chloro-2,6-dimethyl-nicotinic acid through its reactive chloro group makes it an attractive starting point for the development of novel kinase inhibitors or other anticancer therapeutics.

Analytical Methodologies

The analysis of 4-Chloro-2,6-dimethyl-nicotinic acid and its derivatives in reaction mixtures or biological matrices can be achieved using standard analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the separation and quantification of this compound. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.[6] Detection can be achieved using a UV detector, as the pyridine ring is chromophoric.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., esters), GC-MS can be a powerful tool for separation and identification. Derivatization of the carboxylic acid to a more volatile ester may be necessary for efficient analysis.

Spectroscopic Methods

As discussed in Section 2.3, NMR, IR, and MS are indispensable tools for the structural elucidation and purity assessment of 4-Chloro-2,6-dimethyl-nicotinic acid and its reaction products.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

4-Chloro-2,6-dimethyl-nicotinic acid is a valuable synthetic intermediate with significant potential for the development of novel molecules with diverse biological activities. Its strategic placement of a reactive chlorine atom and two methyl groups on the robust nicotinic acid scaffold provides a versatile platform for chemical exploration. Future research efforts should focus on:

  • Elucidation of Specific Biological Targets: Screening of derivatives of 4-Chloro-2,6-dimethyl-nicotinic acid against a panel of biological targets to identify novel mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity for identified biological targets.

  • Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes to this compound and its derivatives.

The insights provided in this technical guide aim to facilitate and inspire further research into the chemistry and therapeutic potential of 4-Chloro-2,6-dimethyl-nicotinic acid, ultimately contributing to the advancement of drug discovery and development.

References

  • Mahmoud, Z. K., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved January 21, 2026, from [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. 2019 3rd International Conference on Materials Engineering and Functional Materials (ICMEFM 2019). [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-2,6-dimethyl-nicotinic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for obtaining and interpreting spectroscopic data.

Introduction: The Significance of 4-Chloro-2,6-dimethyl-nicotinic acid

4-Chloro-2,6-dimethyl-nicotinic acid, with the chemical formula C₈H₈ClNO₂, is a substituted pyridine derivative. The unique arrangement of a chloro group, two methyl groups, and a carboxylic acid on the pyridine ring makes it a versatile building block in organic synthesis.[1] The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The methyl groups at the 2- and 6-positions can influence the molecule's steric and electronic properties, while the nicotinic acid core is a well-known pharmacophore. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

This guide will delve into the core spectroscopic techniques used to elucidate the structure of 4-Chloro-2,6-dimethyl-nicotinic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the theoretical underpinnings, provide detailed experimental protocols, and present an analysis of the expected spectroscopic data.

Molecular Structure and Key Spectroscopic Features

A fundamental understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of 4-Chloro-2,6-dimethyl-nicotinic acid, with its key functional groups, is depicted below.

Caption: Molecular structure of 4-Chloro-2,6-dimethyl-nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-2,6-dimethyl-nicotinic acid is expected to be relatively simple due to the molecule's symmetry. The key predicted chemical shifts are summarized in the table below. The predictions are based on established principles of NMR spectroscopy and comparison with similar structures.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0broad singlet1H
Aromatic H (H5)7.5 - 8.0singlet1H
-CH₃ (2,6-positions)2.5 - 2.7singlet6H
  • -COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.

  • Aromatic Proton (H5): There is a single proton on the pyridine ring at the 5-position. It is expected to appear as a singlet as it has no adjacent protons to couple with.

  • Methyl Protons: The two methyl groups at the 2- and 6-positions are chemically equivalent and will therefore give rise to a single, sharp singlet integrating to six protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-Chloro-2,6-dimethyl-nicotinic acid, eight distinct carbon signals are anticipated.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C4 (C-Cl)148 - 152
C2, C6 (C-CH₃)155 - 160
C3 (C-COOH)125 - 130
C5120 - 125
-CH₃20 - 25
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the electronegative chlorine atom (C4) and the carbons bearing the methyl groups (C2, C6) will be significantly downfield.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of 4-Chloro-2,6-dimethyl-nicotinic acid.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Chloro-2,6-dimethyl-nicotinic acid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve standard Add Internal Standard (optional) dissolve->standard mix Mix until Homogeneous standard->mix insert Insert Sample into Spectrometer mix->insert Transfer to Spectrometer lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C

Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

The FTIR spectrum of 4-Chloro-2,6-dimethyl-nicotinic acid is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the carbon-halogen bond.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C=O stretch (Carboxylic Acid)1700-1725Strong
C=C and C=N stretch (Aromatic Ring)1550-1650Medium-Strong
C-H stretch (Aromatic and Methyl)2850-3100Medium
C-Cl stretch700-850Medium-Strong
  • O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid will be a prominent feature.

  • Aromatic Ring Vibrations: Multiple bands in the fingerprint region will correspond to the stretching and bending vibrations of the substituted pyridine ring.

  • C-Cl Stretch: The carbon-chlorine bond will give rise to a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like 4-Chloro-2,6-dimethyl-nicotinic acid, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. The ATR method is generally simpler and faster.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the powdered 4-Chloro-2,6-dimethyl-nicotinic acid sample onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • After data collection, clean the ATR crystal thoroughly.

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition clean Clean ATR Crystal apply_sample Apply Powdered Sample clean->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure background Collect Background Spectrum sample Collect Sample Spectrum background->sample cleanup Clean Crystal After Use sample->cleanup

Caption: Experimental workflow for FTIR analysis (ATR method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

For 4-Chloro-2,6-dimethyl-nicotinic acid (Molecular Weight: 185.61 g/mol ), the mass spectrum will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern of chlorine.

IonPredicted m/zRelative Abundance
[M]⁺ (with ³⁵Cl)185~100%
[M+2]⁺ (with ³⁷Cl)187~32%
[M-COOH]⁺140Variable
[M-Cl]⁺150Variable
  • Isotopic Pattern: The presence of a chlorine atom will result in two molecular ion peaks separated by two mass units, with a characteristic intensity ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of the presence of one chlorine atom in the molecule.

  • Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or the chlorine atom (-Cl, 35/37 Da).

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for analyzing this compound, as it is a soft ionization method that can generate intact molecular ions.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.

Sample Preparation:

  • Prepare a dilute solution of 4-Chloro-2,6-dimethyl-nicotinic acid (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium hydroxide can aid in ionization.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or LC.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to maximize the signal of the molecular ion.

  • Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, both modes can be effective.

  • If structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Predicted UV-Vis Spectral Data

The pyridine ring in 4-Chloro-2,6-dimethyl-nicotinic acid is a chromophore that will absorb UV light. The exact absorption maxima (λ_max) will be influenced by the substituents and the solvent.

SolventPredicted λ_max (nm)
Ethanol~260-270 nm
Acidic (e.g., 0.1 M HCl)~265-275 nm
Basic (e.g., 0.1 M NaOH)~255-265 nm

The position of the λ_max can shift depending on the protonation state of the pyridine nitrogen and the carboxylic acid group, which is influenced by the pH of the solvent.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of 4-Chloro-2,6-dimethyl-nicotinic acid of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or water).

  • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Use the same solvent to prepare a blank solution.

Data Acquisition:

  • Fill a quartz cuvette with the blank solution and place it in the reference beam of the spectrophotometer.

  • Fill another quartz cuvette with the sample solution and place it in the sample beam.

  • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Record the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-2,6-dimethyl-nicotinic acid, employing NMR, FTIR, MS, and UV-Vis techniques, provides a robust and detailed characterization of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with related compounds, serves as a reliable guide for researchers. The experimental protocols outlined in this guide are designed to be both practical and effective, enabling scientists to obtain high-quality data for this important synthetic intermediate. By following these methodologies, researchers can confidently verify the identity and purity of their material, paving the way for successful downstream applications in drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588175, 4-Chloro-2,6-dimethylpyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 4-Chloro-2,6-dimethyl-nicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As a senior application scientist, my objective is to present not just the "what" but the "why"—elucidating the rationale behind synthetic strategies and analytical methodologies. This document is structured to provide a foundational understanding of the molecule's structure, a practical guide to its synthesis and characterization, and insights into its potential applications, thereby empowering researchers in their scientific endeavors.

Molecular Architecture and Physicochemical Properties

4-Chloro-2,6-dimethyl-nicotinic acid, with the IUPAC name 4-chloro-2,6-dimethylpyridine-3-carboxylic acid, is a heterocyclic compound built upon a pyridine core. The strategic placement of its functional groups—a chloro group at the 4-position, two methyl groups at the 2- and 6-positions, and a carboxylic acid at the 3-position—imparts a unique combination of steric and electronic properties that make it a valuable building block in the synthesis of more complex molecules.[1]

PropertyValueSource
CAS Number 56022-09-4
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Canonical SMILES CC1=CC(=C(C(=N1)C)C(=O)O)Cl
InChI Key TVZVZAZYZPHYPA-UHFFFAOYSA-N

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The presence of the electron-withdrawing carboxylic acid and chlorine atom influences the electron density of the pyridine ring, while the methyl groups provide steric bulk and electron-donating character. This electronic interplay is crucial for its reactivity and potential biological interactions. Halogenated pyridine carboxylic acids are recognized as important intermediates in the synthesis of various commercial products, including fungicides and herbicides.[1]

Strategic Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines like 4-Chloro-2,6-dimethyl-nicotinic acid requires a strategic approach to ensure correct regiochemistry. A plausible retrosynthetic analysis suggests a convergent strategy where the pyridine ring is first constructed with the methyl groups in place, followed by targeted functionalization to introduce the chloro and carboxylic acid groups.

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Target [label="4-Chloro-2,6-dimethyl-nicotinic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Functional Group Interconversion"]; Intermediate2 [label="4-Chloro-2,6-dimethyl-3-cyanopyridine"]; Intermediate3 [label="Pyridine Ring Formation"]; StartingMaterials [label="Simpler, Achiral Precursors\n(e.g., ammonia, aldehydes, β-ketoesters)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Target -> Intermediate1 [label="Hydrolysis"]; Intermediate1 -> Intermediate2; Intermediate2 -> Intermediate3 [label="Chlorination & Cyanation"]; Intermediate3 -> StartingMaterials [label="Hantzsch-type Condensation"]; }

Retrosynthetic analysis of 4-Chloro-2,6-dimethyl-nicotinic acid.

A common and adaptable method for pyridine synthesis is the Hantzsch pyridine synthesis or variations thereof. This one-pot condensation reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia).

Illustrative Synthetic Protocol

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This initial step follows the principles of the Hantzsch synthesis.

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2 moles), a suitable aldehyde (1 mole, e.g., formaldehyde or a precursor), and ethanol as a solvent.

  • Add a catalytic amount of an amine, such as piperidine or diethylamine, to facilitate the initial Knoevenagel condensation.

  • Slowly add a solution of ammonia (1 mole) in ethanol.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the dihydropyridine product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Oxidation to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

The dihydropyridine intermediate is aromatized in this step.

  • Dissolve the dried dihydropyridine from Step 1 in glacial acetic acid.

  • Slowly add an oxidizing agent, such as nitric acid or chromium trioxide, at a controlled temperature (typically below 50 °C) to avoid side reactions.

  • After the addition is complete, stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the pyridine product.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis to 2,6-dimethylpyridine-3,5-dicarboxylic acid

The ester groups are hydrolyzed to carboxylic acids.

  • Suspend the pyridine diester from Step 2 in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (the solid should dissolve as the disodium salt is formed).

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 3-4 to precipitate the dicarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Chlorination and Monodecarboxylation to 4-Chloro-2,6-dimethyl-nicotinic acid

This is a critical and potentially challenging step involving selective chlorination and decarboxylation.

  • A possible approach involves the treatment of the dicarboxylic acid with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which can also promote decarboxylation at elevated temperatures. The conditions (temperature, reaction time, and stoichiometry) would need to be carefully optimized to achieve selective monochlorination at the 4-position and monodecarboxylation.

  • Alternatively, the dicarboxylic acid could first be selectively decarboxylated to 2,6-dimethylisonicotinic acid, followed by a directed chlorination.

  • A nitrile-based strategy is also plausible, where a related precursor like 2-chloro-4-methyl nicotinonitrile is synthesized and then hydrolyzed to the carboxylic acid.[1]

Purification Strategy

Purification of the final product is critical to obtain a compound of high purity suitable for research and development.

  • Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexanes.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.

  • Chromatography: For small-scale purification or for removing closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton at the 5-position. The chemical shift of this proton will be influenced by the adjacent chloro and carboxylic acid groups. Two singlets corresponding to the two non-equivalent methyl groups at the 2- and 6-positions will also be present, likely in the range of 2.3-2.7 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with their chemical shifts influenced by the attached substituents. The two methyl carbons will resonate at higher field (typically 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aromatic)~3000-3100
C-H (Methyl)~2850-2960
C=O (Carboxylic Acid)1700-1725
C=C, C=N (Aromatic Ring)1450-1600
C-Cl600-800
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also provide structural information. The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Applications and Future Perspectives in Drug Discovery

Substituted nicotinic acid derivatives are a well-established class of pharmacologically active compounds.[2] The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid makes it a promising scaffold and a versatile synthetic intermediate for the development of novel therapeutic agents.

graph PotentialApplications { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

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CoreMolecule -> Application1 [label="Intermediate for"]; CoreMolecule -> Application2 [label="Scaffold for"]; CoreMolecule -> Application3 [label="Potential Building Block"]; Application2 -> Derivatives [label="Leads to"]; }

Potential applications of 4-Chloro-2,6-dimethyl-nicotinic acid.

The presence of the chloro group at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of compound libraries for high-throughput screening. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, further expanding the accessible chemical space.

While specific biological activity data for 4-Chloro-2,6-dimethyl-nicotinic acid is not yet widely reported, its structural similarity to other biologically active nicotinic acid derivatives suggests potential for activity in areas such as:

  • Antimicrobial Agents: Nicotinic acid derivatives have shown promising antibacterial and antifungal activities.[2]

  • Anti-inflammatory Agents: Some nicotinic acid derivatives exhibit anti-inflammatory properties.

  • Agrochemicals: As a halogenated pyridine carboxylic acid, it is a potential precursor for novel pesticides.[1]

Future research should focus on the synthesis of a diverse library of derivatives based on the 4-Chloro-2,6-dimethyl-nicotinic acid scaffold and their subsequent biological evaluation to unlock the full therapeutic potential of this intriguing molecule.

Conclusion

4-Chloro-2,6-dimethyl-nicotinic acid represents a molecule of significant interest due to its unique structural features and its potential as a versatile building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its molecular architecture, plausible synthetic strategies, and key analytical characterization methods. While further experimental validation is required for the proposed synthetic protocols and predicted spectral data, the information presented herein serves as a robust foundation for researchers and drug development professionals seeking to explore the chemistry and potential applications of this compound. The strategic exploitation of its reactive functional groups holds considerable promise for the discovery of novel molecules with valuable biological activities.

References

  • PubChem. 4-Chloro-2,6-dimethyl-nicotinic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[1] For over half a century, pharmacological doses of nicotinic acid have been utilized in the management of dyslipidemia due to its robust effects on the lipid profile, notably its ability to raise high-density lipoprotein (HDL) cholesterol.[2][3] However, its clinical utility is often hampered by a prominent side effect: a cutaneous vasodilation known as the "niacin flush."[3] This limitation, coupled with the vast therapeutic potential of the nicotinic acid scaffold, has spurred extensive research into "substituted nicotinic acids."

The core objective of derivatizing the nicotinic acid molecule is multifaceted: to enhance therapeutic efficacy, to mitigate or eliminate undesirable side effects, to improve pharmacokinetic properties, and to explore entirely new biological activities.[4][5] Derivatives have been synthesized and investigated for a wide array of applications beyond lipid management, including as anti-inflammatory, analgesic, antimicrobial, and vasorelaxant agents.[5][6][7][8] This guide provides a comprehensive technical overview of the mechanisms of action, structure-activity relationships (SAR), and key experimental workflows used to evaluate the biological activity of this versatile class of compounds, aimed at researchers and professionals in drug development.

The Primary Molecular Target: GPR109A Signaling

The discovery of the G protein-coupled receptor GPR109A (also known as NIACR1 or HCA2) as the primary receptor for nicotinic acid was a watershed moment, providing a mechanistic framework to understand its dual therapeutic and adverse effects.[2][9][10] GPR109A is predominantly expressed in adipocytes and immune cells, such as neutrophils and macrophages, as well as keratinocytes and Langerhans cells in the skin.[10]

Mechanism of Action: A Bifurcated Pathway

Activation of GPR109A by nicotinic acid or its derivatives initiates a signaling cascade through a Gi-type G protein. This interaction inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[10] The physiological consequences of this event are tissue-specific and explain the primary biological activities of nicotinic acid.

  • In Adipose Tissue: The decrease in cAMP levels in adipocytes inhibits hormone-sensitive lipase, the rate-limiting enzyme for the hydrolysis of stored triglycerides. This anti-lipolytic effect reduces the release of free fatty acids (FFAs) into circulation.[9][11] A lower flux of FFAs to the liver results in decreased hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL). This cascade is the principal mechanism behind nicotinic acid's lipid-lowering benefits.[1][10]

  • In Skin Epidermal Cells: In Langerhans cells and keratinocytes, GPR109A activation triggers the release of arachidonic acid, which is subsequently converted into prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[9][11] These prostaglandins act on nearby dermal blood vessels, causing potent vasodilation that manifests as the characteristic warmth, redness, and itching of the niacin flush.[11]

While GPR109A is central, some evidence suggests that certain effects of nicotinic acid, particularly on hepatic apolipoprotein B degradation, may occur through GPR109A-independent pathways.[10]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_skin Skin Langerhans Cell NA1 Nicotinic Acid Derivative GPR109A1 GPR109A NA1->GPR109A1 Binds & Activates Gi1 Gi Protein GPR109A1->Gi1 Activates AC1 Adenylyl Cyclase Gi1->AC1 Inhibits cAMP1 cAMP Gi1->cAMP1 Reduces AC1->cAMP1 Produces HSL Hormone-Sensitive Lipase cAMP1->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) cAMP1->Lipolysis Inhibition of Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases NA2 Nicotinic Acid Derivative GPR109A2 GPR109A NA2->GPR109A2 Binds & Activates PG Prostaglandins (PGD2, PGE2) GPR109A2->PG Triggers Release Flush Vasodilation (Niacin Flush) PG->Flush Causes

Caption: GPR109A signaling in adipocytes and skin cells.

Structure-Activity Relationships (SAR) and Therapeutic Diversification

Modifying the nicotinic acid core has led to the discovery of derivatives with diverse biological activities. The nature and position of the substituent dramatically influence the compound's potency, selectivity, and therapeutic profile.

Substitution/Derivative Class Target Activity Key Structural Features & SAR Insights Example Potency Data References
2-Aryl Derivatives Analgesic & Anti-inflammatorySubstitution at the 2-position with an aryl group (e.g., 2-bromophenyl) enhances activity. These compounds have been shown to reduce levels of inflammatory mediators like TNF-α and IL-6.Compound 4c showed superior analgesic and anti-inflammatory effects compared to mefenamic acid.[6],[8],[12]
Thionicotinic Acids Vasorelaxant & AntioxidantThe presence of a thioether linkage, such as 2-(1-adamantylthio)nicotinic acid, confers potent vasorelaxant properties mediated by nitric oxide and prostacyclin.2-(1-adamantylthio)nicotinic acid (compound 6) exhibited an ED50 of 21.3 nM for vasorelaxation.[13]
Acylhydrazones & 1,3,4-Oxadiazolines AntimicrobialSynthesized from nicotinic acid hydrazide, these derivatives show significant activity against bacteria and fungi. A 5-nitrofuran substituent on the acylhydrazone moiety was found to be particularly effective against Gram-positive bacteria, including MRSA.Compound 13 (a 5-nitrofuran acylhydrazone) showed an MIC of 1.95 µg/mL against S. epidermidis and 7.81 µg/mL against a MRSA strain.[7],[14],[15]
Nicotinamide Derivatives ALKBH2 Inhibition (Oncology)N-substituted nicotinamides were identified as inhibitors of the DNA demethylase ALKBH2, a target in glioblastoma. A carboxyl group was crucial for high potency, with an un-hydrolyzed ester version showing better cellular activity.Compound AH2-15c showed an IC50 of 0.031 µM against ALKBH2.[16]

Experimental Workflows for Biological Evaluation

A systematic approach is required to characterize the biological activity of novel substituted nicotinic acids. The workflow typically progresses from initial target engagement and in vitro functional assays to more complex cellular and in vivo models.

Experimental_Workflow cluster_workflow Evaluation Workflow for Substituted Nicotinic Acids Synthesis Chemical Synthesis & Purification InVitro_Target In Vitro Target Engagement (Protocol 1) Synthesis->InVitro_Target Test Compound InVitro_Functional In Vitro Functional Assays (Protocols 2 & 3) InVitro_Target->InVitro_Functional Confirm On-Target Activity Cell_Toxicity Cytotoxicity Screening InVitro_Functional->Cell_Toxicity Assess Safety Window PK_Studies Pharmacokinetic Studies (In Vivo) Cell_Toxicity->PK_Studies Select Lead Candidates Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models Determine Dosing Regimen

Caption: General experimental workflow for derivative evaluation.
Protocol 1: In Vitro GPR109A Receptor Activation Assay

Objective: To quantify the potency and efficacy of a substituted nicotinic acid derivative in activating the GPR109A receptor. The causality we are testing is whether the compound can engage the receptor to inhibit adenylyl cyclase, measured by a decrease in forskolin-stimulated cAMP.

Methodology: Competitive Inhibition ELISA for cyclic AMP (cAMP).

Materials:

  • CHO-K1 cells stably expressing human GPR109A (or similar cell line).

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, and G418 for selection).

  • Forskolin (a potent adenylyl cyclase activator).

  • Test Compounds and Nicotinic Acid (positive control).

  • cAMP Assay Kit (e.g., ELISA-based).

  • Cell Lysis Buffer.

  • 96-well cell culture plates.

Step-by-Step Protocol:

  • Cell Seeding: Seed GPR109A-expressing CHO-K1 cells into a 96-well plate at a density of ~50,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid in stimulation buffer. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the prepared compound dilutions or controls to the respective wells.

    • Add 50 µL of a 2X forskolin solution (final concentration typically 10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C. This allows the compounds to inhibit cAMP production stimulated by forskolin.

  • Cell Lysis: Aspirate the treatment solution and add 100 µL of cell lysis buffer to each well. Incubate for 20 minutes at room temperature with gentle shaking to ensure complete lysis.

  • cAMP Quantification: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the antibody-coated assay plate and following the specified incubation and wash steps.

  • Data Analysis:

    • Read the absorbance on a plate reader.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Normalize the data: Set the forskolin-only wells as 100% stimulation and the basal (no forskolin) wells as 0%.

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production).

Self-Validating System:

  • Positive Control: Nicotinic acid provides the benchmark for GPR109A activation.

  • Negative Control: Vehicle-only wells ensure the solvent does not affect cAMP levels.

  • Maximal Stimulation Control: Forskolin-only wells define the dynamic range of the assay.

  • Basal Control: Wells with no forskolin or compound define the baseline cAMP level.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To determine if a substituted nicotinic acid derivative can suppress the inflammatory response in macrophages, specifically the production of nitric oxide (NO). The causality is tested by stimulating cells with LPS to induce iNOS expression and NO production, and measuring if the compound can inhibit this process.

Methodology: Griess Assay for Nitrite Quantification.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM with 10% FBS and 1% Pen-Strep.

  • Lipopolysaccharide (LPS).

  • Test Compounds and Dexamethasone (positive control).

  • Griess Reagent Kit.

  • MTT or similar cell viability assay kit.

  • 96-well cell culture plates.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1x105 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Incubate for 1-2 hours prior to stimulation.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add the Griess reagents according to the manufacturer's protocol (typically a two-part addition of sulfanilamide and NED).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at ~540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate.[17]

  • Data Analysis:

    • Calculate nitrite concentration using a sodium nitrite standard curve.

    • Express the results as a percentage of the LPS-only control.

    • Calculate the IC50 for NO inhibition.

Self-Validating System:

  • Positive Control: Dexamethasone is a known inhibitor of LPS-induced inflammation.

  • Negative/Vehicle Control: Ensures the solvent has no effect.

  • Stimulated Control: LPS-only wells represent the maximum inflammatory response.

  • Unstimulated Control: Cells without LPS or compound show the basal NO level.

  • Parallel Viability Test: Critically validates that the anti-inflammatory effect is specific and not an artifact of cell death.

Protocol 3: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative against a panel of pathogenic microbes.

Methodology: Broth Microdilution Method (based on CLSI standards).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds and a standard antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well microtiter plates.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the diluted bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring absorbance.

Self-Validating System:

  • Positive Control: A standard antibiotic with known MIC for the test strains validates the assay's sensitivity.

  • Growth Control: Wells containing only bacteria and broth confirm the viability of the inoculum.

  • Sterility Control: Wells containing only broth confirm the sterility of the medium.

Pharmacokinetics and Clinical Context

The pharmacokinetic profile of nicotinic acid involves rapid absorption, with peak plasma concentrations reached within 30-60 minutes for immediate-release formulations.[1] It is metabolized in the liver through two primary pathways: a high-affinity conjugation pathway forming nicotinuric acid (NUA) and a low-affinity, high-capacity amidation pathway leading to nicotinamide and subsequent metabolites.[18][19] The flushing effect is associated with the parent nicotinic acid molecule, while hepatotoxicity observed with some sustained-release formulations is linked to the amidation pathway.[18]

Chemical substitutions can profoundly alter these pharmacokinetics. The goal of many derivatization strategies is to create prodrugs or analogues that achieve a more favorable absorption and metabolism profile, thereby maintaining therapeutic efficacy while minimizing the peak concentrations that lead to flushing.

While large clinical trials like AIM-HIGH and HPS2-THRIVE have questioned the incremental benefit of adding niacin to statin therapy for cardiovascular risk reduction in broad populations, the story is far from over.[20] These trials do not negate the well-established biological effects of nicotinic acid. The focus has now shifted toward identifying specific patient populations who may still benefit and repurposing the nicotinic acid scaffold for new indications.[21] Indeed, derivatives are being actively investigated for neurodegenerative diseases like Alzheimer's, various cancers, and as novel anti-inflammatory and antimicrobial agents, where their unique mechanisms of action can be leveraged.[5][16][22]

Conclusion and Future Directions

The nicotinic acid skeleton is a privileged scaffold in medicinal chemistry, offering a robust platform for the development of diverse therapeutic agents. While its classical role as a lipid-modifying agent is being re-evaluated in the modern era of potent statins, the fundamental biological pathways it modulates remain highly relevant. The strategic design of substituted derivatives has successfully expanded its therapeutic potential into anti-inflammatory, antimicrobial, and oncologic domains.

Future research will likely focus on:

  • Receptor-Specific Agonists: Developing GPR109A agonists with biased signaling properties that preferentially activate the anti-lipolytic pathway over the prostaglandin-mediated flush pathway.

  • Targeting Novel Indications: Advancing the most promising anti-inflammatory and antimicrobial derivatives through preclinical development.

  • Exploring GPR109A-Independent Effects: Elucidating and exploiting the non-receptor-mediated actions of nicotinic acid and its derivatives for new therapeutic applications.

By combining rational chemical design with rigorous biological evaluation, the full potential of substituted nicotinic acids can be unlocked, paving the way for a new generation of therapies derived from a classic molecule.

References

  • GPR109A (Niacin Receptor) - Pathway Map. (n.d.). Pathway Commons.
  • Huang, Y., & Liu, P. (2012). Progess in mechanism of nicotinic acid mediated by nicotinic acid receptor GPR109A. Chinese Journal of Pharmacology and Toxicology, 26(1), 105-107. Retrieved from [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). PubMed.
  • Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). Benchchem.
  • Newhouse, P. A., Kellar, K. J., & Aisen, P. S. (2012). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Nicotine & Tobacco Research, 14(1), 1–3. Retrieved from [Link]

  • GPR109A and Vascular Inflammation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021). Ijmra. Retrieved from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Retrieved from [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017). PubMed. Retrieved from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Semantic Scholar. Retrieved from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

  • Clinical pharmacology and pharmacokinetics of nicotinic acid. (1979). PubMed. Retrieved from [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.). ResearchGate. Retrieved from [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). googleapis.com. Retrieved from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (2015). GOV.UK. Retrieved from [Link]

  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace. Retrieved from [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2025). ResearchGate. Retrieved from [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. Retrieved from [Link]

  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. (2025). ResearchGate. Retrieved from [Link]

  • Selected randomized controlled trials of nicotinic acid 12,22-26. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. (2019). PubMed Central. Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed. Retrieved from [Link]

  • Nicotinic Acid for the Treatment of Alzheimer's Disease. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. (n.d.). PubMed. Retrieved from [Link]

  • Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. Retrieved from [Link]

  • Nicotinic acid: an old drug with a promising future. (n.d.). PMC - NIH. Retrieved from [Link]

  • The structures of nicotinic acid and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Nicotinic Acid in Pharmaceutical Products. (2025). ResearchGate. Retrieved from [Link]

  • Niacin Nico(nic Acid (Vitamin B3). (n.d.). American Association of Clinical Endocrinology. Retrieved from [Link]

  • What major studies showed no benefit with niacin (Nicotinic acid) therapy?. (2025). Dr.Oracle. Retrieved from [Link]

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An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-nicotinic Acid: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2,6-dimethyl-nicotinic acid, a key building block in medicinal chemistry and materials science. This document delves into its structural features, physicochemical parameters, spectral characteristics, synthesis, and key reactivity, with a focus on providing practical insights for its application in research and development.

Molecular Structure and Identification

4-Chloro-2,6-dimethyl-nicotinic acid, with the CAS Number 56022-09-4, is a substituted pyridine derivative. Its structure features a pyridine ring functionalized with a carboxylic acid group at the 3-position, a chlorine atom at the 4-position, and two methyl groups at the 2- and 6-positions.

Systematic IUPAC Name: 4-Chloro-2,6-dimethylpyridine-3-carboxylic acid

Molecular Formula: C₈H₈ClNO₂[1][2]

Molecular Weight: 185.61 g/mol [1][2][3]

Chemical Structure:

Caption: Molecular structure of 4-Chloro-2,6-dimethyl-nicotinic acid.

Physicochemical Properties

PropertyValueSource/Method
Melting Point Not experimentally determined. Predicted to be in the range of 150-180 °C.Prediction based on related substituted nicotinic acids.
Boiling Point Not experimentally determined. Predicted to be >300 °C (with decomposition).Prediction based on molecular weight and functional groups.
pKa Not experimentally determined. Predicted to be in the range of 2.5-3.5.Prediction based on the electronic effects of the chloro and methyl substituents.
Solubility Water: Predicted to be sparingly soluble. Organic Solvents (e.g., DMSO, DMF, Methanol): Predicted to have moderate to good solubility.Predictions based on the polarity of the molecule and general solubility trends of nicotinic acid derivatives.[4][5][6]

Expert Insights on Physicochemical Properties:

The presence of the carboxylic acid group suggests that the solubility of 4-Chloro-2,6-dimethyl-nicotinic acid will be pH-dependent, with increased solubility in basic aqueous solutions due to the formation of the carboxylate salt. The chlorine and methyl groups increase the lipophilicity of the molecule compared to nicotinic acid, which may influence its solubility in nonpolar organic solvents. The predicted pKa is lower than that of nicotinic acid (pKa ≈ 4.9) due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the carboxylate anion.

Spectral Data (Predicted)

To aid in the identification and characterization of 4-Chloro-2,6-dimethyl-nicotinic acid, predicted spectral data are provided below. These predictions are based on established computational models and typical spectral features of related compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.5Singlet1HAromatic proton (H-5)
~2.6Singlet3HMethyl protons (-CH₃ at C-6)
~2.4Singlet3HMethyl protons (-CH₃ at C-2)

Causality Behind Predicted Chemical Shifts:

  • The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet at a very downfield chemical shift.

  • The lone aromatic proton at the 5-position is expected to be a singlet due to the absence of adjacent protons.

  • The two methyl groups are in different chemical environments and are therefore expected to have distinct singlet signals.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~168Carboxylic acid carbon (-COOH)
~158Aromatic carbon (C-6)
~155Aromatic carbon (C-2)
~145Aromatic carbon (C-4)
~130Aromatic carbon (C-3)
~125Aromatic carbon (C-5)
~22Methyl carbon (-CH₃ at C-6)
~20Methyl carbon (-CH₃ at C-2)
Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1450C=C and C=N stretchingPyridine ring
~850C-Cl stretchChloro group
Mass Spectrometry

In a mass spectrum obtained by a technique like electrospray ionization (ESI), the molecular ion peak would be expected.

  • [M-H]⁻ (Negative Ion Mode): m/z 184.0

  • [M+H]⁺ (Positive Ion Mode): m/z 186.0

Expected Fragmentation Pattern:

The fragmentation of 4-Chloro-2,6-dimethyl-nicotinic acid in the mass spectrometer would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the chloro- and methyl-substituents.[7]

Synthesis and Purification

The synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid can be approached through several synthetic strategies, primarily involving the construction of the substituted pyridine ring followed by functional group manipulations. A common and adaptable method involves the hydrolysis of a corresponding nicotinonitrile precursor.

Synthetic Workflow: Hydrolysis of 4-Chloro-2,6-dimethyl-nicotinonitrile

G Start 4-Chloro-2,6-dimethyl-nicotinonitrile Step1 Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH) Start->Step1 Product 4-Chloro-2,6-dimethyl-nicotinic acid Step1->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct G Substrate 4-Chloro-2,6-dimethyl-nicotinic acid Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Substrate->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, R-S⁻) Nucleophile->Intermediate Product 4-Substituted-2,6-dimethyl-nicotinic acid Intermediate->Product - Cl⁻ LeavingGroup Chloride ion (Cl⁻)

Sources

Discovery and history of 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of 4-Chloro-2,6-dimethyl-nicotinic Acid

Authored by: A Senior Application Scientist

Foreword: The Unseen Scaffolds of Modern Therapeutics

In the landscape of drug discovery and development, the final, elegant structure of an active pharmaceutical ingredient (API) often belies the intricate journey of its creation. This journey is paved with a series of molecular scaffolds and intermediates, the unsung heroes of chemical synthesis. 4-Chloro-2,6-dimethyl-nicotinic acid is one such molecule. While not a household name, its strategic arrangement of functional groups—a reactive chloro moiety, a versatile carboxylic acid, and a substituted pyridine core—renders it a highly valuable building block for the construction of complex therapeutic agents. This guide provides an in-depth exploration of this compound, from its historical context and logical synthesis to its reactivity and potential in modern medicinal chemistry. It is intended for the discerning researcher who understands that the power of a final molecule is often born from the strategic design of its precursors.

Introduction and Chemical Identity

4-Chloro-2,6-dimethyl-nicotinic acid, registered under CAS Number 56022-09-4, is a highly substituted pyridine derivative.[1][2] Its structure is a confluence of features that make it an attractive synthon for medicinal chemists. The pyridine ring, a common motif in biologically active compounds, is decorated with two methyl groups, a carboxylic acid at the 3-position (defining it as a nicotinic acid derivative), and a chlorine atom at the 4-position.

The true value of this compound lies in the orthogonal reactivity of its functional groups. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr), providing a site for introducing diverse molecular fragments.[1] Simultaneously, the carboxylic acid group offers a classic handle for transformations into esters, amides, and other derivatives, allowing for another vector of chemical space exploration.[1] This dual reactivity is the cornerstone of its utility in constructing libraries of novel compounds for biological screening.

Core Chemical Data

A summary of the key chemical identifiers for 4-Chloro-2,6-dimethyl-nicotinic acid is presented below.

IdentifierValueSource
IUPAC Name 4-chloro-2,6-dimethylpyridine-3-carboxylic acid[1]
CAS Number 56022-09-4[1][2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Canonical SMILES CC1=CC(=C(C(=N1)C)C(=O)O)Cl[1]
InChI Key TVZVZAZYZPHYPA-UHFFFAOYSA-N[1]

Historical Context and Genesis

While a singular "discovery" event for 4-Chloro-2,6-dimethyl-nicotinic acid is not prominently documented, its emergence can be understood within the broader evolution of organic and medicinal chemistry.

The Legacy of Nicotinic Acid (Vitamin B3)

The parent scaffold, nicotinic acid, was first synthesized in 1867 through the oxidation of nicotine.[3] Its biological significance, however, was not understood until 1937, when biochemist Conrad Elvehjem extracted it from liver and identified it as the "pellagra-preventing factor."[3] This discovery cemented the importance of the nicotinic acid core in biological systems and spurred widespread investigation into its derivatives for therapeutic purposes. Pharmacological doses of nicotinic acid itself are known to have profound effects on plasma lipid levels, notably increasing high-density lipoprotein (HDL) cholesterol.[4]

The Rise of Halogenated Pyridines

The halogenation of pyridine rings has been a pivotal area of organic synthesis for decades.[1] Halogen atoms serve as exceptionally useful handles for further chemical modifications, particularly through cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Simple halogenated pyridines, such as 2-chloronicotinic acid, are critical intermediates in the synthesis of fungicides, herbicides, and anti-inflammatory drugs.[1][5] The development of selective halogenation techniques moved the field from harsh, non-specific methods to the targeted synthesis of specific isomers, allowing chemists to precisely tailor molecular properties.

The synthesis and study of 4-Chloro-2,6-dimethyl-nicotinic acid is a logical extension of this history—a deliberate combination of the biologically relevant nicotinic acid scaffold with the synthetic utility of a strategically placed chlorine atom, further fine-tuned by the electronic and steric effects of the dimethyl substituents.

A Logical Synthesis Pathway: From Commodity Chemicals to a Valued Intermediate

A robust and reproducible synthesis is the hallmark of a useful chemical building block. The most logical and field-proven approach to 4-Chloro-2,6-dimethyl-nicotinic acid begins with the readily available starting material, dehydroacetic acid. The pathway involves the formation of a pyridone ring, followed by chlorination.

Synthesis Workflow Overview

The overall transformation can be visualized as a two-stage process: first, the construction of the core heterocyclic ring system, and second, the functionalization of that ring to install the key reactive chloro group.

G cluster_0 Stage 1: Pyridone Ring Formation cluster_1 Stage 2: Chlorination & Final Form A Dehydroacetic Acid B Ammonolysis (Ring Opening & Cyclization) A->B C 2,6-Dimethyl-4-pyridone B->C B->C Formation of Pyridone D Chlorination (e.g., POCl₃) C->D E 4-Chloro-2,6-dimethyl-3-carboxypyridine intermediate (Hypothetical/Transient) D->E D->E Conversion of Hydroxy to Chloro F Hydrolysis E->F G 4-Chloro-2,6-dimethyl-nicotinic acid F->G F->G Final Product Isolation

Caption: A logical workflow for the synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid.

Detailed Experimental Protocols
Stage 1: Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid

The foundational step is the conversion of a pyrone (dehydroacetic acid) into a pyridone. This is a classic ammonolysis reaction where ammonia acts as the nitrogen source for the heterocycle.

  • Principle of Causality: The direct conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone proceeds through a nucleophilic attack of ammonia on a carbonyl group of the pyrone ring.[6] This is followed by a ring-opening and subsequent intramolecular cyclization to form the more stable pyridone tautomer.[6] Using ammonia under pressure is reported to favor the formation of the 4-pyridone isomer.[6]

  • Step-by-Step Protocol:

    • Reaction Setup: A high-pressure autoclave or a sealed tube reactor is charged with dehydroacetic acid and an excess of aqueous ammonia. The excess of ammonia serves as both the reactant and the solvent and drives the reaction equilibrium towards the product.

    • Heating and Pressure: The vessel is sealed and heated to approximately 150-180 °C. The autogenous pressure will build up as the temperature increases. The reaction is maintained at this temperature for 4-6 hours.

    • Work-up and Isolation: The reactor is cooled to room temperature, and the pressure is carefully vented. The reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.

    • Purification: The resulting crude solid is recrystallized from a suitable solvent, such as water or ethanol, to yield pure 2,6-dimethyl-4-pyridone. The product exists predominantly in the pyridone form, which is more stable than its 4-hydroxypyridine tautomer.[6]

Stage 2: Chlorination to Yield 4-Chloro-2,6-dimethyl-nicotinic Acid

This stage is the critical functionalization step. The hydroxyl group of the pyridone is converted into a chloro group using a strong chlorinating agent. While a carboxylation step would be needed to get to the nicotinic acid structure, many chlorination procedures on similar substrates using reagents like phosphorus oxychloride can also facilitate reactions at adjacent positions. A more direct, albeit aggressive, approach is often employed.

  • Principle of Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer (4-hydroxypyridine form) of the pyridone to replace the hydroxyl group with a chlorine atom. The reaction proceeds via a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This is a standard and effective method for the synthesis of chloropyridines from hydroxypyridines. The conditions must be carefully controlled to prevent unwanted side reactions.

  • Step-by-Step Protocol:

    • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), 2,6-dimethyl-4-pyridone is suspended in an excess of phosphorus oxychloride (POCl₃). POCl₃ often serves as both the reagent and the solvent.

    • Heating: The reaction mixture is heated to reflux (approx. 105-110 °C) and maintained for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Quenching: After cooling to room temperature, the excess POCl₃ is carefully quenched. This is a highly exothermic step and must be performed with caution. The reaction mixture is slowly poured onto crushed ice with vigorous stirring.

    • Neutralization and Isolation: The acidic aqueous solution is carefully neutralized with a base, such as sodium carbonate or sodium hydroxide, until a pH of ~7-8 is reached. This causes the product to precipitate.

    • Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a solvent mixture like ethanol/water to afford pure 4-Chloro-2,6-dimethyl-nicotinic acid.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Chloro-2,6-dimethyl-nicotinic acid stems from its two primary reactive sites. This allows for a modular approach to building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom is susceptible to displacement by a wide range of nucleophiles. The pyridine nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution.[1]

  • Oxygen Nucleophiles: Alkoxides and phenoxides can be used to form ether linkages.

  • Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines readily displace the chloride to form substituted 4-aminopyridines.[1]

  • Sulfur Nucleophiles: Thiolates react to form thioethers.[1]

Derivatization of the Carboxylic Acid

The carboxylic acid at the 3-position can undergo a host of well-established transformations.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.[1]

  • Amidation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, produces amides.[1]

  • Heterocycle Formation: The carboxylic acid can be converted to a hydrazide by reacting its ester form with hydrazine. This hydrazide is a key precursor for synthesizing various five-membered heterocycles like 1,3,4-oxadiazoles.[1]

G Core 4-Chloro-2,6-dimethyl- nicotinic acid SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr at C4-Cl COOH_Rxn Carboxylic Acid Derivatization Core->COOH_Rxn at C3-COOH O_Nuc Ethers (R-O-) SNAr->O_Nuc N_Nuc Amines (R₂N-) SNAr->N_Nuc S_Nuc Thioethers (R-S-) SNAr->S_Nuc Esters Esters (-COOR) COOH_Rxn->Esters Amides Amides (-CONR₂) COOH_Rxn->Amides Heterocycles Heterocycles (via Hydrazide) COOH_Rxn->Heterocycles

Caption: Key reaction pathways for 4-Chloro-2,6-dimethyl-nicotinic acid.

Application in Drug Discovery and Future Outlook

The primary application of 4-Chloro-2,6-dimethyl-nicotinic acid is as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1] The strategic placement of its functional groups allows for the systematic generation of compound libraries to probe biological targets.

By varying the nucleophile used in an SNAr reaction and the amine or alcohol used for carboxylic acid derivatization, chemists can rapidly create a matrix of novel compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

The future for highly substituted nicotinic acid derivatives like this one remains bright. The ongoing quest for novel therapeutics with new mechanisms of action necessitates a continuous supply of unique and adaptable chemical building blocks. Future research will likely focus on leveraging the reactivity of the chloro group in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to create even more complex carbon-carbon and carbon-nitrogen bonds, further expanding the accessible chemical space from this valuable intermediate.[1]

Conclusion

4-Chloro-2,6-dimethyl-nicotinic acid stands as a testament to the principles of rational chemical design. Born from the historical and biological significance of nicotinic acid and the synthetic power of halogenated pyridines, it serves as an enabling tool for the modern medicinal chemist. Its logical and scalable synthesis from common starting materials, combined with the orthogonal reactivity of its key functional groups, ensures its place as a valuable scaffold in the ongoing search for the next generation of therapeutic agents. Understanding its history, synthesis, and reactivity provides researchers with the foundational knowledge to fully exploit its potential in their own discovery programs.

References

  • CN101117332B - The preparation method of 2-chloronicotinic acid. Google Patents.
  • The chemistry of the vitamin B3 metabolome . PubMed Central (PMC). Available from: [Link]

  • Nicotinic acid . Wikipedia. Available from: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action . PubMed. Available from: [Link]

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An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-2,6-dimethyl-nicotinic acid (CAS No. 56022-09-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data from structurally analogous compounds to establish a robust framework for risk assessment and mitigation. By detailing hazard identification, exposure controls, emergency procedures, and waste disposal, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this and similar halogenated pyridine derivatives.

Introduction: A Proactive Approach to Chemical Safety

4-Chloro-2,6-dimethyl-nicotinic acid is a substituted pyridine carboxylic acid, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorinated aromatic ring and an acidic functional group suggests a specific hazard profile that requires meticulous handling. As of the date of this publication, a dedicated Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, this guide employs a scientifically grounded approach, extrapolating safety and toxicological data from the parent molecule, nicotinic acid, and closely related chlorinated analogues like 2-chloronicotinic acid. This methodology allows for the construction of a precautionary handling strategy that respects the potential hazards and ensures a high degree of safety.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with 4-Chloro-2,6-dimethyl-nicotinic acid are inferred from its structural components: the nicotinic acid core and the chloro-substituent on the pyridine ring. Nicotinic acid is a known eye irritant[1][2][3][4]. The addition of a chlorine atom, as seen in related compounds like 2-chloronicotinic acid, often introduces skin irritation and potential respiratory irritation[5]. Therefore, a conservative approach dictates that this compound should be handled as, at minimum, a skin, eye, and respiratory tract irritant.

Upon thermal decomposition, halogenated organic acids can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)[2][3].

The following table summarizes the anticipated hazard classifications and available toxicological data from key analogues.

Parameter Inferred Hazard for 4-Chloro-2,6-dimethyl-nicotinic acid Supporting Data from Analogous Compounds Source
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)2-Chloronicotinic Acid: H315 (Causes skin irritation), H319 (Causes serious eye irritation) Nicotinic Acid: H319 (Causes serious eye irritation)[5],[1][2]
Acute Oral Toxicity Likely low to moderate toxicity. Handle with care.Nicotinic Acid: LD50 (oral, rat) = 5,210 mg/kg[2]
Acute Dermal Toxicity Likely low toxicity, but irritation is the primary concern.Nicotinic Acid: LD50 (dermal, rat) > 2,000 mg/kg[2]
Acute Inhalation Toxicity Dust may cause respiratory tract irritation.Nicotinic Acid: LC50 (inhalation, rat) > 3.8 mg/L/4h[2]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong alkalis.Nicotinic Acid: Violent reaction with strong oxidiser, Strong alkali.[3]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl)Nicotinic Acid: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[2][3]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). The causality is clear: engineering controls provide the primary barrier to exposure, while PPE offers a crucial final layer of defense for the operator.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of 4-Chloro-2,6-dimethyl-nicotinic acid powder must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles, preventing inhalation, which is a primary exposure route for powdered chemicals[5].

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[6].

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Inspect gloves for integrity before each use. For prolonged handling or in case of a spill, double-gloving is recommended. Contaminated gloves must be removed and disposed of properly. Wash hands thoroughly after handling the compound, even after gloves are removed[6].
Eye Protection Chemical safety goggles with side shieldsStandard safety glasses are insufficient. Chemical goggles provide a seal around the eyes, offering superior protection from airborne powder and accidental splashes[7].
Face Protection Face shield (in addition to goggles)A face shield should be worn during procedures with a higher risk of splashing or dust generation, such as transferring large quantities or during spill cleanup.
Body Protection Fully-buttoned laboratory coatA lab coat made of a suitable material protects against incidental skin contact and contamination of personal clothing[6].
Respiratory Protection Not typically required if handled within a fume hood.If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Section 3: Protocols for Safe Handling and Storage

A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocol is a self-validating system; adherence to each step ensures the integrity of the process.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Assemble all required equipment (spatulas, weigh boats, containers) and PPE.

  • Don PPE: Put on all required PPE as detailed in Section 2.2.

  • Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula to carefully transfer the desired amount from the stock bottle to a tared weigh boat or secondary container. Avoid creating dust by using slow, deliberate movements.

  • Closure: Promptly and securely close the primary stock container after dispensing the material. This minimizes atmospheric exposure and prevents contamination[8].

  • Dissolution (if applicable): If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Decontamination: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete[5].

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep_area 1. Verify Fume Hood & Clear Workspace gather_items 2. Assemble Equipment & PPE prep_area->gather_items don_ppe 3. Don All Required PPE gather_items->don_ppe transfer 4. Carefully Transfer Solid don_ppe->transfer close_container 5. Securely Close Stock Container transfer->close_container decon 6. Decontaminate Tools & Work Surface close_container->decon doff_ppe 7. Doff PPE Correctly decon->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Powdered Compound.
Storage Requirements
  • Container: Store in a tightly closed, properly labeled container[8].

  • Location: Keep in a dry, cool, and well-ventilated place away from direct sunlight[8]. A designated cabinet for corrosive or halogenated compounds is recommended.

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent potentially violent reactions[3].

Section 4: Emergency Response Procedures

Rapid and correct response to an emergency is crucial to mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[5][8]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][8].

Spill Cleanup Protocol

For small spills (less than 5 grams) of solid material inside a fume hood:

  • Alert: Notify others in the immediate area.

  • Contain: Ensure the spill is contained within the fume hood.

  • PPE: Wear appropriate PPE, including double nitrile gloves, lab coat, and chemical safety goggles.

  • Absorb/Neutralize: Gently cover the spill with a neutral absorbent material like vermiculite or sand. For an acidic powder, sodium bicarbonate can be used to gently cover the spill[7].

  • Collect: Carefully sweep up the absorbed material using a brush and dustpan. Avoid creating dust. Place the material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel, followed by a soap and water solution. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of the sealed container as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area, alert institutional safety personnel, and do not attempt to clean it up yourself.

G decision decision action action emergency emergency start Spill Occurs spill_size Is the spill large (>5g) or outside a fume hood? start->spill_size don_ppe Don appropriate PPE: - Double Gloves - Goggles - Lab Coat spill_size->don_ppe No evacuate Evacuate Immediate Area spill_size->evacuate Yes cover_spill Gently cover spill with absorbent/neutralizer (e.g., sodium bicarbonate) don_ppe->cover_spill collect_waste Carefully sweep material into a labeled hazardous waste container cover_spill->collect_waste decontaminate Decontaminate spill area and cleaning tools collect_waste->decontaminate dispose Dispose of waste container properly decontaminate->dispose alert Alert Colleagues & Institutional Safety Office evacuate->alert secure Prevent entry to the area alert->secure

Caption: Emergency Response Decision Tree for Spills.

Section 5: Waste Management

All waste generated from handling 4-Chloro-2,6-dimethyl-nicotinic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect excess solid material, contaminated spill cleanup supplies, and used weigh boats in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should also be placed in the solid hazardous waste container.

  • Solutions: Unused or waste solutions should be collected in a labeled, sealed container designated for halogenated organic waste[9]. Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal[10].

  • Disposal: All waste must be disposed of through an approved institutional hazardous waste management program[1][7][11]. Do not pour any waste down the drain[2][7].

Conclusion

While specific toxicological data for 4-Chloro-2,6-dimethyl-nicotinic acid is limited, a robust safety protocol can be effectively implemented by analyzing its structural analogues. The core safety principles—containment through engineering controls, protection via appropriate PPE, adherence to systematic handling procedures, and preparation for emergencies—form a comprehensive system for mitigating risk. By treating this compound with the respect its inferred hazard profile demands, researchers can work safely and effectively, advancing their scientific objectives without compromising personal or environmental health.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): Nicotinic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

  • Organic Chemistry Lab Course (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives from the versatile starting material, 4-Chloro-2,6-dimethyl-nicotinic acid. The protocols and insights contained herein are grounded in established chemical principles and aim to provide a robust framework for the generation of novel molecular entities for various research and development applications. We will explore key synthetic strategies, including nucleophilic aromatic substitution and amide bond formation, providing detailed, step-by-step methodologies.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The pyridine ring system is a common feature in a vast array of biologically active compounds and functional materials. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological activities.

4-Chloro-2,6-dimethyl-nicotinic acid is a particularly valuable starting material due to the presence of three key functional handles: the carboxylic acid, the activated chloro group at the 4-position, and the two methyl groups at the 2- and 6-positions. The electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring activates the chloro group towards nucleophilic aromatic substitution (SNAr). This, coupled with the reactivity of the carboxylic acid for amide bond formation, opens up a vast chemical space for derivatization.

Core Synthetic Strategies

The derivatization of 4-Chloro-2,6-dimethyl-nicotinic acid primarily revolves around two key reaction types:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

  • Amide Bond Formation at the Carboxylic Acid: The carboxylic acid group can be readily converted to amides, esters, or other related functional groups through standard coupling reactions.

These two transformations can be performed in a sequential manner to generate a library of compounds with diverse substitution patterns.

G cluster_0 Synthetic Pathways from 4-Chloro-2,6-dimethyl-nicotinic acid cluster_1 C4-Position Derivatization (SNAr) cluster_2 Carboxylic Acid Derivatization A 4-Chloro-2,6-dimethyl- nicotinic acid C 4-Substituted-2,6-dimethyl- nicotinic acid Derivatives A->C E Amide Derivatives A->E B Nucleophiles (R-NH2, R-OH, R-SH) B->C Displacement of Cl C->E Sequential Derivatization D Amines (R'-NH2) + Coupling Agents D->E Amide Coupling

Figure 1: General synthetic strategies for the derivatization of 4-Chloro-2,6-dimethyl-nicotinic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6-dimethyl-nicotinic acid Derivatives via SNAr

This protocol details the general procedure for the nucleophilic aromatic substitution of the 4-chloro group with a primary or secondary amine.

Rationale: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the starting materials and to promote the SNAr mechanism. A base, such as potassium carbonate (K2CO3) or triethylamine (TEA), is often added to neutralize the HCl generated during the reaction. The reaction temperature is elevated to overcome the activation energy barrier for the substitution.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq) in a suitable volume of anhydrous DMF.

    • Add the desired amine (1.1 - 1.5 eq) to the solution.

    • Add potassium carbonate (2.0 - 3.0 eq) to the reaction mixture.

  • Reaction Setup:

    • Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Transfer the reagent mixture to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Representative Examples of SNAr Reactions

Amine NucleophileProductTypical Yield (%)
Aniline2,6-Dimethyl-4-(phenylamino)nicotinic acid85-95
Morpholine2,6-Dimethyl-4-morpholinonicotinic acid90-98
Benzylamine4-(Benzylamino)-2,6-dimethylnicotinic acid80-90
Protocol 2: Synthesis of Amide Derivatives via Amide Bond Formation

This protocol describes the coupling of the carboxylic acid group of a 4-substituted-2,6-dimethyl-nicotinic acid with an amine.

Rationale: Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), are employed to activate the carboxylic acid for nucleophilic attack by the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction and to maintain a basic pH, which is optimal for the coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the 4-substituted-2,6-dimethyl-nicotinic acid (1.0 eq) in anhydrous DMF or dichloromethane (DCM).

    • Add the desired amine (1.1 eq).

    • Add the coupling reagent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).

    • Add DIPEA (2.0 - 3.0 eq) to the mixture.

  • Reaction Setup:

    • Combine the reagents in a round-bottom flask with a magnetic stirrer at 0 °C under an inert atmosphere.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

G start Start reagent_prep Reagent Preparation - 4-Substituted Nicotinic Acid - Amine - Coupling Agents - Base start->reagent_prep reaction_setup Reaction Setup - Inert Atmosphere - 0 °C reagent_prep->reaction_setup reaction_execution Reaction Execution - Warm to RT - Stir 12-24h reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC / LC-MS) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Aqueous Work-up - Extraction - Washing monitoring->workup Reaction Complete purification Purification - Column Chromatography - Recrystallization workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: Workflow for amide bond formation.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process controls and final product characterization.

  • In-Process Monitoring: The use of TLC and LC-MS allows for real-time tracking of the reaction progress, ensuring the consumption of starting materials and the formation of the desired product. This allows for adjustments to reaction time and conditions as needed.

  • Spectroscopic Analysis: The structure and purity of the final compounds should be rigorously confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected shifts and fragmentation patterns provide definitive structural confirmation.

Conclusion

4-Chloro-2,6-dimethyl-nicotinic acid is a readily available and highly versatile starting material for the synthesis of a wide range of derivatives. The protocols outlined in this application note provide a solid foundation for the exploration of this chemical space. By leveraging the dual reactivity of the chloro and carboxylic acid functionalities, researchers can efficiently generate libraries of novel compounds for applications in drug discovery, materials science, and beyond. Careful monitoring and rigorous characterization are paramount to ensure the quality and reproducibility of the synthetic outcomes.

References

Due to the highly specific nature of the requested synthetic protocols, publicly available, detailed procedures for the derivatization of 4-Chloro-2,6-dimethyl-nicotinic acid are not readily found in general web searches. The provided protocols are based on general and well-established principles of organic synthesis, particularly nucleophilic aromatic substitution on pyridine rings and standard amide bond formation techniques. For foundational knowledge on these reactions, please refer to standard organic chemistry textbooks and reputable chemical synthesis journals.

Application Notes & Protocols: The Strategic Use of 4-Chloro-2,6-dimethyl-nicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 4-Chloro-2,6-dimethyl-nicotinic acid, a highly functionalized pyridine scaffold, for researchers, medicinal chemists, and drug development professionals. We delve into its strategic value as a synthetic building block, or synthon, underscoring the unique interplay of its substituents: a reactive C4-chloro group, sterically and electronically influential C2/C6-dimethyl groups, and a C3-carboxylic acid ready for derivatization. This document outlines detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent modification through nucleophilic aromatic substitution and amide coupling. Furthermore, we present dedicated application notes illustrating its utility in the rational design of targeted therapies, with a specific focus on developing novel kinase inhibitors and anti-inflammatory agents. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for leveraging this versatile scaffold in drug discovery programs.

The 4-Chloro-2,6-dimethyl-nicotinic Acid Scaffold: A Privileged Synthon

The Nicotinic Acid Core: A Foundation of Bioactivity

The nicotinic acid (niacin, Vitamin B3) core is a well-established pharmacophore in medicine. Beyond its fundamental role as a vitamin, it is clinically used as a broad-spectrum lipid-lowering drug and has demonstrated significant pharmacological effects, including vasodilation and anti-inflammatory responses.[1][2][3] Its derivatives have been explored for a multitude of therapeutic applications, from antimicrobial agents to neuroprotectants.[1][4] The strategic derivatization of this core allows chemists to fine-tune its properties to interact with specific biological targets, making it a privileged starting point for drug design.[5]

Strategic Functionalization: The Power of Three

The utility of 4-Chloro-2,6-dimethyl-nicotinic acid (CAS 56022-09-4) stems from the precise arrangement of its three key functional components.[5]

  • The C4-Chloro Group: This is the scaffold's primary reactive handle. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles, enabling rapid library synthesis and diversification.[5]

  • The C2/C6-Dimethyl Groups: These methyl groups are not mere spectators. They exert significant steric and electronic influence. Sterically, they can restrict the rotation of adjacent bonds, locking derivatives into a specific, and potentially more bioactive, conformation. Electronically, they are weakly donating, subtly modulating the reactivity of the pyridine ring. This substitution pattern is crucial for tailoring selectivity and improving metabolic stability.

  • The C3-Carboxylic Acid: This group serves two primary purposes. First, it is a potent hydrogen bond donor and acceptor, often critical for anchoring a molecule to its biological target. Second, it is a versatile chemical handle for forming robust amide bonds through standard coupling reactions, allowing for the extension of the molecule to explore additional binding pockets.[6]

Retrosynthetic Analysis & Synthetic Rationale

A logical retrosynthetic analysis of the target scaffold involves disconnecting the key functional groups to arrive at simpler, commercially available precursors. The primary strategy involves constructing the substituted pyridine ring followed by targeted functional group manipulation.[5]

G Target 4-Chloro-2,6-dimethyl-nicotinic acid Intermediate1 Substituted Pyridine Precursor Target->Intermediate1 Halogenation / Oxidation StartingMaterials Simple Acyclic Ketones, Ammonia, etc. Intermediate1->StartingMaterials Hantzsch Pyridine Synthesis or similar

Caption: Retrosynthetic analysis of the target scaffold.

The forward synthesis often employs a variation of the Hantzsch pyridine synthesis or related multi-component reactions to build the 2,6-dimethylpyridine core, followed by chlorination and oxidation to install the required functional groups.

Core Protocols: Synthesis and Derivatization

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are for research use only.

Protocol 1: Synthesis of 4-Chloro-2,6-dimethyl-nicotinic Acid

This protocol is a representative procedure adapted from established methods for the synthesis of substituted chloropyridine carboxylic acids.[5][7]

Materials:

  • 2,6-Dimethyl-4-nitropyridine N-oxide

  • Acetyl chloride (AcCl)

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol (EtOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Chlorination: To a stirred solution of 2,6-Dimethyl-4-nitropyridine N-oxide (1.0 eq) in POCl₃ (5.0 eq), slowly add AcCl (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with DCM (3 x 50 mL). Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield 4-chloro-2,6-dimethyl-3-nitropyridine.

  • Reduction: Dissolve the crude product in a 1:1 mixture of THF and EtOH. Cool to 0 °C and add NaBH₄ (3.0 eq) portion-wise. Stir at room temperature for 2 hours until the reaction is complete (monitor by TLC).

  • Hydrolysis & Isolation: Carefully quench the reaction with water and concentrate the mixture to remove organic solvents. Add 2M NaOH solution and heat at 80 °C for 1 hour to hydrolyze any ester intermediates. Cool the solution and acidify to pH 3-4 with concentrated HCl to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to afford 4-Chloro-2,6-dimethyl-nicotinic acid.

Self-Validation:

  • Purity: Assess by HPLC (>95%).

  • Identity: Confirm by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to match the expected structure (C₇H₆ClNO₂).[5][8]

Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

Causality: This reaction is the cornerstone of library development from this scaffold. The C4-chloro group serves as an excellent leaving group, enabling the formation of a C-N, C-O, or C-S bond. This protocol uses a substituted aniline as a representative nucleophile, a common motif in kinase inhibitors.

Materials:

  • 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq)

  • 3-Fluoro-4-methoxyaniline (or other desired nucleophile, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: Combine 4-Chloro-2,6-dimethyl-nicotinic acid, the aniline nucleophile, and K₂CO₃ in a sealed reaction vessel.

  • Reaction: Add anhydrous DMF and heat the mixture at 100-120 °C for 6-12 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with 1M HCl to pH ~5-6.

  • Purification: The product often precipitates and can be collected by filtration. If it remains in solution, extract with ethyl acetate. The crude product can be further purified by column chromatography (silica gel, DCM/Methanol gradient) or preparative HPLC.

Protocol 3: Derivatization via Amide Coupling

Causality: Amide bond formation is a fundamental reaction in medicinal chemistry, prized for its stability and ability to form key hydrogen bond interactions. This protocol utilizes HBTU, a common and efficient peptide coupling reagent.[6]

Materials:

  • Product from Protocol 2 (e.g., 4-(3-fluoro-4-methoxyanilino)-2,6-dimethylnicotinic acid) (1.0 eq)

  • 4-(2-Hydroxyethyl)piperazine (or other amine, 1.2 eq)

  • HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous DMF

Procedure:

  • Activation: Dissolve the carboxylic acid starting material in DMF. Add DIPEA, followed by HBTU. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (e.g., 4-(2-hydroxyethyl)piperazine) to the activated mixture.

  • Reaction: Stir at room temperature for 4-8 hours. Monitor completion by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Overall Synthetic Workflow

The following workflow illustrates how the core scaffold can be rapidly diversified into a library of potential drug candidates.

G cluster_0 Core Synthesis cluster_1 Diversification Step 1 (SNAr) cluster_2 Diversification Step 2 (Amide Coupling) Scaffold 4-Chloro-2,6-dimethyl- nicotinic acid SNAr_Product 4-(Nu)-2,6-dimethyl- nicotinic acid Scaffold->SNAr_Product Protocol 2 Final_Product Final Amide Derivatives (Compound Library) SNAr_Product->Final_Product Protocol 3 Nucleophiles Library of Nucleophiles (R-NH2, R-OH, etc.) Nucleophiles->SNAr_Product Amines Library of Amines (R'-NH2) Amines->Final_Product

Caption: General workflow for library synthesis.

Application Note 1: Development of Kinase Inhibitors

Rationale

Protein kinases are critical targets in oncology and immunology.[9] The 4-Chloro-2,6-dimethyl-nicotinic acid scaffold is well-suited for designing Type I or Type II kinase inhibitors, which target the ATP-binding site.[10] The pyridine nitrogen can act as a "hinge-binder," forming a crucial hydrogen bond with the kinase hinge region. The groups installed at the C4 position via SNAr can be directed towards the solvent-exposed region or deeper pockets, while the amide portion can extend to occupy other areas of the active site, thereby enhancing potency and selectivity. Derivatives of the related nicotinamide have shown potent activity against targets like Aurora kinases.[11]

Case Study: Design of Aurora Kinase A Inhibitors

Aurora kinases are key regulators of cell division and are frequently overexpressed in tumors.[11]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/Raf/MEK Pathway Receptor->Ras AurA Aurora Kinase A (Target) Ras->AurA Substrates Downstream Substrates AurA->Substrates Inhibitor Scaffold-Based Inhibitor Inhibitor->AurA Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Promotes Proliferation Cell Proliferation & Mitosis Substrates->Proliferation

Caption: Simplified Aurora Kinase A signaling pathway.

Illustrative Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of inhibitors based on our scaffold, demonstrating how systematic modifications can improve potency. This data is illustrative and based on trends observed for similar kinase inhibitor classes.[11]

Compound IDR¹ (at C4 via SNAr)R² (Amide Moiety)Aurora A IC₅₀ (nM)
EX-01 -NH-(4-methoxyphenyl)-piperazin-1-yl520
EX-02 -NH-(3-fluoro-4-methoxyphenyl)-piperazin-1-yl150
EX-03 -NH-(3-fluoro-4-methoxyphenyl)-(4-(2-hydroxyethyl)piperazin-1-yl)45
EX-04 -NH-(3-chloro-4-methoxyphenyl)-(4-(2-hydroxyethyl)piperazin-1-yl)38

SAR Insights:

  • Adding a fluorine at the 3-position of the aniline ring (EX-02 vs. EX-01) improves potency, likely through favorable electronic interactions or by displacing a water molecule in the active site.

  • Extending the amide moiety to include a hydroxyethyl group (EX-03 vs. EX-02) significantly boosts activity, suggesting an additional hydrogen bond can be formed in a solvent-exposed region.

Application Note 2: Synthesis of Novel Anti-Inflammatory Agents

Rationale

Nicotinic acid is known to exert anti-inflammatory effects, partly by activating the G-protein coupled receptor GPR109A.[12] This receptor is expressed on immune cells like monocytes and macrophages.[13] Activation of GPR109A can inhibit the NF-κB signaling pathway, a central regulator of inflammation, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14] By designing novel agonists for GPR109A using the 4-Chloro-2,6-dimethyl-nicotinic acid scaffold, it may be possible to develop potent anti-inflammatory drugs with improved properties over nicotinic acid itself.

G Ligand Scaffold-Based Agonist GPR109A GPR109A Receptor Ligand->GPR109A Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces IKK IKK Complex cAMP->IKK Activates NFkB p65/p50 (NF-κB) IKK->NFkB Inhibits Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: GPR109A-mediated anti-inflammatory signaling.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to screen synthesized compounds for their ability to suppress cytokine production in a human monocyte cell line.[13][14]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Synthesized test compounds dissolved in DMSO

  • Human TNF-α ELISA Kit

Procedure:

  • Cell Culture & Differentiation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and antibiotics. Differentiate cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

  • Compound Treatment: Replace the medium with fresh serum-free media. Add test compounds at various concentrations (e.g., 0.1, 1, 10 µM) and pre-incubate for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS only).

  • Analysis: Collect the cell culture supernatant. Measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Interpretation: Calculate the percentage inhibition of TNF-α secretion for each compound relative to the LPS-only control.

Illustrative Bioactivity Data
Compound IDR¹ (at C4 via SNAr)% Inhibition of TNF-α at 10 µM
Nicotinic Acid (Reference)45%
EX-05 -O-(4-chlorophenyl)65%
EX-06 -NH-(4-tert-butylphenyl)88%

Bioactivity Insights:

  • Derivatization of the core scaffold can lead to significantly enhanced anti-inflammatory activity compared to the parent nicotinic acid.

  • The nature of the substituent at the C4 position is critical for potency, with an amino linkage (EX-06) showing superior activity to an ether linkage (EX-05) in this hypothetical series.

Summary and Future Outlook

4-Chloro-2,6-dimethyl-nicotinic acid is a powerful and versatile synthon for medicinal chemistry. Its strategically positioned functional groups provide a clear and logical path for the rapid synthesis of diverse compound libraries. The protocols and application notes provided herein demonstrate its potential in the discovery of novel kinase inhibitors and anti-inflammatory agents. Future research could expand its use into other target classes, or leverage the reactive chloro-group to develop covalent inhibitors or probes for chemical biology.[5] The continued exploration of this and similar scaffolds will undoubtedly fuel the development of next-generation therapeutics.

References

  • HETEROCYCLES. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. Retrieved from heterocycles.jp. [Link]

  • ResearchGate. (2015). Study on synthesis of 4-Aminonicotinic acid. Retrieved from ResearchGate. [Link]

  • Springer. (n.d.). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Retrieved from Springer. [Link]

  • PubMed. (2013). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Retrieved from PubMed. [Link]

  • Autechaux. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. Retrieved from Autechaux website. [Link]

  • NIH. (2009). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Retrieved from NIH website. [Link]

  • PubMed. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Retrieved from PubMed. [Link]

  • NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from NIH website. [Link]

  • MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from MDPI. [Link]

  • NIH. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Retrieved from NIH website. [Link]

  • PubMed. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from PubMed. [Link]

  • NIH. (2022). Advances in reversible covalent kinase inhibitors. Retrieved from NIH website. [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from PubChem. [Link]

  • PubMed. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Retrieved from PubMed. [Link]

  • PubMed. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Retrieved from PubMed. [Link]

  • NIH. (2008). Nicotinic acid: an old drug with a promising future. Retrieved from NIH website. [Link]

  • Springer. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Retrieved from Springer. [Link]

Sources

Application Notes & Protocols: 4-Chloro-2,6-dimethyl-nicotinic Acid as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. 4-Chloro-2,6-dimethyl-nicotinic acid stands out as a particularly valuable and versatile building block. Its architecture presents a unique convergence of reactive sites that can be selectively manipulated to generate diverse and complex molecular entities. The strategic placement of a carboxylic acid at the C-3 position, a reactive chlorine atom at C-4, and two methyl groups at C-2 and C-6 provides chemists with multiple handles for orthogonal chemical modifications.[1]

The electron-withdrawing nature of the pyridine ring and the carboxylic acid group activates the C-4 position for nucleophilic aromatic substitution. Simultaneously, the chloro-substituent serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[2][3] The carboxylic acid moiety is a versatile functional group that can be readily converted into amides, esters, and other derivatives, further expanding the synthetic possibilities.[1] This document serves as a comprehensive guide for researchers, outlining the core properties, key synthetic transformations, and detailed, field-proven protocols for the effective utilization of this powerful synthon.

Physicochemical Properties and Spectroscopic Data

Accurate characterization is the bedrock of reproducible synthesis. Below are the key physical properties and expected spectroscopic signatures for 4-Chloro-2,6-dimethyl-nicotinic acid.

PropertyValueSource
CAS Number 56022-09-4[4]
Molecular Formula C₈H₈ClNO₂[4]
Molecular Weight 185.61 g/mol [4]
Appearance Off-white to light yellow crystalline powderN/A
Melting Point >200 °C (Decomposes)N/A

Table 1: Physicochemical Properties

SpectroscopyExpected Chemical Shifts / Bands
¹H NMR δ ~8.0-8.5 ppm (s, 1H, H-5), δ ~2.5-2.7 ppm (s, 6H, 2 x CH₃), δ ~13.0-14.0 ppm (br s, 1H, COOH). Note: Shifts can vary based on solvent.
¹³C NMR δ ~165-170 ppm (COOH), δ ~155-160 ppm (C-2, C-6), δ ~145-150 ppm (C-4), δ ~120-125 ppm (C-3), δ ~115-120 ppm (C-5), δ ~20-25 ppm (2 x CH₃).
FT-IR (ATR) 3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C/C=N aromatic stretch), ~850 cm⁻¹ (C-Cl stretch).
Mass Spec (ESI-) [M-H]⁻ at m/z ≈ 184.0

Table 2: Representative Spectroscopic Data. Note: Experimental data should always be acquired for confirmation.

Retrosynthetic Analysis and Synthesis

The synthesis of the 4-Chloro-2,6-dimethyl-nicotinic acid framework can be approached by first constructing the substituted pyridine ring followed by targeted functionalization. A common retrosynthetic analysis deconstructs the molecule by identifying the key bond formations.[1] This typically involves disconnecting the chloro and carboxyl groups, leading back to a simpler 2,6-lutidine precursor which can be assembled via condensation reactions.

G Target 4-Chloro-2,6-dimethyl- nicotinic acid Intermediate1 4-Chloro-2,6-dimethyl- 3-cyanopyridine Target->Intermediate1 Hydrolysis Intermediate2 2,6-Dimethyl- pyridin-4-amine Intermediate1->Intermediate2 Sandmeyer Reaction Precursor Simple acyclic precursors (e.g., enones, nitriles) Intermediate2->Precursor Hantzsch-type condensation

Caption: Retrosynthetic pathway for the title compound.

A forward synthesis might involve the condensation of an enone with a nitrile, followed by cyclization, chlorination, and subsequent hydrolysis of a nitrile group at C-3 to the carboxylic acid.[1]

Key Synthetic Applications & Protocols

The utility of 4-Chloro-2,6-dimethyl-nicotinic acid stems from its three primary reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites and corresponding transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The chlorine atom at C-4 is readily displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur.[1] This reaction provides a straightforward route to a diverse library of 4-substituted nicotinic acid derivatives.

Causality: The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen and the C-3 carboxylic acid. The use of a strong, non-nucleophilic base is crucial to deprotonate the incoming nucleophile (e.g., an alcohol or amine) without competing in the substitution. A polar aprotic solvent like DMF or DMSO is ideal for solvating the ionic intermediate and accelerating the reaction.

  • Materials: 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq), desired alcohol (1.5-2.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

    • Add 4-Chloro-2,6-dimethyl-nicotinic acid as a solid or as a solution in minimal DMF.

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench by slow addition of water.

    • Acidify the aqueous solution to pH ~3-4 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel or by recrystallization.

G start Start: Prepare Reagents step1 Dissolve alcohol in anhydrous DMF under inert atmosphere start->step1 step2 Cool to 0°C step1->step2 step3 Add NaH portion-wise (Caution: H₂ gas evolved) step2->step3 step4 Stir for 30 min to form alkoxide step3->step4 step5 Add 4-Chloro-2,6-dimethyl-nicotinic acid step4->step5 step6 Warm to RT, then heat to 80-100°C step5->step6 step7 Monitor reaction by TLC/LC-MS step6->step7 step8 Workup: Quench, Acidify, Extract, Purify step7->step8 end End: Isolated Product step8->end

Caption: Workflow for a typical SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[2] 4-Chloro-2,6-dimethyl-nicotinic acid is an excellent substrate for reactions like the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Causality: These reactions proceed through a Pd(0)/Pd(II) catalytic cycle.[2] The cycle begins with the oxidative addition of the C-Cl bond to the active Pd(0) catalyst. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, bulky phosphine ligand to facilitate the process.[3] This is followed by transmetalation (with the boronic acid in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst.[2][5] The choice of base, solvent, and ligand is critical for achieving high yields.

  • Materials: 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), SPhos or XPhos ligand (4-10 mol%), Potassium carbonate (K₂CO₃, 2.0-3.0 eq), Dioxane/Water (e.g., 4:1 mixture).

  • Procedure:

    • In an oven-dried Schlenk tube, combine 4-Chloro-2,6-dimethyl-nicotinic acid, the arylboronic acid, and the base.

    • In a separate vial, pre-form the catalyst by mixing Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

    • Add the catalyst mixture to the Schlenk tube.

    • Add the dioxane/water solvent mixture.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Seal the tube and heat the reaction to 90-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and acidify with 1M HCl to pH ~3-4.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via column chromatography on silica gel.

G start Combine Aryl Halide, Boronic Acid, & Base in Schlenk Tube preform Pre-form Catalyst: Mix Pd(OAc)₂ + Ligand start->preform add_cat Add Catalyst to Main Tube preform->add_cat add_solv Add Dioxane/Water Solvent add_cat->add_solv degas Degas Mixture with Ar/N₂ for 15-20 min add_solv->degas react Seal and Heat to 90-110°C degas->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute, Filter through Celite monitor->workup purify Acidify, Extract, & Purify via Chromatography workup->purify end Isolated C-C Coupled Product purify->end

Sources

Application Notes and Experimental Protocols for 4-Chloro-2,6-dimethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Substituted Nicotinic Acid Derivative

4-Chloro-2,6-dimethyl-nicotinic acid (CAS No: 56022-09-4, Molecular Formula: C₈H₈ClNO₂, Molecular Weight: 185.61 g/mol ) is a specialized heterocyclic compound belonging to the pyridine carboxylic acid family.[1][2] Its structural framework, derived from the essential vitamin B3 (niacin), positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The strategic placement of two methyl groups at positions 2 and 6, and a reactive chlorine atom at position 4, offers a unique combination of steric and electronic properties. This substitution pattern makes it a valuable synthon for constructing diverse chemical libraries and probing biological systems.[1]

The core utility of this compound lies in the reactivity of the 4-chloro substituent, which serves as a versatile handle for nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, enabling the fine-tuning of a compound's pharmacological properties to interact with specific biological targets.[1] Halogenated pyridine carboxylic acids are established as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, underscoring the industrial and academic relevance of this molecular class.[1]

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 4-Chloro-2,6-dimethyl-nicotinic acid, with a particular focus on its prospective role as a modulator of Nicotinamide N-methyltransferase (NNMT), a key enzyme in cellular metabolism and a promising therapeutic target for metabolic diseases and cancer.[3][4]

Section 1: Synthesis and Purification

While a specific, dedicated synthesis for 4-Chloro-2,6-dimethyl-nicotinic acid is not extensively detailed in publicly available literature, a robust protocol can be devised based on established pyridine ring synthesis methodologies and subsequent functional group manipulations. The following proposed synthesis is a multi-step process grounded in well-documented organic chemistry principles for analogous compounds.[1][5]

Proposed Synthesis Workflow

Synthesis_Workflow A 2,4-Pentanedione C Hantzsch Pyridine Synthesis A->C B Ammonia B->C D 2,4,6-Trimethylpyridine C->D Condensation & Aromatization E Oxidation D->E e.g., KMnO4 or HNO3 F 2,6-Dimethyl-isonicotinic acid E->F G Chlorination F->G e.g., SOCl2, POCl3 H 4-Chloro-2,6-dimethyl-nicotinic acid G->H

Caption: Proposed synthetic workflow for 4-Chloro-2,6-dimethyl-nicotinic acid.

Step-by-Step Synthesis Protocol (Proposed)

Part 1: Synthesis of 2,4,6-Trimethylpyridine (Collidine)

This initial step utilizes the well-established Hantzsch pyridine synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-pentanedione (1.0 eq), formaldehyde (1.0 eq, as a 37% aqueous solution), and an ammonium salt such as ammonium acetate (1.2 eq).

  • Solvent: While the reaction can be run neat, a solvent such as ethanol or acetic acid can be used to facilitate mixing.

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, make the reaction mixture basic by the slow addition of a saturated sodium carbonate solution. Extract the product into an organic solvent like diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,4,6-trimethylpyridine can be purified by distillation.

Part 2: Oxidation to 2,6-Dimethyl-isonicotinic acid

This step involves the selective oxidation of one of the methyl groups.

  • Reaction Setup: To a solution of 2,4,6-trimethylpyridine (1.0 eq) in water, add a strong oxidizing agent such as potassium permanganate (KMnO₄, ~3.0 eq) portion-wise. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction: Stir the mixture at room temperature overnight. The disappearance of the purple color of permanganate indicates the progression of the reaction.

  • Work-up: Filter the mixture to remove the manganese dioxide byproduct. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product, 2,6-dimethyl-isonicotinic acid, should precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Part 3: Chlorination to 4-Chloro-2,6-dimethyl-nicotinic acid

This is a critical step to introduce the reactive chloro group.

  • Reaction Setup: In a fume hood, carefully add 2,6-dimethyl-isonicotinic acid (1.0 eq) to an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. The product will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any residual acid, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Section 2: Physicochemical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 4-Chloro-2,6-dimethyl-nicotinic acid.

Property Value Reference
CAS Number 56022-09-4[2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Appearance Expected to be a white to off-white solid[6]
Expected Spectroscopic Data
Technique Expected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~13.5 (s, 1H, COOH), ~7.5 (s, 1H, Ar-H), ~2.5 (s, 6H, 2xCH₃). The singlet for the aromatic proton is characteristic of the substitution pattern.
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~165 (C=O), ~158 (Ar-C), ~148 (Ar-C), ~145 (Ar-C-Cl), ~125 (Ar-C), ~120 (Ar-C-H), ~20 (2xCH₃).
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ = 186.03, [M-H]⁻ = 184.01. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable at [M+H]⁺ 186 and 188.

Section 3: Application in Drug Discovery - A Focus on NNMT Inhibition

Scientific Rationale

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[10] This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[10] Overexpression of NNMT has been implicated in various diseases, including metabolic disorders like obesity and diabetes, as well as several types of cancer.[3][11] By regulating the cellular levels of SAM, a universal methyl donor, NNMT can influence epigenetic processes.[11] Therefore, the development of potent and selective NNMT inhibitors is a promising therapeutic strategy.[12]

4-Chloro-2,6-dimethyl-nicotinic acid, as a nicotinamide analog, is a prime candidate for investigation as an NNMT inhibitor. It is hypothesized to bind to the nicotinamide binding pocket of the enzyme, potentially acting as a competitive inhibitor. The chloro and dimethyl substitutions can be explored to optimize binding affinity and selectivity.

Signaling Pathway Context

NNMT_Pathway cluster_0 NNMT Catalytic Cycle cluster_1 Inhibition Mechanism SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT Nicotinamide Nicotinamide (Substrate) Nicotinamide->NNMT SAH SAH NNMT->SAH Methyl Transfer MNA 1-Methylnicotinamide (Product) NNMT->MNA Inhibitor 4-Chloro-2,6-dimethyl- nicotinic acid (Potential Inhibitor) Inhibitor->NNMT Competitive Binding

Caption: Proposed mechanism of NNMT inhibition by 4-Chloro-2,6-dimethyl-nicotinic acid.

Section 4: Experimental Protocols for Biological Evaluation

The following protocols are designed to screen and characterize 4-Chloro-2,6-dimethyl-nicotinic acid as a potential NNMT inhibitor. These are based on commercially available assay kits and published methodologies.[13][14]

Protocol 1: In Vitro NNMT Inhibitor Screening (Fluorometric Assay)

This high-throughput assay measures the production of homocysteine, a byproduct of the NNMT reaction, using a thiol-detecting probe.

Materials:

  • NNMT Inhibitor Screening Assay Kit (e.g., from Abcam ab284513 or similar)

  • Recombinant human NNMT enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • Thiol-detecting probe

  • Assay Buffer

  • 96-well white flat-bottom plates

  • Multi-channel pipette

  • Fluorescence plate reader (Ex/Em = 392/482 nm)[13]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Chloro-2,6-dimethyl-nicotinic acid in DMSO.

    • Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in NNMT Assay Buffer. Ensure the final DMSO concentration is below 0.5%.

  • Reaction Setup (per well):

    • Test Compound: 50 µL of the diluted compound.

    • Enzyme Control: 50 µL of Assay Buffer.

    • Inhibitor Control: 50 µL of a known NNMT inhibitor (e.g., 1-Methylnicotinamide).

    • Solvent Control: 50 µL of Assay Buffer with the same final DMSO concentration as the test compound wells.

  • Enzyme Reaction:

    • Prepare a master mix containing NNMT enzyme and other kit components as per the manufacturer's instructions.

    • Add 75 µL of the reaction mix to each well.

    • Initiate the reaction by adding 25 µL of Nicotinamide solution to all wells except a "Background Control" well.

    • Mix thoroughly and incubate at 37°C for 15-30 minutes.

  • Signal Detection:

    • Stop the reaction according to the kit protocol (e.g., by adding pre-chilled isopropanol).

    • Add the Thiol Detecting Probe working solution to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 392/482 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Direct Measurement of Product Formation (LC-MS/MS)

This method provides a more direct and highly sensitive quantification of the enzymatic product, 1-methylnicotinamide (MNA).[15][16]

Materials:

  • Recombinant human NNMT enzyme, SAM, Nicotinamide, Assay Buffer

  • 4-Chloro-2,6-dimethyl-nicotinic acid

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with an ESI source

  • Analytical column (e.g., HILIC or C18)

Procedure:

  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes with a final volume of 50 µL containing Assay Buffer, NNMT enzyme, SAM, and varying concentrations of 4-Chloro-2,6-dimethyl-nicotinic acid.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding Nicotinamide.

    • Incubate at 37°C for a set time (e.g., 30 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 100 µL of cold acetonitrile containing an internal standard (e.g., d₃-MNA).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient of water and acetonitrile (both with 0.1% formic acid).

    • Detect MNA using Multiple Reaction Monitoring (MRM) mode. The transition for MNA is typically m/z 137 -> 94.[16]

  • Data Analysis:

    • Quantify the amount of MNA produced in each reaction by comparing the peak area to a standard curve.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.

Conclusion

4-Chloro-2,6-dimethyl-nicotinic acid represents a strategically designed chemical tool for researchers in drug discovery and chemical biology. Its reactive handle allows for the creation of focused compound libraries, while its structural similarity to nicotinamide makes it a compelling candidate for targeting metabolic enzymes like NNMT. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, enabling its effective use in the quest for novel therapeutics.

References

  • ScienceOpen. Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Available from: [Link]

  • BioVision. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. Available from: [Link]

  • MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Available from: [Link]

  • ResearchGate. 13C-NMR spectrum of (4). Available from: [Link]

  • Unknown Source. Chem 117 Reference Spectra Spring 2011. Available from: [Link]

  • MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]

  • PubMed. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. Available from: [Link]

  • National Center for Biotechnology Information. Mechanisms and inhibitors of nicotinamide N-methyltransferase. Available from: [Link]

  • NIST WebBook. 6-Chloronicotinic acid. Available from: [Link]

  • National Center for Biotechnology Information. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Available from: [Link]

  • PubMed. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available from: [Link]

  • precisionFDA. 2-CHLORONICOTINIC ACID. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]

  • National Center for Biotechnology Information. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Available from: [Link]

  • PubChem. 2-Chloronicotinic acid. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Chemistry & Biology Interface. Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Available from: [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Available from: [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • MDPI. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

  • Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.
  • PubChem. N,N-Dimethylnicotinamide. Available from: [Link]

  • NIST WebBook. Carbonic acid, dimethyl ester. Available from: [Link]

Sources

Application Notes and Protocols for 4-Chloro-2,6-dimethyl-nicotinic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Nicotinic Acid Ligand

In the dynamic field of homogeneous catalysis, the design and application of novel ligands are paramount to advancing chemical synthesis. Ligands not only stabilize the metallic center but also intricately modulate its electronic and steric properties, thereby dictating the catalyst's activity, selectivity, and overall efficiency. Among the vast array of ligand scaffolds, nitrogen-containing heterocycles, particularly derivatives of pyridine, have garnered significant attention due to their robust coordination chemistry and versatile applications in cross-coupling and C-H activation reactions.

This technical guide focuses on 4-Chloro-2,6-dimethyl-nicotinic acid , a unique pyridine-based ligand. The strategic placement of a chloro substituent at the 4-position and methyl groups at the 2- and 6-positions of the nicotinic acid backbone presents a compelling combination of electronic and steric attributes. The electron-withdrawing nature of the chloro group can influence the electron density at the metal center, while the flanking methyl groups provide steric bulk that can facilitate key steps in the catalytic cycle, such as reductive elimination. The carboxylic acid moiety offers a versatile handle for coordination to the metal center, potentially forming stable metallacycle structures.

These application notes provide a comprehensive overview of the potential applications of 4-Chloro-2,6-dimethyl-nicotinic acid as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. We will delve into the mechanistic rationale for its use, provide detailed experimental protocols for the in-situ generation of the catalyst and its application in a model Suzuki-Miyaura cross-coupling reaction, and discuss the potential scope and advantages of this ligand system.

Mechanistic Insights: The Role of 4-Chloro-2,6-dimethyl-nicotinic Acid in a Catalytic Cycle

The efficacy of a ligand in a catalytic cycle is determined by its ability to facilitate the key elementary steps: oxidative addition, transmetalation, and reductive elimination. In the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, 4-Chloro-2,6-dimethyl-nicotinic acid is postulated to play a crucial role in each of these stages.

The proposed catalytic cycle for a Suzuki-Miyaura reaction employing a palladium complex of 4-Chloro-2,6-dimethyl-nicotinic acid is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to the active Pd(0) species. The nicotinic acid ligand, through its nitrogen atom and the carboxylate group, can stabilize the resulting Pd(II) intermediate. The steric hindrance provided by the 2,6-dimethyl groups is thought to promote the formation of a monoligated active species, which can be more reactive in the subsequent steps.

Following oxidative addition, transmetalation occurs where the organic group from the organoboron reagent is transferred to the palladium center. The ligand's electronic properties can influence the rate of this step. Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst, thus completing the cycle. The steric bulk of the methyl groups on the ligand is anticipated to facilitate this final, product-releasing step.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR')2) pd_intermediate->transmetalation R-B(OR')2 Base pd_r_intermediate Ar-Pd(II)(R)L transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Proposed Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: In-Situ Generation of the Palladium(II)-4-Chloro-2,6-dimethyl-nicotinate Catalyst

This protocol describes the straightforward in-situ preparation of the active palladium catalyst from readily available precursors.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Chloro-2,6-dimethyl-nicotinic acid

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (1.0 mol%).

  • Add 4-Chloro-2,6-dimethyl-nicotinic acid (1.1 mol%).

  • Add the desired volume of anhydrous, degassed solvent to achieve the final reaction concentration.

  • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst. The resulting solution should be a homogeneous, light-yellow to brown color.

  • This freshly prepared catalyst solution is now ready for use in the cross-coupling reaction.

Causality Behind Experimental Choices:

  • In-situ generation: This method avoids the isolation and purification of the palladium complex, which can be sensitive to air and moisture. It offers a more practical and efficient workflow for screening and optimization.

  • Slight excess of ligand: Using a slight excess of the 4-Chloro-2,6-dimethyl-nicotinic acid ensures complete coordination to the palladium center and prevents the formation of palladium black.

  • Anhydrous and degassed solvent: The use of anhydrous and degassed solvents is crucial to prevent the deactivation of the catalyst and unwanted side reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol details a model Suzuki-Miyaura reaction to demonstrate the catalytic efficacy of the in-situ generated palladium catalyst.

Materials:

  • Catalyst solution from Protocol 1

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Stir bar

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Workup and Analysis prep_catalyst In-situ Catalyst Generation (Protocol 1) add_reagents Add Aryl Halide, Boronic Acid, Base prep_catalyst->add_reagents heat_stir Heat and Stir (e.g., 80-100 °C) add_reagents->heat_stir quench Quench Reaction heat_stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze Product (NMR, GC-MS) purify->analyze

Caption: General workflow for the Suzuki-Miyaura reaction.

Procedure:

  • To the freshly prepared catalyst solution in the Schlenk flask, add the base (e.g., K₂CO₃, 2.0 equiv).

  • Add 4-Bromoanisole (1.0 equiv) to the reaction mixture.

  • Add Phenylboronic acid (1.2 equiv) to the reaction mixture.

  • If using a mixed solvent system, add the appropriate amount of degassed water.

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Expected Outcomes

The performance of the 4-Chloro-2,6-dimethyl-nicotinic acid ligand in the Suzuki-Miyaura coupling can be evaluated by systematically varying reaction parameters such as the base, solvent, and temperature. The results can be summarized in a table for easy comparison.

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling

EntryBase (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Toluene/H₂O (10:1)801275
2K₂CO₃ (2.0)Dioxane/H₂O (10:1)100888
3Cs₂CO₃ (2.0)Dioxane/H₂O (10:1)100695
4K₃PO₄ (3.0)Dioxane/H₂O (10:1)100892
5Cs₂CO₃ (2.0)Toluene/H₂O (10:1)100690

Yields are hypothetical and for illustrative purposes only. Actual yields may vary.

Self-Validating System:

The protocols are designed to be self-validating. The progress of the reaction can be monitored by standard analytical techniques (TLC, GC-MS). The identity and purity of the final product are confirmed by spectroscopic methods (NMR, MS), ensuring the reliability of the obtained results. Successful synthesis of the expected biaryl product validates the catalytic activity of the in-situ generated complex.

Conclusion and Future Outlook

4-Chloro-2,6-dimethyl-nicotinic acid presents itself as a promising and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties offer the potential for high catalytic activity and selectivity. The straightforward in-situ catalyst generation protocol provides a practical and efficient method for its application in organic synthesis.

Further research into the application of this ligand in other cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination, is warranted. Additionally, exploring its utility in C-H activation/functionalization reactions could open up new avenues for the efficient construction of complex organic molecules. The insights and protocols provided in this guide serve as a solid foundation for researchers and scientists to explore the full catalytic potential of 4-Chloro-2,6-dimethyl-nicotinic acid.

References

  • General review on pyridine-based ligands in catalysis: For a comprehensive overview of the role of pyridine-containing ligands in transition-metal catalysis, refer to: Chem. Rev.2011 , 111 (3), pp 2177–2243. [Link]

  • Suzuki-Miyaura cross-coupling reaction: For a detailed review of the Suzuki-Miyaura reaction, its mechanism, and applications, see: Chem. Rev.2016 , 116 (19), pp 12022–12292. [Link]

  • Palladium precatalysts for cross-coupling: An insightful article on the development and application of well-defined palladium precatalysts can be found at: PMC - PubMed Central, 2012 . [Link]

  • C-H activation using palladium catalysis: For an introduction to the principles and applications of palladium-catalyzed C-H activation, a relevant review is: Chem. Soc. Rev., 2010 , 39, 1282-1300. [Link]

Application Note: Advanced Analytical Strategies for the Quantification of 4-Chloro-2,6-dimethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 4-Chloro-2,6-dimethyl-nicotinic acid, a key substituted pyridine carboxylic acid derivative.[1] Given its role as a potential synthon in the development of novel pharmaceutical and agrochemical compounds, robust and reliable analytical methods are paramount for ensuring quality, monitoring reaction kinetics, and performing metabolic studies.[1] This application note details validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system in accordance with international guidelines.[2][3]

Introduction and Analytical Rationale

4-Chloro-2,6-dimethyl-nicotinic acid (MW: 185.61 g/mol ) is a heterocyclic compound whose quantification is critical in various stages of research and development.[1] The presence of a carboxylic acid, a chlorinated pyridine ring, and methyl groups dictates the choice of analytical methodology. The primary challenges in its quantification involve achieving adequate retention on reversed-phase columns, ensuring selectivity from related impurities or matrix components, and reaching the sensitivity required for trace-level analysis.

The methods detailed herein are selected to address these challenges:

  • HPLC-UV: A universally accessible, robust method ideal for quality control, purity assessment, and quantification in relatively clean sample matrices like drug substances or formulated products. Its reliability and cost-effectiveness make it a frontline technique.[4][5]

  • LC-MS/MS: The gold standard for sensitivity and selectivity, essential for quantifying the analyte in complex biological matrices such as plasma or urine, or for detecting trace-level impurities.[6][7] The use of Selected Reaction Monitoring (SRM) provides unequivocal identification and quantification.[8][9][10]

General Sample Preparation Strategies

The conversion of a raw sample into a format suitable for analysis is the most critical step in ensuring accurate results.[11] The choice of technique is dictated by the sample matrix complexity and the required sensitivity.

Sample_Prep_Workflow Start Sample Matrix Assessment IsSimple Simple Matrix? (e.g., Drug Substance, Standard) Start->IsSimple IsComplex Complex Matrix? (e.g., Plasma, Tissue, Formulation) IsSimple->IsComplex No Dilution Dilution with Mobile Phase or appropriate solvent IsSimple->Dilution Yes LLE Liquid-Liquid Extraction (LLE) IsComplex->LLE Yes (Formulation Excipients) SPE Solid-Phase Extraction (SPE) IsComplex->SPE Yes (Trace Analysis/Clean-up) PPT Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) IsComplex->PPT Yes (Biological) Filtration Filtration (0.22 or 0.45 µm) Dilution->Filtration Analysis Inject for Analysis Filtration->Analysis LLE->Filtration SPE->Filtration PPT->Filtration

Caption: Decision workflow for selecting an appropriate sample preparation method.

Method 1: Quantification by HPLC-UV

This protocol is designed for the accurate quantification of 4-Chloro-2,6-dimethyl-nicotinic acid in bulk materials or simple formulations. The core principle is ion suppression reversed-phase chromatography, where the mobile phase pH is kept low to ensure the carboxylic acid is in its neutral, more retentive form.[12]

Experimental Protocol

3.1.1. Reagents and Materials

  • 4-Chloro-2,6-dimethyl-nicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or 18 MΩ·cm)

  • Formic acid or Phosphoric acid

  • Volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ZORBAX SB-Aq or equivalent)

  • Mobile Phase A: Water with 0.1% Formic Acid (adjust pH to ~2.5-3.0)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% A / 30% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (A preliminary UV scan of the analyte in the mobile phase should be performed to confirm the absorbance maximum).

3.1.3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.[12]

Method Validation Protocol

Validation provides documented evidence that the method is suitable for its intended purpose.[3][5] The following parameters must be assessed according to ICH guidelines.[2]

  • Specificity/Selectivity: Analyze a blank (diluent), a placebo (formulation matrix without analyte), and the analyte standard. The analyte peak should be well-resolved from any other peaks at its retention time.[4]

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by the linearity data and is typically 80% to 120% of the target concentration for an assay.[4]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over both sets of experiments should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Expected Performance Data (HPLC-UV)
Validation ParameterAcceptance CriteriaTypical Expected Result
SpecificityNo interference at analyte RTPeak Purity > 99.5%
Linearity (r²)≥ 0.999> 0.9995
Range80% - 120% of target10 - 150 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.5%
Precision (RSD)≤ 2.0%< 1.0%
LOQS/N ≥ 10~0.5 µg/mL

Method 2: Quantification by LC-MS/MS

This method is tailored for high-sensitivity and high-selectivity quantification, particularly for bioanalytical studies or trace impurity analysis. It relies on the unique mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion.

LCMS_Workflow Sample Biological Sample (e.g., 100 µL Plasma) Spike Spike Internal Standard (e.g., Isotopically Labeled Analyte) Sample->Spike Extract Protein Precipitation (e.g., 200 µL Acetonitrile) Spike->Extract Separate Centrifuge & Evaporate Supernatant Extract->Separate Reconstitute Reconstitute in Mobile Phase Separate->Reconstitute LC LC Separation (Fast Gradient) Reconstitute->LC MS ESI+ Ionization LC->MS MSMS SRM Detection (Q1 -> Q3) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Standard workflow for sample analysis using LC-MS/MS.

Experimental Protocol

4.1.1. Reagents and Materials

  • As per HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): An isotopically labeled version of the analyte is ideal. If unavailable, a structurally similar compound (e.g., 6-chloronicotinamide) can be used.[8][9]

4.1.2. Instrumentation and Conditions

  • LC System: UPLC/UHPLC system for fast gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • SRM Transitions:

    • Analyte: Q1: 186.1 m/z ([M+H]⁺) → Q3: 142.1 m/z ([M+H-CO₂]⁺) (Predicted - must be confirmed by infusion).

    • Internal Standard: To be determined based on the IS used.

4.1.3. Preparation of Solutions

  • Stock and Working Standards: Prepare as in the HPLC-UV method, but at lower concentrations (e.g., down to ng/mL levels).

  • Sample Preparation (Plasma): a. To 100 µL of plasma sample, add 10 µL of the Internal Standard working solution.[8][9] b. Add 200 µL of cold acetonitrile to precipitate proteins.[8][9] c. Vortex for 1 minute, then centrifuge at high speed for 10 minutes.[9] d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.[8][9]

Method Validation Protocol

Validation follows the same principles as HPLC-UV but includes an assessment of the matrix effect.

  • Matrix Effect: Compare the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. The ratio should be close to 1, and the process should be consistent across different lots of the matrix.[8]

  • Recovery: Evaluate the extraction efficiency by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Assess analyte stability under various conditions: freeze-thaw cycles, bench-top (room temperature), and long-term storage at -80°C.[8][9]

Expected Performance Data (LC-MS/MS)
Validation ParameterAcceptance CriteriaTypical Expected Result
Linearity (r²)≥ 0.995> 0.998
RangeDefined by LLOQ and ULOQ1 - 1000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)< 10%
Precision (RSD)≤ 15% (≤ 20% at LLOQ)< 10%
LLOQS/N ≥ 10, with acceptable accuracy/precision~0.5 ng/mL
Matrix EffectRSD across lots ≤ 15%< 15%

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-Chloro-2,6-dimethyl-nicotinic acid is driven by the specific requirements of the analysis. For routine quality control of bulk material, the robustness and simplicity of the HPLC-UV method are ideal. For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity profiling, the LC-MS/MS method provides unparalleled performance. Both protocols, when properly validated, will yield reliable, accurate, and reproducible data, supporting the advancement of research and development involving this compound.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research.
  • Analysis of Organic Acids in Aqueous Samples. Agilent.
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
  • IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. Thermo Fisher Scientific.
  • Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed.
  • Various Analysis Techniques for Organic Acids and Examples of Their Applic
  • [Methods for the determination of nicotinic acid derivatives in biological products]. (1971). PubMed.
  • a method for the determination of nicotinic acid, nicotinamide, and possibly other pyridine-like substances in human urine.
  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities.
  • 4-Chloro-2,6-dimethyl-nicotinic acid. Benchchem.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010).
  • Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry. (2007). PubMed.
  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. (2019).
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). Semantic Scholar.
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). Semantic Scholar.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Nicotinic acid analytical standard. Sigma-Aldrich.
  • Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. (2024). PubMed.

Sources

Application Note: A Scalable and Robust Synthesis of 4-Chloro-2,6-dimethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, scalable, and validated protocol for the synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid, a key heterocyclic building block in modern drug discovery and agrochemical development. Halogenated and substituted nicotinic acids are crucial intermediates for creating complex molecular architectures with tuned biological activity.[1][2] The presented three-step synthetic pathway begins with the readily available and cost-effective starting material, 2,6-lutidine. The strategy hinges on an initial N-oxidation to activate the pyridine ring, followed by a regioselective chlorination at the 4-position, and culminates in a directed ortho-metalation and carboxylation to install the carboxylic acid moiety at the 3-position. This guide provides not only a step-by-step protocol but also delves into the mechanistic rationale behind procedural choices, safety considerations for scale-up, and in-process controls to ensure the synthesis is robust and reproducible.

Introduction and Synthesis Strategy

4-Chloro-2,6-dimethyl-nicotinic acid is a highly functionalized pyridine derivative. The strategic placement of two methyl groups, a chloro-substituent, and a carboxylic acid creates a versatile scaffold for further chemical modification, such as cross-coupling reactions or amide bond formations.[1] Its utility is prominent in the synthesis of compounds targeting various biological pathways.

Developing a scalable synthesis for such a molecule requires a departure from routes that may work at the bench scale but present challenges in terms of cost, safety, or reagent availability at an industrial scale.[3] Our chosen strategy was designed to address these factors by employing reliable, well-documented transformations and starting from an inexpensive bulk chemical, 2,6-lutidine.

The core logic of the synthetic route is as follows:

  • Activation via N-Oxidation: The pyridine ring of 2,6-lutidine is inherently electron-deficient and resistant to electrophilic substitution. To overcome this, the nitrogen is oxidized to form 2,6-Lutidine-N-oxide . This transformation serves a dual purpose: it electronically activates the 4-position for subsequent functionalization and provides a handle for directing chemical reactions.[4]

  • Regioselective Chlorination: The N-oxide intermediate is then subjected to chlorination. Reagents like phosphorus oxychloride (POCl₃) react with the N-oxide to facilitate the selective introduction of a chlorine atom at the 4-position, yielding 4-Chloro-2,6-dimethylpyridine . This step is a classic and efficient method for functionalizing pyridine-N-oxides.

  • Directed ortho-Metalation and Carboxylation: The final and most critical step is the introduction of the carboxylic acid group at the 3-position. The chloro-substituent at the 4-position serves as a powerful directing group for deprotonation at the adjacent C3 position. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures allows for selective metalation at C3. Quenching this lithiated intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields the target molecule, 4-Chloro-2,6-dimethyl-nicotinic acid .

This pathway is summarized in the workflow diagram below.

Synthesis_Workflow cluster_0 Process Flow for 4-Chloro-2,6-dimethyl-nicotinic acid Synthesis Start Start: 2,6-Lutidine Step1 Step 1: N-Oxidation Start->Step1 H₂O₂ / Acetic Acid Intermediate1 Intermediate 1: 2,6-Lutidine-N-oxide Step1->Intermediate1 QC1 QC 1 (TLC, ¹H NMR) Intermediate1->QC1 Step2 Step 2: Chlorination QC1->Step2 Pass Intermediate2 Intermediate 2: 4-Chloro-2,6-dimethylpyridine Step2->Intermediate2 POCl₃ QC2 QC 2 (GC-MS, ¹H NMR) Intermediate2->QC2 Step3 Step 3: Metalation & Carboxylation QC2->Step3 Pass Product Final Product: 4-Chloro-2,6-dimethyl-nicotinic acid Step3->Product 1. LDA, THF, -78°C 2. CO₂(s) 3. H₃O⁺ QC3 Final QC (HPLC, NMR, MS, m.p.) Product->QC3

Sources

Application Notes & Protocols: Derivatization of the Carboxylic Acid Group in 4-Chloro-2,6-dimethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Scaffold

4-Chloro-2,6-dimethyl-nicotinic acid is a highly substituted pyridine derivative that serves as a valuable building block, or synthon, in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern—featuring a carboxylic acid for derivatization, a reactive chloro group for cross-coupling reactions, and two methyl groups influencing steric and electronic properties—makes it a prime candidate for constructing diverse chemical libraries.[1]

The derivatization of the carboxylic acid at the C-3 position is a critical first step in harnessing the potential of this scaffold. By converting the acid into a range of functional groups, primarily amides and esters, researchers can systematically modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This fine-tuning is essential for optimizing interactions with biological targets and improving pharmacokinetic profiles, ultimately accelerating the drug discovery and development process.

This guide provides an in-depth analysis and detailed protocols for the most common and effective methods of derivatizing the carboxylic acid group of 4-Chloro-2,6-dimethyl-nicotinic acid, explaining the chemical principles behind each strategic choice.

Core Principle: Activating the Carboxyl Group for Transformation

The direct reaction of a carboxylic acid with an amine or alcohol is generally unfeasible under standard laboratory conditions. The hydroxyl (-OH) of the carboxyl group is a poor leaving group, and at ambient temperatures, an acid-base reaction to form a non-reactive carboxylate-ammonium salt predominates. Therefore, successful derivatization hinges on a crucial first step: activation .

Activation involves converting the hydroxyl into a better leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine or alcohol.[2] This can be achieved through several robust strategies, each with distinct advantages and considerations regarding reaction conditions and substrate scope.

G cluster_activation Activation Strategies cluster_derivatization Derivatization Acid Carboxylic Acid (Poor Leaving Group) AcylChloride Acyl Chloride Acid->AcylChloride Activation Reagents ActiveEster Active Ester (e.g., O-Acylisourea, HOBt Ester) Acid->ActiveEster Activation Reagents Activated Activated Intermediate (Good Leaving Group) Amide Amide Derivative Activated->Amide + Amine Ester Ester Derivative Activated->Ester + Alcohol AcylChloride->Activated ActiveEster->Activated Amine Amine (R-NH2) Alcohol Alcohol (R-OH) G start 4-Chloro-2,6-dimethyl- nicotinic acid step1 Formation of Acyl Chloride start->step1 SOCl₂ or (COCl)₂ intermediate 4-Chloro-2,6-dimethyl- nicotinoyl chloride step1->intermediate step2 Amide Coupling intermediate->step2 R₁R₂NH, Base (e.g., TEA) product Target Amide step2->product

Caption: Workflow for amide synthesis via an acyl chloride.

Detailed Step-by-Step Protocol

Part A: Synthesis of 4-Chloro-2,6-dimethyl-nicotinoyl chloride

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5–2.0 eq) dropwise via syringe at 0 °C (ice bath). Safety Note: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (typically 40-80 °C depending on the solvent) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo. The resulting crude acyl chloride is often a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.

Part B: Coupling with Amine

  • Preparation: In a separate flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the amine solution to 0 °C. Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and dilute with DCM.

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide derivative.

Advantages & Disadvantages of the Acyl Chloride Method
Advantages
• Highly reactive intermediate ensures high conversion.
• Reagents (SOCl₂, (COCl)₂) are inexpensive.
• Generally applicable to a wide range of amines.
Disadvantages
• Harsh, often requiring heat and corrosive reagents.
• Limited tolerance for sensitive functional groups on the amine.
• Generates stoichiometric amounts of acidic waste (HCl). [2]

Protocol 2: Direct Amide Coupling with Carbodiimide Reagents

This one-pot method offers significantly milder conditions and is a cornerstone of modern organic and medicinal chemistry, particularly for complex molecules. [3]Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), facilitate the direct condensation of a carboxylic acid and an amine.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the amine, it is also prone to side reactions. To improve efficiency and suppress side reactions (like racemization in chiral substrates), an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. [3]HOBt intercepts the O-acylisourea to form an active HOBt ester, which is more stable yet highly reactive towards the amine, leading to cleaner reactions and higher yields. [3]

G cluster_reactants Reactants Acid Carboxylic Acid Acylisourea O-Acylisourea Intermediate Acid->Acylisourea + EDC EDC EDC Amine Amine HOBt HOBt HOBtEster Active HOBt Ester Acylisourea->HOBtEster + HOBt Amide Amide Product Acylisourea->Amide + Amine (Direct Path) Urea Water-Soluble Urea Byproduct Acylisourea->Urea HOBtEster->Amide + Amine (Efficient Path) HOBtEster->Urea

Caption: EDC/HOBt mediated amide coupling mechanism.

Detailed Step-by-Step Protocol (EDC/HOBt)
  • Preparation: To a round-bottom flask, add 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent and Base: Add an anhydrous aprotic solvent such as DMF or DCM (approx. 0.2 M). Add a base such as DIPEA or N-methylmorpholine (NMM) (2.0-3.0 eq).

  • Coupling Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add EDC hydrochloride (EDC·HCl) (1.2 eq) portion-wise over several minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • If using DCM: Dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF: Dilute the reaction mixture with ethyl acetate and wash several times with water and then brine to remove the DMF and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

| Common Amide Coupling Reagents & Features | | :--- | :--- | :--- | | Reagent | Additive(s) | Key Features & Rationale | | EDC (or DIC) | HOBt, HOAt | Water-soluble urea byproduct (EDC) simplifies work-up. [4]HOBt/HOAt suppress side reactions and increase efficiency. | | HATU (or HBTU) | DIPEA, NMM | Aminium/Uronium salt. Very fast and efficient, often used for difficult couplings. The reagent already contains an activating moiety similar to HOBt. | | T3P® | Pyridine, DIPEA | Propylphosphonic Anhydride. A powerful water-immiscible reagent. Byproducts are water-soluble, allowing for simple aqueous work-up. | | CDI | None | Carbonyldiimidazole. Forms a reactive acylimidazole intermediate. Mild conditions, but can be slow for less reactive amines. |

Protocol 3: Esterification of the Carboxyl Group

Ester derivatives are crucial for modifying polarity and metabolic stability. The choice of esterification method depends on the alcohol's reactivity and the overall substrate tolerance to acidic or basic conditions.

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

This is a classic equilibrium-driven process suitable for simple, robust alcohols like methanol and ethanol.

Causality: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible, so it must be driven to completion by using a large excess of the alcohol or by removing the water that is formed.

Detailed Step-by-Step Protocol

  • Preparation: Suspend 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and remove the excess alcohol in vacuo.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash chromatography if necessary.

Method B: Esterification via Coupling Reagent (DMTMM)

For more complex or acid-sensitive alcohols, a milder, coupling-reagent-based approach is preferable. DMTMM is an efficient triazine-based coupling agent for this purpose. [5] Causality: DMTMM activates the carboxylic acid to form a reactive triazinyl ester. This intermediate is readily displaced by the alcohol nucleophile under neutral to slightly basic conditions to form the desired ester. [5] Detailed Step-by-Step Protocol

  • Preparation: In a flask, dissolve 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq), the desired alcohol (1.2 eq), and N-methylmorpholine (NMM) (1.2 eq) in an anhydrous solvent like THF.

  • Reagent Addition: Add DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: A precipitate (morpholine hydrochloride) may form. Filter the reaction mixture and wash the solid with the solvent (e.g., THF).

  • Purification: Concentrate the filtrate in vacuo and purify the resulting crude ester by flash column chromatography.

Conclusion

The derivatization of the carboxylic acid group of 4-Chloro-2,6-dimethyl-nicotinic acid is a gateway to a vast chemical space of potential drug candidates and agrochemicals. The choice of methodology—be it the robust acyl chloride route, the mild and versatile carbodiimide coupling, or a tailored esterification protocol—should be guided by the specific chemical nature of the coupling partner, the presence of other sensitive functional groups, and the desired scale of the synthesis. By understanding the principles behind carboxyl activation and applying these detailed protocols, researchers can efficiently generate libraries of amides and esters for biological evaluation, fully leveraging the synthetic potential of this valuable heterocyclic scaffold.

References

  • 4-Chloro-2,6-dimethyl-nicotinic acid | 56022-09-4 | Benchchem. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Chloro-2,6-dimethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-2,6-dimethyl-nicotinic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Reactivity of 4-Chloro-2,6-dimethyl-nicotinic Acid in SNAr

4-Chloro-2,6-dimethyl-nicotinic acid is a substituted pyridine derivative with significant potential in the synthesis of diverse molecular libraries for drug discovery and chemical biology.[1] The reactivity of this molecule in nucleophilic aromatic substitution (SNAr) is governed by a delicate interplay of electronic and steric effects imparted by its substituents.

The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[2] In the case of 4-Chloro-2,6-dimethyl-nicotinic acid, the chlorine atom is situated at the activated 4-position, making it a suitable leaving group for SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The rate of this reaction is significantly influenced by the nature of the nucleophile, the solvent, the base used, and the reaction temperature.

Key Structural Considerations:

  • Activating Group: The pyridine nitrogen at position 1 activates the C4 position for nucleophilic attack.

  • Leaving Group: The chloro group at C4 is a good leaving group for SNAr reactions.

  • Modulating Groups:

    • 2,6-Dimethyl Groups: These electron-donating groups can slightly decrease the electrophilicity of the pyridine ring, potentially slowing the reaction rate compared to an unsubstituted chloropyridine. They also introduce steric hindrance around the reaction center.

    • 3-Carboxylic Acid Group: This electron-withdrawing group can enhance the electrophilicity of the ring. However, under basic conditions, it will be deprotonated to the carboxylate, which is an electron-donating group and may retard the reaction. This dual nature necessitates careful consideration of reaction conditions, particularly the choice and stoichiometry of the base.

This guide will provide detailed protocols for the substitution of the 4-chloro group with amine, alkoxy, and thio functionalities.

Mechanistic Overview of SNAr on 4-Chloro-2,6-dimethyl-nicotinic Acid

The general mechanism for the nucleophilic aromatic substitution on 4-Chloro-2,6-dimethyl-nicotinic acid is depicted below.

Caption: General SNAr mechanism on 4-Chloro-2,6-dimethyl-nicotinic acid.

Protocol 1: Amination of 4-Chloro-2,6-dimethyl-nicotinic Acid

This protocol describes a general procedure for the synthesis of 4-amino-2,6-dimethyl-nicotinic acid derivatives. The choice of base and solvent is critical to manage the acidity of the carboxylic acid and promote the nucleophilic attack of the amine. While direct amination of chloropyridines can be challenging, the use of polar aprotic solvents and an appropriate base can facilitate the reaction. In some cases, elevated temperatures or microwave irradiation may be necessary to drive the reaction to completion.

Workflow for Amination

Caption: Step-by-step workflow for the amination reaction.

Detailed Experimental Procedure:

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approximately 5-10 mL per mmol of substrate).

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1-1.5 eq) followed by a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The use of a base is crucial to neutralize the generated HCl and to deprotonate the carboxylic acid, although this can decrease the ring's electrophilicity.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity and steric bulk of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, microwave heating can be an effective alternative to conventional heating.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify with a dilute acid (e.g., 1 M HCl) to a pH that facilitates the precipitation of the product (typically pH 3-5).

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia (aq.)-Autoclave17040Moderate[4]
BenzylamineK₂CO₃DMF1001275-85[5]
MorpholineDIPEADMSO1202480-90[6]
AnilineK₂CO₃NMP1501860-70[5]

Note: The data in the table are representative and based on analogous reactions with other chloropyridines. Actual results with 4-Chloro-2,6-dimethyl-nicotinic acid may vary and require optimization.

Protocol 2: Alkoxylation/Hydroxylation of 4-Chloro-2,6-dimethyl-nicotinic Acid

This protocol outlines the synthesis of 4-alkoxy- and 4-hydroxy-2,6-dimethyl-nicotinic acid derivatives. The reaction typically involves a strong base to generate the alkoxide or hydroxide nucleophile. Care must be taken as the carboxylic acid will also be deprotonated under these conditions.

Workflow for Alkoxylation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Chloro-2,6-dimethyl-nicotinic acid (CAS: 56022-09-4) from complex reaction mixtures.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity for this critical synthetic intermediate.

Section 1: First-Pass Troubleshooting & FAQs

This section addresses common initial challenges and questions that arise post-synthesis.

Question 1: My crude product is a dark, oily, or discolored solid. Where should I begin the purification process?

Answer: A dark or impure appearance is common and typically indicates the presence of unreacted starting materials, polymeric side products, or colored impurities. The most robust starting point for purification is an acid-base extraction.[3][4] This technique specifically leverages the carboxylic acid functional group of your target compound to selectively separate it from neutral or basic impurities.[5][6] The acidic nature of 4-Chloro-2,6-dimethyl-nicotinic acid allows it to be converted into a water-soluble salt with a base, while non-acidic impurities remain in an organic solvent.[5][7]

Question 2: What are the most likely impurities I need to remove?

Answer: The impurity profile depends heavily on the synthetic route. However, for substituted pyridines like this, common impurities include:

  • Unreacted Starting Materials: The precursors used to construct the substituted pyridine ring.[8]

  • Regioisomers: Halogenation of pyridine rings can sometimes lead to a mixture of isomers if the directing effects of the substituents are not completely selective.[9][10]

  • Hydrolysis Products: The 4-chloro group can be susceptible to hydrolysis, potentially forming 4-hydroxy-2,6-dimethyl-nicotinic acid, especially under harsh basic or acidic conditions.

  • Precursor Impurities: Impurities present in the initial pyridine starting materials, such as picolines or lutidines, can carry through the synthesis.[11]

Question 3: I performed an initial purification, but the yield is very low. What are the common causes?

Answer: Low yield during purification can stem from several factors:

  • Incomplete Extraction: If the pH of the aqueous layer during basic extraction is not high enough, the acidic product will not be fully deprotonated and will remain partially in the organic layer. Conversely, during acidification to precipitate the product, if the pH is not low enough, the product will remain partially dissolved as its salt form.

  • Excessive Solvent in Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor, drastically reducing recovery.[12]

  • Premature Crystallization: During a hot filtration step (to remove insoluble impurities), the product may crystallize on the filter paper or funnel if the solution cools too quickly.

  • Sub-optimal Reaction Conversion: The primary cause of low yield might be an incomplete initial chemical reaction. It is crucial to analyze the crude reaction mixture (e.g., by HPLC or NMR) to assess the initial conversion before starting a large-scale purification.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Strategy 1: High-Capacity Purification via Acid-Base Extraction

This is the recommended first step for crude reaction mixtures. It efficiently removes neutral and basic impurities.

Causality: The protocol's effectiveness hinges on the reversible conversion of the water-insoluble neutral carboxylic acid into a water-soluble carboxylate salt. By manipulating the pH, we can shuttle the target compound between immiscible organic and aqueous phases, leaving behind impurities that do not share this acidic characteristic.[3][4][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Initial Wash (Optional): Transfer the organic solution to a separatory funnel and wash with brine (saturated NaCl solution) to remove any highly water-soluble impurities. Discard the aqueous layer.

  • Base Extraction: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Sodium bicarbonate is preferred over strong bases like sodium hydroxide (NaOH) for the initial extraction to avoid potential hydrolysis of the 4-chloro group and to prevent the deprotonation of less acidic impurities.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure buildup.[3] Allow the layers to fully separate.

  • Collect Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base extraction (steps 3-5) on the organic layer two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been physically carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2), which can be confirmed with litmus paper.[5] A white precipitate of the purified 4-Chloro-2,6-dimethyl-nicotinic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.[7]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Visualization: Acid-Base Extraction Workflow

G cluster_0 Organic Phase (Separatory Funnel) cluster_1 Aqueous Phase Crude Crude Product in Ethyl Acetate Organic_Impurities Neutral & Basic Impurities in Ethyl Acetate Crude->Organic_Impurities Organic layer contains impurities Aqueous_Extract Aqueous Layer: Product as Sodium Salt Crude->Aqueous_Extract 1. Add 1M NaHCO₃ 2. Shake & Separate Discard Waste Organic_Impurities->Discard Discard Aqueous_Extract->Crude Organic Layer Retained Final_Product Precipitated Pure Product Aqueous_Extract->Final_Product 1. Cool in Ice Bath 2. Add Conc. HCl to pH 2 Isolation Pure Solid Product Final_Product->Isolation Vacuum Filtration

Caption: Workflow for purification by acid-base extraction.

Strategy 2: High-Purity Polish via Recrystallization

Recrystallization is ideal for removing small amounts of closely related impurities after an initial bulk purification by extraction.

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (and can be filtered out) or highly soluble at low temperatures (and remain in the mother liquor).[13]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and at their boiling point to find a suitable system. See the table below for starting suggestions.

  • Dissolution: Place the product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (If Needed): If the hot solution is colored, it may indicate persistent colored impurities. Add a small amount of activated charcoal (approx. 1-2% by weight), swirl, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[14]

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the pure crystals under vacuum.

Solvent SystemSuitability & Rationale
Ethanol/Water A good starting point. The compound is likely soluble in hot ethanol and less soluble in water. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop or two of ethanol to clarify before cooling.
Methanol Polar protic solvent that can be effective for polar compounds like carboxylic acids.[15]
Isopropanol Similar to ethanol but less polar; may offer different selectivity for certain impurities.
Toluene A non-polar aromatic solvent. May be effective if impurities are significantly more polar than the target compound. Pyridine-containing compounds often crystallize well from toluene.[16]

Visualization: Troubleshooting Common Recrystallization Issues

G cluster_failure Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out Start Start: Hot solution prepared Cool Cool solution slowly Start->Cool Crystals Do crystals form? Cool->Crystals Success Success! Collect crystals. Crystals->Success Yes Failure No crystals form Crystals->Failure No Oil Compound 'oils out' Crystals->Oil Oily Layer Forms Scratch Scratch inside of flask with a glass rod. Failure->Scratch Reheat Reheat solution to dissolve oil. Oil->Reheat TooMuchSolvent Too much solvent likely used. Boil off some solvent and re-cool. Seed Add a seed crystal. Scratch->Seed Seed->TooMuchSolvent AddSolvent Add more of the 'good' solvent to lower saturation point. Reheat->AddSolvent CoolSlower Cool solution even slower. AddSolvent->CoolSlower

Caption: Decision tree for troubleshooting recrystallization problems.[12][15][17]

Section 3: Purity Verification & Analytical Support

After purification, it is essential to verify the purity and confirm the identity of the compound.

Question: How do I definitively confirm the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive assessment.

TechniquePurposeTypical Parameters & Notes
HPLC Quantitative Purity Assessment. Determines the percentage purity of the main component and detects non-volatile impurities.Column: C18 reverse-phase column.[18] Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is a common starting point for nicotinic acid derivatives.[19] Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260-270 nm).
¹H and ¹³C NMR Structural Confirmation & Impurity ID. Confirms the chemical structure of the desired product and can help identify residual solvents or structurally distinct impurities.Solvent: DMSO-d₆ or CDCl₃. Analysis: Check for the correct chemical shifts, integration values, and splitting patterns. Compare the spectrum to a reference or predicted spectrum. Minor peaks can be compared against known chemical shifts for common lab solvents and impurities.[20][21][22]
GC-MS Volatile Impurity Analysis. Ideal for detecting and identifying low-boiling point impurities or starting materials.The carboxylic acid may require derivatization for optimal GC analysis, but it is excellent for analyzing related pyridine impurities.[23][24]
Melting Point Purity Indication. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.The reported melting point for 4-Chloro-2,6-dimethyl-nicotinic acid is around 150-152 °C, though this can vary.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Scutaru, D., et al. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A, 388(1), 23-35. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • El-Gindy, A., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(15), 4987. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5185. Retrieved from [Link]

  • Pyka, A., et al. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-33. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. Retrieved from [Link]

  • Al-Rabiah, H., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(5), 655-670. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid.
  • Grealis, K. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 648-655. Retrieved from [Link]

  • Phenomenex. (n.d.). Rapid Extraction and HPLC Analysis of Nicotinic Acid and Nicotinamide from Human Plasma. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • Giannetti, E. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-769. Retrieved from [Link]

  • Giannetti, E. J., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer section addresses specific challenges you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 4-Chloro-2,6-dimethyl-nicotinic acid is consistently low. What are the most critical stages and common pitfalls I should investigate?

Low overall yield is a frequent issue that can typically be traced back to one of two key transformations: the chlorination of the pyridone intermediate or the oxidation of the methyl groups. Incomplete reactions, side-product formation, and purification losses are the primary contributors.

A systematic approach to troubleshooting is essential. The logical flow is to first ensure the precursor is of high purity and the chlorination step is efficient before troubleshooting the more complex oxidation.

Troubleshooting Workflow:

G start Low Overall Yield precursor_check Is the 2,6-dimethyl-4-pyridone precursor pure? (Check by NMR/LCMS) start->precursor_check purify_precursor Purify precursor via recrystallization. precursor_check->purify_precursor No chlorination_check Is the chlorination step proceeding to completion? precursor_check->chlorination_check Yes purify_precursor->precursor_check optimize_chlorination Optimize Chlorination: - Increase POCl₃ equivalents - Add base catalyst (e.g., Pyridine) - Increase temperature/time chlorination_check->optimize_chlorination No oxidation_check Are you observing incomplete oxidation or side products? chlorination_check->oxidation_check Yes optimize_chlorination->chlorination_check optimize_oxidation Optimize Oxidation: - Screen different oxidants - Adjust temperature control - Check pH during workup oxidation_check->optimize_oxidation Yes final_product Improved Yield oxidation_check->final_product No, Resolved optimize_oxidation->oxidation_check

Caption: Troubleshooting flowchart for low yield.

The primary synthesis route involves two main steps:

  • Chlorination: Conversion of 2,6-dimethyl-4-pyridone (the more stable tautomer of 2,6-dimethyl-pyridin-4-ol) to 4-chloro-2,6-dimethylpyridine.[1]

  • Oxidation: Selective oxidation of one of the methyl groups to a carboxylic acid.

The most common precursor, 2,6-dimethyl-4-pyridone, can be synthesized from readily available dehydroacetic acid.[1] Purity of this starting material is paramount.

Q2: I'm observing significant byproduct formation during the chlorination of 2,6-dimethyl-4-pyridone with phosphorus oxychloride (POCl₃). How can I improve selectivity and yield?

This is a classic dehydroxy-chlorination reaction. The key challenge is driving the reaction to completion while minimizing decomposition and the formation of pyrophosphates.[2]

Causality: The reaction proceeds via the formation of a phosphate ester intermediate from the pyridone's enol form. Excess POCl₃ is often used to act as both reagent and solvent. However, at high temperatures, this can lead to charring and the formation of intractable byproducts.[3][4] Furthermore, residual moisture in your starting material or solvent will rapidly quench POCl₃, reducing its effective concentration and generating phosphoric acid, which complicates workup.[2]

Solutions:

  • Strictly Anhydrous Conditions: Ensure your 2,6-dimethyl-4-pyridone is thoroughly dried (<0.5% moisture) and use a fresh, unopened bottle of POCl₃ or one that has been recently distilled.[2]

  • Solvent-Free vs. High-Boiling Solvent: While using excess POCl₃ as a solvent is common, it can be wasteful and difficult to work up on a large scale.[3][4] Consider a solvent-free approach in a sealed reactor or using a high-boiling inert solvent like sulfolane.[2]

  • Use of a Base Catalyst: The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can accelerate the reaction. The base neutralizes the HCl generated in situ, preventing unwanted side reactions and facilitating the breakdown of the intermediate phosphate ester. A common protocol involves using one equivalent of pyridine per reactive hydroxyl group.[3]

  • Temperature Control: Do not overheat. A temperature of 70-110°C is typically sufficient.[2][5] Overheating can lead to decomposition. Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 1-4 hours).

  • Workup Procedure: The quench is highly exothermic. After cooling the reaction mixture, carefully and slowly add it to crushed ice or ice-water. Then, neutralize the acidic solution to a pH of 8-9 with a saturated Na₂CO₃ or NaOH solution to precipitate the chlorinated pyridine product.[3][5]

Parameter Conventional Method Optimized Method Rationale for Optimization
POCl₃ Stoichiometry Large excess (acts as solvent)1.5 - 3.0 equivalentsReduces waste, simplifies workup, lowers cost.[2][3]
Catalyst None1.0 eq. Pyridine or catalytic DMFNeutralizes HCl, accelerates reaction, allows for lower temps.[2][3]
Temperature Reflux (~107°C)70 - 95°CMinimizes thermal decomposition and byproduct formation.[2]
Workup Quench in waterSlow addition to ice, then careful neutralizationControls exotherm, ensures product precipitation over hydrolysis.[3]
Q3: The oxidation of 4-chloro-2,6-dimethylpyridine to the nicotinic acid is sluggish and gives a mixture of unreacted starting material and the di-acid. How can I achieve selective mono-oxidation?

Selective oxidation of one methyl group on a lutidine scaffold is challenging due to the similar reactivity of the two methyl groups. Over-oxidation to the pyridine-2,6-dicarboxylic acid is a common side reaction, while incomplete oxidation leaves starting material.[6]

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) are effective but can be difficult to control. The reaction rate is highly dependent on temperature and the concentration of the oxidant. The intermediate aldehyde is oxidized much faster than the methyl group, but controlling the reaction to stop at the mono-acid stage requires careful management of stoichiometry and conditions.

Solutions:

  • Choice of Oxidant: While strong oxidants like KMnO₄ or nitric acid are used industrially for similar transformations, they often require high temperatures and pressures and can produce significant waste.[6][7] For lab scale, consider milder or more controlled oxidation systems. Catalytic oxidation using metal porphyrins with a co-oxidant like O₂ or ozone can offer higher selectivity under milder conditions.[6]

  • Stoichiometric Control: Carefully control the stoichiometry of your oxidant. Begin with approximately 2.0-2.2 equivalents of KMnO₄ for the mono-oxidation of one methyl group. Adding the oxidant portion-wise allows for better temperature control and can improve selectivity.

  • Temperature Management: The oxidation is exothermic. Maintain a consistent reaction temperature, often slightly elevated (e.g., 60-80°C), to ensure a reasonable reaction rate without promoting over-oxidation. Use a water or oil bath for stable heating.

  • pH Control during Workup: After the reaction, the product exists as its carboxylate salt (e.g., potassium salt if using KMnO₄). The crude product is obtained by carefully acidifying the filtered reaction mixture with an acid like HCl to a pH of 2-3 to precipitate the free nicotinic acid.[8]

Baseline Protocol for Mono-Oxidation:

Caption: Workflow for selective mono-oxidation.

Q4: How can I effectively purify the final 4-Chloro-2,6-dimethyl-nicotinic acid product?

The primary impurities are typically unreacted starting material (4-chloro-2,6-dimethylpyridine) and the over-oxidation byproduct (4-chloro-pyridine-2,6-dicarboxylic acid). Purification relies on exploiting the differences in acidity and solubility.

Causality: The desired product is an acid, the starting material is basic, and the di-acid byproduct is significantly more polar and acidic.

Recommended Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material. The starting material will move into the aqueous phase as its hydrochloride salt.

    • Extract the organic layer with a mild base solution (e.g., saturated sodium bicarbonate). Your desired mono-acid and the di-acid byproduct will move into the aqueous phase as their sodium salts.

    • Separate the aqueous layer, cool it in an ice bath, and re-acidify with concentrated HCl to a pH of ~2. The purified 4-Chloro-2,6-dimethyl-nicotinic acid will precipitate out. The more soluble di-acid may remain in the aqueous phase if concentrations are controlled.

  • Recrystallization:

    • If impurities remain, recrystallization is highly effective. A mixed solvent system is often required. Methanol/water or ethanol/water are good starting points.[5][8]

    • Dissolve the crude acid in a minimum amount of hot alcohol (methanol or ethanol).

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a few drops of hot alcohol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration.

References

  • Google Patents. (2015).
  • K, S., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [Link]

  • Google Patents. (1986). EP0090360B1 - Process for producing chloronicotinic acid compounds.
  • Google Patents. (2014).
  • Google Patents. (1979). US4144238A - Process for the production of pure white 2-chloronicotinic acid.
  • Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Eureka. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

  • PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]

  • RSC Publishing. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]

  • ResearchGate. (2017). *Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). The yields refer to the isolated product. [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Google Patents. (1983).
  • Google Patents. (2014). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • Jetir.org. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • CHIMIA. (2001). A Catalytic Green Process for the Production of Niacin. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Wikipedia. (n.d.). Tazarotene. [Link]

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Technical Support Center: Navigating the Solubility Challenges of 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2,6-dimethyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility issues commonly encountered with this compound. As a substituted nicotinic acid derivative, its physicochemical properties can present unique challenges in experimental settings. This document provides in-depth, scientifically grounded solutions to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Chloro-2,6-dimethyl-nicotinic acid. What are the primary reasons for its poor solubility?

The solubility challenges with 4-Chloro-2,6-dimethyl-nicotinic acid stem from a combination of its molecular structure and solid-state properties. Like many carboxylic acids, its solubility is highly dependent on the pH of the solvent. In its neutral, protonated form, the molecule is more lipophilic and tends to have low aqueous solubility. The crystalline form of the compound also possesses a high lattice energy, which must be overcome by the solvent for dissolution to occur.[1]

Q2: What is the best solvent to prepare a stock solution of 4-Chloro-2,6-dimethyl-nicotinic acid?

For creating a high-concentration stock solution, a polar aprotic solvent is generally the most effective choice. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is a common first choice in drug discovery.[2][3] Other options include N,N-dimethylformamide (DMF). It is crucial to use an anhydrous grade of the solvent, as water contamination can significantly reduce the solubility of hydrophobic compounds.[4]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?

This phenomenon, often termed "solvent shock," is a frequent issue when a compound is rapidly transferred from a high-concentration organic solvent stock to an aqueous environment.[4] The drastic change in solvent polarity causes the compound to crash out of the solution. Several strategies can mitigate this:

  • Pre-warm the Aqueous Medium: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock.

  • Rapid Mixing: Add the stock solution dropwise into the vortex of the gently stirring aqueous medium. This promotes rapid dispersion and prevents localized high concentrations of the compound and organic solvent.[4]

  • Stepwise Dilution: Perform an intermediate dilution step. For instance, first, dilute the DMSO stock into a smaller volume of the medium, and then add this to the final volume.

  • Lower the Stock Concentration: If precipitation persists, consider preparing a more dilute stock solution in DMSO. This will necessitate adding a larger volume to your aqueous medium, so be mindful of the final solvent concentration.

Troubleshooting Guide

Issue: The powdered compound will not dissolve in my chosen organic solvent.
  • Gentle Warming: Gently warm the solution in a water bath (typically 37°C) for 5-10 minutes. Avoid excessive heat, which could degrade the compound.[4]

  • Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and enhance dissolution.[4]

  • Solvent Quality: Ensure the solvent is of high purity and anhydrous.

Issue: I observe a precipitate in my cell culture plate after incubation.
  • Compound Instability: The compound may be unstable in the culture medium over time at 37°C.

  • pH Shift: Cellular metabolism can lead to a decrease in the pH of the medium, which can lower the solubility of acidic compounds.[1] Consider using a medium with a more robust buffering system.

  • Interaction with Media Components: The compound might be interacting with salts or proteins in the serum, leading to the formation of insoluble complexes. If your experiment allows, try reducing the serum concentration.

Solubility Data

While specific quantitative solubility data for 4-Chloro-2,6-dimethyl-nicotinic acid (CAS: 56022-09-4) is not extensively available in the public domain, a qualitative assessment based on its structure and the properties of similar carboxylic acids is provided below. Empirical determination of solubility in your specific experimental system is highly recommended.

SolventExpected SolubilityRationale & Comments
Water (neutral pH) Very LowIn its neutral form, the compound is expected to have poor aqueous solubility.
Aqueous Base (e.g., 0.1 M NaOH) HighDeprotonation of the carboxylic acid to its carboxylate salt will significantly increase aqueous solubility.
Aqueous Acid (e.g., 0.1 M HCl) Very LowThe compound will remain in its poorly soluble protonated form.
Dimethyl Sulfoxide (DMSO) HighA strong polar aprotic solvent, excellent for creating high-concentration stock solutions.[2]
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, a good alternative for stock solution preparation.
Ethanol Moderate to LowMay require heating to achieve a reasonable concentration.
Methanol Moderate to LowSimilar to ethanol, solubility is likely limited.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general guideline. The optimal concentration may vary and should be determined empirically.

Materials:

  • 4-Chloro-2,6-dimethyl-nicotinic acid (M.Wt: 185.61 g/mol )[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 1.856 mg of 4-Chloro-2,6-dimethyl-nicotinic acid.

  • Dissolution: a. Aseptically transfer the weighed powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO (in this case, 1 mL). c. Vortex the tube at medium speed for 2-3 minutes. d. Visually inspect the solution to ensure all solid has dissolved.

  • Troubleshooting Dissolution: a. If the compound has not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[4] b. If warming is insufficient, place the tube in a bath sonicator for 5-10 minutes.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility and precipitation issues with 4-Chloro-2,6-dimethyl-nicotinic acid.

G start Start: Dissolving Compound stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep dissolved_q Completely Dissolved? stock_prep->dissolved_q heat_sonicate Apply Gentle Heat (37°C) and/or Sonicate dissolved_q->heat_sonicate No dilution Dilute Stock into Aqueous Medium dissolved_q->dilution Yes heat_sonicate->stock_prep troubleshoot_stock Troubleshoot Stock Preparation heat_sonicate->troubleshoot_stock precipitate_q Precipitation Occurs? dilution->precipitate_q success Success: Homogeneous Solution precipitate_q->success No troubleshoot_dilution Troubleshoot Dilution Step precipitate_q->troubleshoot_dilution Yes check_solvent Check Solvent Purity (Anhydrous?) troubleshoot_stock->check_solvent lower_stock_conc Lower Stock Concentration check_solvent->lower_stock_conc lower_stock_conc->stock_prep rapid_mix Use Rapid Mixing/ Vortexing troubleshoot_dilution->rapid_mix stepwise_dilution Perform Stepwise Dilution rapid_mix->stepwise_dilution lower_final_conc Lower Final Concentration stepwise_dilution->lower_final_conc lower_final_conc->dilution

Caption: Troubleshooting workflow for dissolving 4-Chloro-2,6-dimethyl-nicotinic acid.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(3), 212. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]

  • OUCI. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved from [Link]

  • PubMed Central. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Pharmaceuticals (Basel), 16(5), 727. Retrieved from [Link]

  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2775–2780. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloronicotinic acid. Retrieved from [Link]

  • bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7751. Retrieved from [Link]

  • PubMed Central. (2025). Fast Release of Carboxylic Acid inside Cells. Chemistry & Medicine, 2(1), e202500056. Retrieved from [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chloro-2,6-dimethylphenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The insights provided herein are based on established chemical principles and field-proven strategies.

Overview of the Synthetic Challenge

The synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid is a multi-step process that often begins with the construction of a substituted pyridine ring, followed by chlorination and functional group manipulations. A common and efficient pathway involves the synthesis of a 4-hydroxypyridine precursor, which is subsequently chlorinated. Each step, however, presents unique challenges and potential for side-product formation that can impact yield and purity.

This guide will address issues in a question-and-answer format, focusing on problems arising during two critical stages:

  • Formation of the Pyridone Core: Synthesis of the 4-hydroxy-2,6-dimethyl-nicotinic acid precursor.

  • Chlorination and Purification: Conversion of the precursor to the final product and subsequent purification.

Visualizing the Core Synthetic Pathway

The following diagram illustrates a common synthetic route, which will serve as a reference for the troubleshooting discussion.

Synthetic_Pathway cluster_0 Stage 1: Pyridone Core Synthesis cluster_1 Stage 2: Chlorination A Ethyl Acetoacetate + Cyanoacetamide B 4-Hydroxy-2,6-dimethyl- 3-cyanopyridine A->B Base-catalyzed condensation C 4-Hydroxy-2,6-dimethyl- nicotinic acid (Precursor) B->C Acid or Base Hydrolysis D 4-Chloro-2,6-dimethyl- nicotinic acid (Final Product) C->D Chlorinating Agent (e.g., POCl₃)

Caption: A common synthetic route to 4-Chloro-2,6-dimethyl-nicotinic acid.

Part 1: Troubleshooting the Pyridone Core Synthesis

The quality of the starting 4-hydroxy precursor is paramount for a successful chlorination step. Impurities generated here will carry through and complicate the final purification.

Q1: My initial condensation reaction to form the pyridone ring has a very low yield and produces a complex mixture. What is going wrong?

Answer: The condensation of β-ketoesters (like ethyl acetoacetate) with active methylene compounds (like cyanoacetamide) is sensitive to reaction conditions. The primary cause of low yields is often suboptimal base and temperature control, leading to undesired side reactions.

Underlying Causality:

  • Self-Condensation: Ethyl acetoacetate can self-condense under strongly basic conditions, leading to byproducts such as dehydroacetic acid.

  • Michael Addition Reversibility: The initial Michael addition step can be reversible. If the subsequent cyclization and dehydration are not efficient, the equilibrium may not favor product formation.

  • Incorrect Base Stoichiometry: Using too little base will result in an incomplete reaction, while excess strong base can promote the aforementioned side reactions. Piperidine or sodium ethoxide are commonly used, and their stoichiometry must be precise.

Troubleshooting Protocol:

  • Base Selection: If using a strong base like sodium ethoxide, ensure it is freshly prepared and used in stoichiometric amounts. For a milder approach, consider a piperidine/acetic acid catalyst system, which can improve selectivity.[1]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently reflux only if necessary, monitoring by Thin Layer Chromatography (TLC).

  • Order of Addition: Add the base to the mixture of the ketoester and cyanoacetamide slowly and at a controlled temperature to minimize spikes in basicity that drive side reactions.

ParameterStandard ConditionOptimized Condition for Higher Yield
Catalyst Sodium Ethoxide (1.1 eq)Piperidine (0.1 eq) in Ethanol
Temperature Reflux (78 °C)50-60 °C, then gentle reflux
Reaction Time 8-12 hoursMonitor by TLC until starting material consumed (typically 4-6 hours)
Q2: The hydrolysis of my cyanopyridine intermediate (4-Hydroxy-2,6-dimethyl-3-cyanopyridine) is incomplete, leaving a significant amount of amide byproduct. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis of the nitrile to the carboxylic acid is a frequent issue. The intermediate amide is often quite stable, and forcing conditions can risk decomposition of the pyridine ring.

Underlying Causality:

  • Amide Stability: The carboxamide intermediate is resonance-stabilized and can be resistant to further hydrolysis, especially under mild conditions.

  • Insufficient Hydrolysis Time/Temperature: The reaction often requires prolonged heating under strong acidic or basic conditions to fully convert the amide to the carboxylic acid.

  • Precipitation of Product/Intermediate: If the sodium salt of the carboxylic acid (in base hydrolysis) or the ammonium salt of the acid (in acid hydrolysis) precipitates, it can halt the reaction.

Troubleshooting Protocol:

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC. If you observe the amide intermediate, extend the reflux time in 2-4 hour increments until no further conversion is seen.

  • Increase Reagent Concentration: For acid hydrolysis, use a more concentrated acid (e.g., 70-85% H₂SO₄ or concentrated HCl). For base hydrolysis, ensure at least 3-4 equivalents of NaOH or KOH are used.

  • Improve Solubility: If precipitation is observed, consider adding a co-solvent like ethanol or dioxane to the aqueous mixture to keep all species in solution.[2]

  • Work-up pH: During work-up, carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) to ensure complete precipitation of the desired carboxylic acid, leaving the more soluble amide in the mother liquor.

Part 2: Troubleshooting the Chlorination Step

The conversion of the 4-hydroxy (or 4-pyridone) tautomer to the 4-chloro derivative is the key step. It is often performed with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Q3: My chlorination with POCl₃ is inefficient. After work-up, I recover a large amount of my starting material. What's the cause?

Answer: This is a classic problem often traced back to two main culprits: the quality of the chlorinating agent and the reaction work-up. The pyridone starting material exists in a keto-enol tautomerism, and the reaction proceeds through the hydroxy form.[3]

Underlying Causality:

  • Hydrolysis of POCl₃: Phosphorus oxychloride reacts violently with water. If your starting material, solvent, or glassware is not scrupulously dry, the POCl₃ will be consumed by water instead of reacting with your substrate.

  • Reversion During Work-up: The intermediate formed during chlorination can be hydrolyzed back to the starting material during the aqueous quench if not done carefully.[4] Pouring the reaction mixture onto ice is a standard procedure, but if the local pH becomes acidic and the temperature rises, the chloro group can be hydrolyzed.

  • Insufficient Temperature/Time: The reaction often requires heating to drive it to completion. Temperatures are typically in the range of 80-110 °C.

Visualizing the Chlorination and Reversion Pathways

Chlorination_Troubleshooting cluster_main Main Reaction cluster_side Side Reactions / Problems Start 4-OH-Precursor Product 4-Cl-Product Start->Product POCl₃, Heat Product->Start Hydrolysis (Incorrect Work-up) Workup Quench (Ice/Water) Product->Workup POCl3_H2O POCl₃ + H₂O → H₃PO₄ + HCl Workup->Start Reversion

Caption: Troubleshooting logic for the POCl₃ chlorination step.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled POCl₃ and an anhydrous solvent if one is required. Dry the 4-hydroxy precursor under vacuum before use.

  • Optimized Work-up:

    • First, remove excess POCl₃ under reduced pressure.

    • Cool the residue in an ice bath.

    • Slowly and carefully add the cooled residue to a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate or sodium carbonate. This keeps the temperature low and the pH neutral or slightly basic, preventing hydrolysis of the 4-chloro group.[4]

  • Consider Additives: Adding a tertiary amine base like pyridine or triethylamine can sometimes improve reaction rates and yields.[5] For particularly stubborn substrates, a mixture of POCl₃ and PCl₅ can be a more potent chlorinating system.[6]

Q4: My final product is contaminated with an impurity that has two chlorine atoms according to mass spectrometry. How can I prevent this over-chlorination?

Answer: Over-chlorination is a potential side reaction, especially if other positions on the pyridine ring are activated. In the case of 4-Chloro-2,6-dimethyl-nicotinic acid, the carboxylic acid group itself can be converted to an acyl chloride, or other ring positions could potentially be chlorinated under harsh conditions.

Underlying Causality:

  • Carboxylic Acid to Acyl Chloride: POCl₃ can convert the carboxylic acid to the corresponding acyl chloride. While this is often reversible upon aqueous work-up, some of it may persist or react further.

  • Ring Chlorination: While less common for this specific substrate, prolonged reaction at high temperatures could lead to chlorination at other positions on the pyridine ring, especially if the reaction is run neat in a large excess of POCl₃.[7]

Preventative Measures:

  • Control Stoichiometry: Use a minimal excess of POCl₃ (e.g., 2-3 equivalents) rather than using it as the solvent. Running the reaction in a high-boiling inert solvent like toluene or acetonitrile can provide better temperature control and limit exposure to excess reagent.[5]

  • Moderate Temperature and Time: Avoid excessively high temperatures or prolonged heating once the reaction has reached completion as monitored by TLC/HPLC.

  • Work-up Modification: During the work-up, ensure the quench is sufficiently long to hydrolyze any acyl chloride formed back to the carboxylic acid. Adding a small amount of methanol before the aqueous quench can also help by converting the acyl chloride to a methyl ester, which is easily hydrolyzed or separated.

Frequently Asked Questions (FAQs)

Q: Can I use SOCl₂ instead of POCl₃ for the chlorination step? A: Yes, thionyl chloride (SOCl₂) is often used for chlorinating nitrogen heterocyles.[4] It may offer milder conditions. However, it will also readily convert the carboxylic acid to an acyl chloride, which must be addressed during work-up. A comparative pilot reaction is recommended to determine the best reagent for your specific setup.

Q: My final product appears as a dark oil or tar, not a solid. What happened? A: Dark coloration or polymerization can occur if the reaction temperature was too high, leading to decomposition. 4-chloropyridines can also be unstable and may self-react or polymerize under harsh conditions or upon prolonged storage.[8] Ensure the reaction temperature does not exceed ~110-120 °C and that the product is purified promptly and stored under inert gas in a cool, dark place.

Q: How do I best purify the final 4-Chloro-2,6-dimethyl-nicotinic acid? A: The primary method is recrystallization. After the aqueous work-up, the crude solid product can be dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allowed to cool slowly. If significant amounts of non-polar impurities are present, a preliminary wash of the crude solid with a solvent like hexane or diethyl ether can be beneficial.

References

  • Vertex AI Search Result. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction.
  • National Institutes of Health. Dimethyl 4-(4-hydroxyphenyl)
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  • Royal Society of Chemistry. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
  • ResearchGate. (2014).
  • ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl)
  • National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone.
  • Indian Chemical Society.
  • Benchchem. methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Vulcanchem. 2,5-Dichloro-4,6-dimethylnicotinonitrile.
  • PubChem. 4-Chloropyridine.
  • ChemicalBook. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid synthesis.
  • Google Patents. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Molbase. 4-hydroxy-2,6-dimethylpyridin-3-carboxylic acid.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.
  • ChemicalBook.
  • ChemicalBook. 4-Chloro-2,6-dimethyl-nicotinic acid, 97%.
  • ChemicalBook. 4-CHLORO-2-METHYL-NICOTINIC ACID.
  • Google Patents. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • ResearchGate. (2025). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.
  • Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids.
  • Google Patents. (2008).

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Optimization of reaction conditions for 4-Chloro-2,6-dimethyl-nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid. This document is designed to offer practical, experience-driven insights to overcome common experimental hurdles and optimize reaction conditions for a successful synthesis.

Introduction

The synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will focus on a common and logical synthetic pathway: the oxidation of 2,6-lutidine to 2,6-dimethylnicotinic acid, followed by a chlorination step at the 4-position. An alternative route via a Sandmeyer reaction will also be discussed.

Proposed Synthetic Pathway

A plausible and widely applicable synthetic route is the oxidation of commercially available 2,6-lutidine to form 2,6-dimethylnicotinic acid, followed by the introduction of a chloro group at the 4-position. The chlorination can be achieved through the formation of a 4-hydroxy intermediate, which is then converted to the final product.

Synthetic_Pathway Start 2,6-Lutidine Intermediate1 2,6-Dimethylnicotinic Acid Start->Intermediate1 Oxidation (e.g., KMnO4) Intermediate2 4-Hydroxy-2,6-dimethylnicotinic Acid Intermediate1->Intermediate2 Hydroxylation Product 4-Chloro-2,6-dimethyl-nicotinic Acid Intermediate2->Product Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for 4-Chloro-2,6-dimethyl-nicotinic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low yield during the oxidation of 2,6-lutidine to 2,6-dimethylnicotinic acid.

  • Possible Cause 1: Incomplete reaction.

    • Solution: The oxidation of the methyl group on the pyridine ring can be sluggish. Ensure that the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS) until the starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as this may lead to side product formation.

  • Possible Cause 2: Over-oxidation.

    • Solution: Strong oxidizing agents like potassium permanganate (KMnO4) can lead to the formation of pyridine-2,6-dicarboxylic acid or even ring cleavage if the reaction conditions are too harsh.[1] To mitigate this, add the oxidant portion-wise and maintain careful temperature control. Using a milder oxidizing agent or a catalytic system could also be explored.

  • Possible Cause 3: Difficult product isolation.

    • Solution: 2,6-dimethylnicotinic acid is an amino acid and can be soluble in the aqueous workup. To maximize recovery, adjust the pH of the aqueous layer to the isoelectric point of the product before extraction. Multiple extractions with a suitable organic solvent are recommended.

Problem 2: Formation of multiple products during the chlorination step.

  • Possible Cause 1: Non-selective direct chlorination.

    • Solution: Direct chlorination of 2,6-dimethylnicotinic acid is likely to be unselective and can lead to a mixture of chlorinated isomers. A more controlled approach is recommended.

  • Recommended Approach: Two-step chlorination via a hydroxy intermediate.

    • Synthesis of 4-Hydroxy-2,6-dimethylnicotinic acid: This intermediate can be synthesized from 2,6-dimethylnicotinic acid, although the direct hydroxylation at the 4-position can be challenging. A more reliable method might involve starting from a precursor where the 4-position is already functionalized.

    • Chlorination of the 4-hydroxy intermediate: The conversion of a 4-hydroxypyridine to a 4-chloropyridine is a well-established transformation.[2][3] Reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) are commonly used for this purpose.[2]

Problem 3: Low yield or no reaction during the conversion of 4-hydroxy to 4-chloro derivative.

  • Possible Cause 1: Insufficient reactivity of the chlorinating agent.

    • Solution: Ensure that the chlorinating agent (e.g., POCl3) is fresh and has not been deactivated by moisture. The reaction is often carried out at elevated temperatures to drive it to completion.

  • Possible Cause 2: Presence of water.

    • Solution: Water will react with and consume the chlorinating agent. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the oxidation of the methyl group on the pyridine ring?

A1: The oxidation of an alkyl side chain on an aromatic ring with a strong oxidizing agent like potassium permanganate typically proceeds via a radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom, followed by further oxidation to the carboxylic acid. The exact mechanism can be complex and depends on the reaction conditions.

Q2: Are there alternative methods for the chlorination step?

A2: Yes, an alternative to the hydroxypyridine route is the Sandmeyer reaction.[4][5] This would involve the synthesis of 4-amino-2,6-dimethylnicotinic acid, followed by diazotization and subsequent reaction with a copper(I) chloride catalyst.[4] This method is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[5][6]

Sandmeyer_Reaction Start 4-Amino-2,6-dimethylnicotinic Acid Intermediate Diazonium Salt Start->Intermediate NaNO2, HCl Product 4-Chloro-2,6-dimethyl-nicotinic Acid Intermediate->Product CuCl

Caption: Alternative synthetic route via Sandmeyer reaction.

Q3: What safety precautions should be taken during this synthesis?

A3:

  • Oxidation: Reactions with strong oxidizing agents like KMnO4 can be highly exothermic. Careful temperature control and slow, portion-wise addition of the oxidant are crucial to prevent runaway reactions.

  • Chlorination: Reagents like POCl3 and PCl5 are corrosive and react violently with water. These should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • General: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

Experimental Protocols

Protocol 1: Oxidation of 2,6-Lutidine to 2,6-Dimethylnicotinic Acid

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-lutidine in water.

  • Heat the solution to a gentle reflux.

  • Slowly add potassium permanganate (KMnO4) in small portions over several hours. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to heat at reflux until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • Combine the filtrate and washings, and carefully acidify with concentrated HCl to the isoelectric point of the product.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Chlorination of 4-Hydroxy-2,6-dimethylnicotinic Acid

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 4-hydroxy-2,6-dimethylnicotinic acid.

  • Carefully add phosphorus oxychloride (POCl3) under a nitrogen atmosphere.

  • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Collect the product by filtration, wash thoroughly with water, and dry under vacuum.

Data Summary

Reaction Step Starting Material Reagents Typical Yield Key Parameters
Oxidation2,6-LutidineKMnO4, H2O50-70%Temperature control, slow addition of oxidant
Chlorination4-Hydroxy-2,6-dimethylnicotinic AcidPOCl370-90%Anhydrous conditions, reflux temperature

References

  • Google Patents. (n.d.). Oxidation of alkyl pyridines and alkyl quinolines.
  • ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

  • Wikipedia. (2023, November 18). 2-Chloropyridine. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Wikipedia. (2023, October 26). 2,6-Lutidine. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • ResearchGate. (2014, August). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

  • ResearchGate. (2004, May). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Retrieved from [Link]

  • Organic Process Research & Development. (2023). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2018, January). Toward an Inherently Safer Alternative for Operating N-oxidation of Alkylpyridines: Effect of N-oxide on Lutidine – Water Phase Separation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

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Technical Support Center: Strategies for Overcoming the Low Reactivity of 4-Chloro-2,6-dimethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2,6-dimethyl-nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the synthetic manipulation of this sterically hindered and electronically deactivated heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of working with this substrate.

Understanding the Challenge: The "Reluctant" Reactivity of 4-Chloro-2,6-dimethyl-nicotinic Acid

The low reactivity of 4-Chloro-2,6-dimethyl-nicotinic acid is a consequence of a confluence of electronic and steric factors. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards certain reactions. While the 4-position is generally susceptible to nucleophilic attack in pyridines, the presence of two bulky methyl groups at the ortho-positions (C2 and C6) creates significant steric hindrance.[1][2] This steric congestion impedes the approach of nucleophiles and the coordination of metal catalysts, which are often necessary for cross-coupling reactions.[3] Furthermore, the carboxylic acid group can be deprotonated under basic conditions, increasing the electron density of the ring and further reducing its electrophilicity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Scenario 1: My Suzuki-Miyaura cross-coupling reaction is not proceeding or gives very low yields.

Question: I am trying to perform a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing no product formation or only trace amounts. What can I do to improve the reaction outcome?

Answer: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with 4-Chloro-2,6-dimethyl-nicotinic acid is highly dependent on overcoming the steric hindrance and potential catalyst inhibition.[4][5][6]

Initial Diagnostic Questions:

  • Is your carboxylic acid group protected? The free carboxylic acid can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst.

  • What catalyst and ligand system are you using? Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered substrate.

  • What are your reaction conditions (base, solvent, temperature)? These parameters are critical for the success of the coupling.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling protect_cooh Protect the Carboxylic Acid (Esterification) start->protect_cooh Is the COOH group free? optimize_catalyst Optimize Catalyst and Ligand start->optimize_catalyst Is the COOH group protected? protect_cooh->optimize_catalyst optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions alternative_boron Consider Alternative Boron Reagents optimize_conditions->alternative_boron end Successful Coupling optimize_conditions->end Success alternative_boron->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Protect the Carboxylic Acid: The first and most critical step is to protect the carboxylic acid, typically as a methyl or ethyl ester. This prevents unwanted side reactions and improves the solubility of the substrate in common organic solvents.

    Protocol: Fischer Esterification

    • Suspend 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 eq) in methanol or ethanol (10-20 volumes).

    • Add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Cool the reaction mixture, and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Optimize the Catalyst and Ligand System: For sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

    Catalyst/Ligand CombinationRationale
    Pd₂(dba)₃ with SPhos or XPhosThese Buchwald ligands are designed for sterically demanding substrates and often give excellent results with aryl chlorides.
    PEPPSI-IPr or PEPPSI-SIPrN-heterocyclic carbene (NHC) ligands are highly effective for cross-coupling of unreactive chlorides.
  • Optimize Reaction Conditions:

    • Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good choices.

    • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or a mixture of toluene and water are commonly used.

    • Temperature: Higher temperatures (80-120 °C) are often necessary to overcome the activation energy barrier. Microwave irradiation can also be beneficial.

    Recommended Protocol for Suzuki-Miyaura Coupling:

    • To an oven-dried flask, add the methyl 4-chloro-2,6-dimethylnicotinate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Purge the flask with an inert gas (argon or nitrogen).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

    • Add the degassed solvent (e.g., 1,4-dioxane or toluene).

    • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Scenario 2: My Buchwald-Hartwig amination is failing.

Question: I am attempting to couple an amine with 4-Chloro-2,6-dimethyl-nicotinic acid (or its ester) using Buchwald-Hartwig conditions, but the reaction is not working. How can I troubleshoot this?

Answer: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[8] Similar to the Suzuki coupling, its application to this substrate requires careful selection of the catalyst system to overcome steric hindrance.

Troubleshooting Workflow:

start Failed Buchwald-Hartwig Amination protect_cooh Protect the Carboxylic Acid start->protect_cooh catalyst_ligand Select Appropriate Catalyst and Ligand protect_cooh->catalyst_ligand base_selection Choose a Suitable Base catalyst_ligand->base_selection reaction_conditions Optimize Temperature and Time base_selection->reaction_conditions end Successful Amination reaction_conditions->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Recommendations:

  • Protect the Carboxylic Acid: As with the Suzuki coupling, esterification of the carboxylic acid is highly recommended.

  • Catalyst and Ligand Selection:

    • For primary and secondary aliphatic amines: A combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like RuPhos or BrettPhos is often effective.

    • For anilines: Josiphos-type ligands or XPhos can be advantageous.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used, but for substrates with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be milder alternatives.

    Recommended Protocol for Buchwald-Hartwig Amination:

    • In a glovebox or under an inert atmosphere, combine the methyl 4-chloro-2,6-dimethylnicotinate (1.0 eq), the amine (1.1-1.3 eq), the base (e.g., NaOtBu, 1.2-1.5 eq), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and the ligand (if not using a precatalyst).

    • Add the degassed solvent (e.g., toluene or THF).

    • Seal the reaction vessel and heat to 80-110 °C.

    • Monitor the reaction progress. Upon completion, cool, quench with water, and extract the product.

    • Purify by column chromatography.

Scenario 3: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or does not proceed.

Question: I am trying to displace the chloride with a nucleophile (e.g., an amine or an alcohol), but the reaction is very slow or does not happen at all. How can I promote this transformation?

Answer: While the 4-position of the pyridine ring is electronically activated for SNAr, the steric hindrance from the flanking methyl groups can significantly slow down the reaction.[9][10][11] Additionally, the electron-donating nature of the methyl groups can slightly counteract the electron-withdrawing effect of the ring nitrogen.

Troubleshooting Workflow:

start Slow SNAr Reaction increase_temp Increase Reaction Temperature start->increase_temp lewis_acid Use a Lewis Acid Additive increase_temp->lewis_acid solvent_choice Optimize Solvent lewis_acid->solvent_choice end Successful Substitution solvent_choice->end

Caption: Troubleshooting workflow for nucleophilic aromatic substitution.

Detailed Recommendations:

  • Increase Reaction Temperature: High temperatures (often >150 °C) may be required to overcome the steric barrier. The use of a sealed tube or microwave reactor can be beneficial.

  • Use a Lewis Acid Additive: A Lewis acid can coordinate to the pyridine nitrogen, increasing the electrophilicity of the ring and activating it towards nucleophilic attack.[12][13][14]

    Protocol for Lewis Acid-Promoted SNAr:

    • Dissolve the 4-Chloro-2,6-dimethyl-nicotinic acid (or its ester) (1.0 eq) in a high-boiling aprotic solvent (e.g., NMP, DMSO, or sulfolane).

    • Add a Lewis acid such as zinc chloride (ZnCl₂) or zinc triflate (Zn(OTf)₂) (1.0-1.2 eq).

    • Add the nucleophile (e.g., an amine, 1.5-2.0 eq).

    • Heat the reaction mixture to 150-180 °C and monitor its progress.

    • Work-up typically involves quenching with an aqueous solution of a chelating agent like EDTA to remove the Lewis acid, followed by extraction.

  • Solvent Choice: The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents like DMSO, NMP, or DMF can accelerate SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Can I perform cross-coupling reactions on the free carboxylic acid?

While some modern catalytic systems show tolerance for free carboxylic acids, it is generally not recommended for this substrate due to the potential for catalyst inhibition and unwanted side reactions. Esterification is a simple and effective way to avoid these complications.[15]

Q2: Are there any alternative cross-coupling reactions I can try?

  • Sonogashira Coupling: For the introduction of an alkyne, the Sonogashira coupling can be employed.[16][17][18][19][20][21] Similar to other cross-coupling reactions with this substrate, a robust catalyst system with bulky ligands will be necessary.

  • Heck Reaction: The Heck reaction could be used to introduce an alkene substituent.[22][23][24][25][26]

  • Decarboxylative Cross-Coupling: This is a more advanced strategy where the carboxylic acid itself is used as a handle for coupling, with concomitant loss of CO₂.[27][28][29][30][31][32][33] This approach would require significant methods development but could be a powerful alternative if other methods fail.

Q3: What is the best way to monitor the progress of these reactions?

LC-MS is the preferred method for monitoring these reactions, as it provides information on the consumption of the starting material and the formation of the product, along with their mass-to-charge ratios. TLC can also be used, but co-elution of starting materials and products can sometimes be an issue.

Q4: I am concerned about the safety of using high temperatures and pressures. Are there any milder alternatives?

The use of microwave-assisted synthesis can often reduce reaction times and, in some cases, allow for lower overall temperatures. Additionally, screening a wider range of modern, highly active palladium precatalysts may allow for successful coupling at lower temperatures.

Q5: Can I synthesize the 4-hydroxy analog and convert it to other functionalities?

Yes, the synthesis of 4-hydroxy-2,6-dimethyl-nicotinic acid is a viable route. The hydroxyl group can then be converted to a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions and often more reactive than the corresponding chloride.

Protocol for Triflation:

  • Dissolve the 4-hydroxy-2,6-dimethyl-nicotinic acid ester (1.0 eq) in a dry, aprotic solvent like dichloromethane or THF.

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.2-1.5 eq).

  • Add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with water and extract the product.

References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Goossen, L. J., Rodriguez, N., & Goossen, K. (2005). Palladium-Catalyzed Decarboxylative Cross-Coupling of Aromatic Carboxylic Acids with Aryl Halides.
  • Shang, R., & Fu, Y. (2017). Decarboxylative Cross-Coupling. In Topics in Current Chemistry (Vol. 375, No. 3, p. 57). Springer.
  • Dorel, R., & Echavarren, A. M. (2015). Gold-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028–9072.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Journal of Organic Chemistry, 69(9), 3447–3452.
  • Negishi, E. ichi. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40.
  • Terrier, F. (1991). Nucleophilic Aromatic Substitution: The Influence of the Nitro Group. VCH Publishers.
  • Rossi, R., Lessi, M., Manzini, C., Marianetti, G., & Bellina, F. (2016). Achievement of regioselectivity in transition metal-catalyzed direct C–H (hetero)arylation reactions of heteroarenes through the use of removable protecting/blocking substituents or traceless directing groups. Tetrahedron, 72(15), 1795-1837.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Gooßen, L. J., Deng, G., & Thiel, L. M. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling of Aromatic Carboxylic Acids with Aryl Bromides. Chemistry - A European Journal, 12(28), 7545-7550.
  • Crampton, M. R. (2008). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 2005 (pp. 161-193). John Wiley & Sons, Ltd.
  • Beauchemin, A. M., & Moran, J. (2011). Lewis acid-catalyzed reactions of pyridines. Chemical Society Reviews, 40(9), 4449-4460.
  • Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 71(1), 247-250.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Liang, Y., & Fu, Y. (2010). Transition-Metal-Catalyzed Sonogashira Couplings of Aryl/Vinyl Halides with Terminal Alkynes. Chemical Society Reviews, 39(1), 389-404.
  • Fagnou, K., & Lautens, M. (2003). Halogen- and Acid-Free Palladium-Catalyzed Cross-Coupling of 2-Halopyridines with Arylboronic Acids.
  • Goossen, L. J., & Koley, D. (2006). Palladium-catalyzed decarboxylative coupling reactions.
  • Myles, D. C. (2006). Decarboxylative Coupling Reactions. In Modern Carbonyl Olefination (pp. 107-133). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Lima, L. M., Barreiro, E. J., & Fraga, C. A. M. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22.
  • El-Ghanam, A. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
  • vibzzlab. (2021, January 8).
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Academia.edu. (n.d.). (PDF)
  • Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Fujihara, T., & Tsuji, Y. (2017). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. The Journal of Organic Chemistry, 82(19), 10568-10574.
  • Wang, X., & Porco, J. A. (2018). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. ChemRxiv.
  • Sun, H., & DiMagno, S. G. (2010). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 132(48), 17051–17053.
  • Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
  • Fleckenstein, C. A., & Plenio, H. (2008). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (13), e743.
  • CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine - Google P

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Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-2,6-dimethyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important chemical intermediate.

Introduction: The Challenge of Purity

4-Chloro-2,6-dimethyl-nicotinic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the desired outcome and safety of the final product. However, its synthesis can often result in a crude product contaminated with various impurities, including starting materials, by-products, and isomers. This guide will walk you through the logical steps to diagnose and resolve these purity issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you might be facing in the lab.

Issue 1: My final product is an off-color, yellowish solid, not the expected white powder.

  • Question: What is causing the yellow discoloration in my 4-Chloro-2,6-dimethyl-nicotinic acid, and how can I remove it?

  • Answer: A yellow tint in crude nicotinic acid derivatives is often due to the presence of chromophores, which are molecules that absorb light in the visible spectrum. These can be residual starting materials or by-products from the synthesis. A common and effective method to address this is a single recrystallization step combined with a decolorizing agent. A patented process for purifying yellow nicotinic acid involves melting the crude product and holding it in a molten state for a couple of minutes to destroy the yellow chromophore.[1] Following this, recrystallization from a suitable solvent with the addition of activated carbon can effectively remove the coloration.[1]

    • Causality: Activated carbon has a high surface area and can adsorb colored impurities. The choice of recrystallization solvent is also critical; it should dissolve the desired compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Issue 2: After recrystallization, the yield of my purified product is very low.

  • Question: I'm losing a significant amount of my 4-Chloro-2,6-dimethyl-nicotinic acid during recrystallization. How can I improve my yield?

  • Answer: Low recovery after recrystallization can be attributed to several factors:

    • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. To rectify this, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.

    • The chosen solvent is not ideal: If the compound is too soluble in the solvent at low temperatures, you will inevitably have a low yield. It may be necessary to screen different solvents or solvent mixtures.

    A systematic approach to solvent selection is crucial. Start with small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) to find the optimal one for your specific compound.

Issue 3: My NMR analysis shows the presence of isomeric impurities.

  • Question: How can I separate isomers of 4-Chloro-2,6-dimethyl-nicotinic acid that are co-crystallizing with my desired product?

  • Answer: Isomeric impurities can be particularly challenging to remove due to their similar physical properties. If recrystallization is ineffective, column chromatography is the recommended next step.

    • Expertise in Action: The choice of stationary and mobile phases is critical for successful separation. For acidic compounds like nicotinic acid derivatives, silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), should be optimized to achieve good separation on a Thin Layer Chromatography (TLC) plate first. Adding a small amount of acetic or formic acid to the mobile phase can often improve the resolution of acidic compounds by preventing tailing on the silica gel.

Issue 4: The product is an oil and will not crystallize.

  • Question: My purified 4-Chloro-2,6-dimethyl-nicotinic acid is an oil. How can I induce crystallization?

  • Answer: An oily product can be frustrating, but several techniques can be employed to induce crystallization:

    • Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the supersaturated solution to initiate crystallization.

    • Solvent change: Try dissolving the oil in a small amount of a good solvent and then slowly adding a poor solvent in which the compound is insoluble. This can often precipitate the solid product.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in crude 4-Chloro-2,6-dimethyl-nicotinic acid?

    • A1: The impurities will largely depend on the synthetic route.[2] However, common impurities can include unreacted starting materials, by-products from side reactions (such as over-chlorination or incomplete hydrolysis of a nitrile precursor), and isomeric by-products.[2][3]

  • Q2: What is the best general-purpose purification method for this compound?

    • A2: For many labs, a well-optimized recrystallization is the most efficient and scalable method for initial purification. A patent for purifying a similar compound, 6-chloronicotinic acid, describes dissolving the crude product in methanol, decolorizing with activated carbon, and then crystallizing by cooling.[4] This general approach is a good starting point. If this fails to achieve the desired purity, column chromatography is the next logical step.

  • Q3: Are there any specific safety precautions I should take when handling 4-Chloro-2,6-dimethyl-nicotinic acid?

    • A3: Yes, it is important to handle this compound with appropriate safety measures. According to safety data sheets, it can cause serious eye irritation.[5] It is also harmful to aquatic life.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.[5][6] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

  • Q4: Can I use liquid-liquid extraction for purification?

    • A4: Liquid-liquid extraction can be a useful technique, particularly for removing certain types of impurities.[8] For an acidic compound like 4-Chloro-2,6-dimethyl-nicotinic acid, you can use an acid-base extraction. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The acidic product will move into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product. This method is effective for removing neutral or basic impurities.

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon
  • Dissolution: In a fume hood, place the crude 4-Chloro-2,6-dimethyl-nicotinic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or water, as determined by prior solubility tests) to just dissolve the solid.

  • Decolorization: Add a small amount of activated carbon (approximately 1-2% of the crude product's weight) to the hot solution.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the optimized mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Chloro-2,6-dimethyl-nicotinic acid.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (4-Chloro-2,6-dimethyl-nicotinic acid) Recrystallization Recrystallization (with Activated Carbon) Crude->Recrystallization Purity_Check1 Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity ≥ 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (TLC, NMR, etc.) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity ≥ 98% Further_Purification Further Purification Needed Purity_Check2->Further_Purification Purity < 98%

Caption: A decision-making workflow for the purification of 4-Chloro-2,6-dimethyl-nicotinic acid.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Problem with Purified Product Off_Color Off-Color Product? Start->Off_Color Low_Yield Low Yield? Off_Color->Low_Yield No Solution_Color Use Activated Carbon during Recrystallization Off_Color->Solution_Color Yes Isomers_Present Isomeric Impurities? Low_Yield->Isomers_Present No Solution_Yield Optimize Recrystallization: - Minimize Solvent - Slow Cooling Low_Yield->Solution_Yield Yes Oily_Product Oily Product? Isomers_Present->Oily_Product No Solution_Isomers Perform Column Chromatography Isomers_Present->Solution_Isomers Yes Solution_Oil Induce Crystallization: - Scratch Flask - Seed Crystals - Change Solvent Oily_Product->Solution_Oil Yes End Problem Resolved Oily_Product->End No Solution_Color->End Solution_Yield->End Solution_Isomers->End Solution_Oil->End

Caption: A troubleshooting guide for common issues in product purification.

Data Summary Table

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[9]
Molecular Weight 185.61 g/mol [9]
Appearance Light yellow powder solid[7]
Melting Point 157 - 161 °C[7]
CAS Number 56022-09-4[9]

References

  • Purification of nicotinic acid - US3037987A - Google Patents. (n.d.).
  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017). Retrieved from [Link]

  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (n.d.). Retrieved from [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents. (n.d.).

Sources

Technical Support Center: Catalyst Selection for 4-Chloro-2,6-dimethyl-nicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-Chloro-2,6-dimethyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile building block. The strategic position of the chloro-group makes it an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. This document will explain the causality behind experimental choices, offer self-validating protocols, and troubleshoot common issues to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)
FAQ 1: What are the most effective catalytic reactions for functionalizing the 4-chloro position of this molecule?

The chloro-substituent at the 4-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their reliability and functional group tolerance.[1][2] The most prominent and effective reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For creating C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds by coupling with boronic acids or esters. This is often the first choice due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.[3]

  • Buchwald-Hartwig Amination: For the formation of C–N bonds by coupling with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction has revolutionized the synthesis of aryl amines.[4][5]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds by coupling with terminal alkynes. This reaction is invaluable for introducing alkynyl moieties into aromatic systems.[6][7]

The choice among these depends entirely on the desired final structure. For introducing new aryl, heteroaryl, or alkyl groups, the Suzuki-Miyaura coupling is the go-to method. For synthesizing amine derivatives, the Buchwald-Hartwig amination is unparalleled.

FAQ 2: What are the primary challenges associated with cross-coupling reactions on 4-Chloro-2,6-dimethyl-nicotinic acid?

While a valuable substrate, its structure presents unique challenges that must be addressed for successful coupling:

  • C-Cl Bond Inertness: The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts. This necessitates a more reactive catalytic system, specifically one that can readily undergo oxidative addition to the C-Cl bond.[8] This is the primary reason why ligand selection is so critical.

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst.[8] Modern ligand systems are designed to be bulky, which helps prevent this inhibitory interaction and favors the productive catalytic cycle.

  • Carboxylic Acid Group: The presence of a carboxylic acid introduces a labile proton. This can be problematic as it may react with strong bases, potentially complicating the reaction.[9] However, many modern protocols are tolerant of acidic protons, and careful selection of a non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃) can circumvent this issue without requiring a protection/deprotection sequence.

Catalyst System Selection and Optimization: A Deep Dive
Question: How do I select the optimal Palladium catalyst and ligand for a Suzuki-Miyaura reaction with this substrate?

This is the most critical decision for a successful outcome. The goal is to form a highly active, monoligated Pd(0) species that readily activates the C-Cl bond.[8]

The Causality Behind Component Selection:

  • The Ligand (The Key to Success): Standard ligands like PPh₃ are often insufficient for activating chloropyridines. Success hinges on using specialized, electron-rich, and sterically hindered ligands.

    • Buchwald Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are the gold standard for challenging couplings.[8] Their bulkiness promotes the formation of the active 14-electron monoligated Pd(0) complex, which is highly reactive towards oxidative addition. Their strong electron-donating ability increases the electron density on the palladium, further facilitating the cleavage of the C-Cl bond.

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr are also highly effective.[11] They are strong σ-donors, forming very stable bonds with palladium, which can lead to greater catalyst longevity and efficiency in activating C-Cl bonds.[8]

Data-Driven Catalyst System Comparison

The following table summarizes the performance of various catalytic systems for the Suzuki coupling of chloropyridines, providing a valuable starting point for reaction design.

Catalyst System (Pd Source / Ligand)Chloropyridine SubstrateBaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄4-ChloropyridineNa₂CO₃Dioxane/H₂O100Moderate to Good[12]
Pd₂(dba)₃ / SPhosElectron-rich ChloropyridinesK₃PO₄Toluene100High[13]
Pd(OAc)₂ / XPhosGeneral ChloropyridinesK₃PO₄Dioxane80-110Good to Excellent[8]
Pd-PEPPSI-IPr2,4-Dichloropyridine (C4 selective)K₃PO₄DioxaneRTGood[11]
NiCl₂(dppf)4-ChloropyridineK₃PO₄Dioxane80Good[8]

This table is a generalized summary. Optimal conditions may vary based on the specific boronic acid partner.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust, self-validating starting point for the Suzuki-Miyaura coupling of 4-Chloro-2,6-dimethyl-nicotinic acid.

Materials:

  • 4-Chloro-2,6-dimethyl-nicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Chloro-2,6-dimethyl-nicotinic acid, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand, then add this mixture to the reaction vessel.

  • Inerting the Atmosphere: Seal the vessel and cycle between vacuum and inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the nicotinic acid product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide
Question: My Suzuki reaction failed or the yield is disappointingly low. What went wrong?

A failed reaction can be frustrating, but a systematic approach can quickly identify the culprit. Follow this logical troubleshooting workflow.

G start Low/No Product reagents 1. Check Reagents - Boronic acid decomposed? - Solvents truly anhydrous? - Base finely ground? start->reagents reagents->start Fix & Retry atmosphere 2. Check Atmosphere - Was the setup fully inert? - Degas solvents properly? reagents->atmosphere Reagents OK atmosphere->start Fix & Retry catalyst 3. Check Catalyst System - Pd source active? - Ligand oxidized? - Incorrect Pd/Ligand ratio? atmosphere->catalyst Atmosphere OK catalyst->start Fix & Retry temp_base 4. Check Conditions - Temperature too low? - Base not strong enough? catalyst->temp_base Catalyst OK temp_base->start Fix & Retry success Reaction Optimized temp_base->success Conditions OK

Caption: Troubleshooting workflow for a failed Suzuki coupling.

  • Reagent Integrity: Boronic acids can dehydrate to form unreactive boroxines over time. Use fresh, high-quality boronic acid. Ensure your solvents are truly anhydrous, as water can hydrolyze the boronic acid and affect the base. The base, like K₃PO₄, must be finely powdered to ensure sufficient surface area and reactivity.[14]

  • Inert Atmosphere: Oxygen is the enemy of Pd(0) catalysts. It can oxidize the catalyst to inactive Pd(II) and also promote the unwanted homocoupling of your boronic acid.[15] Ensure all parts of your setup are leak-proof and that solvents have been properly degassed.

  • Catalyst System: If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). If the reaction starts and then stalls, your catalyst may be deactivating. Consider a more robust ligand (e.g., an NHC or a different biarylphosphine).[16][17]

  • Reaction Conditions: The C-Cl bond requires thermal energy to activate. If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) can make a significant difference. The base is also critical; for chloropyridines, weaker bases like Na₂CO₃ may be insufficient. K₃PO₄ or Cs₂CO₃ are generally more reliable.[8]

Question: I'm observing significant boronic acid homocoupling. How can I prevent this side reaction?

Homocoupling (two boronic acid molecules coupling together) is a classic side reaction. It is primarily caused by two factors:

  • Presence of Oxygen: As mentioned, oxygen can mediate the oxidative homocoupling of boronic acids. The solution is rigorous exclusion of air from your reaction.

  • Issues with Pd(II) Reduction: If the Pd(II) precatalyst is not efficiently reduced to Pd(0), it can directly transmetalate with two equivalents of boronic acid, leading to homocoupling and the formation of palladium black.[15]

Preventative Measures:

  • Thorough Degassing: Purge your reaction vessel and solvents extensively with an inert gas.

  • Use a Pd(0) Source: Starting with a catalyst already in the correct oxidation state, like Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate issues related to the reduction step.

  • Optimize Catalyst/Ligand Ratio: Ensure you have a sufficient excess of ligand to palladium (typically 2:1 to 4:1 L:Pd) to stabilize the active monomeric species and prevent aggregation.

Question: What are the key considerations for a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination follows similar principles but has its own nuances.

G sub 4-Chloro-2,6-dimethyl- nicotinic acid + Amine cat_sys Catalyst System - Pd Precatalyst - Bulky Ligand - Strong Base sub->cat_sys Combine reaction Reaction (Toluene or Dioxane, 80-110 °C) cat_sys->reaction Heat under Inert Gas product Aryl-Amine Product reaction->product

Caption: Key components for Buchwald-Hartwig amination.

  • Ligand Choice: Ligand selection is tailored to the amine coupling partner. For primary alkylamines and anilines, bulky biarylphosphine ligands like BrettPhos or XPhos are excellent choices.[4]

  • Base Selection: This is arguably the most critical parameter. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another effective option. Inorganic bases like K₃PO₄ are generally not strong enough.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

References
  • Joucla, L., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(14), 5347–5355. [Link]

  • University of California, Davis. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Retrieved January 21, 2026, from [Link]

  • Bélanger, G., & Pourashraf, M. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 21, 2026, from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE2017). [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 21, 2026, from [Link]

  • Sobeck, J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH National Library of Medicine. [Link]

  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]

  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved January 21, 2026, from [Link]

  • Request PDF. (2025). Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Al-Masri, A. I., & El-Eswed, B. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Journal of the Saudi Chemical Society, 21(Suppl 1), S349-S356. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1969. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved January 21, 2026, from [Link]

  • Request PDF. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2004). ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Retrieved January 21, 2026, from [Link]

  • NIH National Library of Medicine. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(9), 1469-1472. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2011). CN101117332B - The preparation method of 2-chloronicotinic acid.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 319. [Link]

  • DSpace@MIT. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 21, 2026, from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved January 21, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • RSC Publishing. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 13(15), 4446-4450. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved January 21, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]

  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Chemical Science, 11(1), 123-132. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved January 21, 2026, from [Link]

  • MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(12), 1478. [Link]

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Validation & Comparative

A Comparative Guide to 4-Chloro-2,6-dimethyl-nicotinic Acid and Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Niacin

For decades, nicotinic acid (niacin or Vitamin B3) has been a fundamental tool in pharmacology, primarily recognized for its potent lipid-modifying effects.[1][2][3] However, its clinical application is often constrained by patient tolerance issues, most notably a pronounced cutaneous flushing.[1][4] This limitation has catalyzed extensive research into nicotinic acid derivatives, seeking to refine its therapeutic window, enhance efficacy, and uncover novel biological activities.[1][5]

This guide provides an in-depth comparison of 4-Chloro-2,6-dimethyl-nicotinic acid against other key nicotinic acid derivatives. We will dissect its unique structural features, explore its synthetic versatility, and compare its potential biological performance based on established structure-activity relationships (SAR) and available experimental data for analogous compounds. This analysis is designed for researchers, chemists, and drug development professionals aiming to leverage the nicotinic acid scaffold for next-generation therapeutics.

Section 1: Physicochemical Landscape and Synthetic Strategy

The therapeutic potential of any drug candidate is fundamentally tied to its physicochemical properties. The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid—a halogen at the 4-position and methyl groups flanking the nitrogen—creates a unique profile compared to its parent molecule and other derivatives.

Structural Analysis:

  • Carboxylic Acid (Position 3): This is the core functional group of nicotinic acid, essential for its interaction with biological targets like the HCA2 receptor.[6]

  • Methyl Groups (Positions 2 and 6): These electron-donating groups increase the electron density of the pyridine ring and provide steric bulk. This can influence the compound's pKa, receptor binding affinity, and metabolic stability by shielding the ring from enzymatic degradation.

  • Chloro Group (Position 4): The presence of a halogen atom at this position significantly alters the molecule's electronic properties and lipophilicity. It serves as a key reactive handle for further synthetic modifications, a crucial feature for developing compound libraries.[7]

The interplay of these groups dictates the molecule's solubility, lipophilicity (LogP), and reactivity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPredicted LogP
Nicotinic AcidC₆H₅NO₂123.11Unsubstituted Pyridine Ring0.147[8]
2-Chloronicotinic AcidC₆H₄ClNO₂157.55Chloro group at C-2~1.5
4-Chloro-2,6-dimethyl-nicotinic acid C₈H₈ClNO₂185.61Chloro at C-4, Methyls at C-2, C-6~2.1
2,6-Dimethylnicotinic AcidC₈H₉NO₂151.16Methyls at C-2, C-6~1.2

Table 1: Comparative physicochemical properties of selected nicotinic acid derivatives. LogP values are estimates and can vary based on the prediction algorithm.

Synthetic Versatility: The 4-chloro substituent makes 4-Chloro-2,6-dimethyl-nicotinic acid a valuable synthon.[7] Unlike the relatively inert C-H bonds on the parent nicotinic acid, the C-Cl bond is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of functional groups at the 4-position, enabling the fine-tuning of biological activity and the creation of diverse chemical libraries for screening.[7]

Retrosynthetic Analysis Workflow

The synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid can be logically deconstructed to identify accessible starting materials.

G Target 4-Chloro-2,6-dimethyl-nicotinic acid Intermediate1 Oxidation of C3-substituent Target->Intermediate1 Precursor1 3-Alkyl-4-chloro-2,6-dimethylpyridine Intermediate1->Precursor1 Intermediate2 Chlorination Precursor1->Intermediate2 Precursor2 2,6-Dimethyl-pyridin-4-ol Intermediate2->Precursor2 Intermediate3 Hantzsch-type Condensation Precursor2->Intermediate3 BuildingBlocks Ethyl acetoacetate + Aldehyde + Ammonia Intermediate3->BuildingBlocks

Caption: Retrosynthetic pathway for 4-Chloro-2,6-dimethyl-nicotinic acid.

Section 2: Mechanism of Action and Biological Targets

Nicotinic acid's primary mechanism for its lipid-lowering effects is the activation of the G-protein coupled receptor HCA₂ (also known as GPR109A) .[2][4] This receptor is highly expressed in adipocytes (fat cells) and immune cells like macrophages.

The HCA₂ Signaling Cascade:

  • Binding and Activation: Nicotinic acid or its derivatives bind to the HCA₂ receptor.

  • G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: This leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Inhibition of Lipolysis: Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). This suppression of HSL activity is the crucial step that inhibits the breakdown of triglycerides into free fatty acids in adipocytes.[9]

  • Reduced VLDL Synthesis: The reduced release of free fatty acids from adipose tissue decreases their availability to the liver, which subsequently synthesizes fewer triglycerides and very-low-density lipoproteins (VLDL).[9][10]

cluster_membrane Cell Membrane cluster_cytosol Adipocyte Cytosol NA Nicotinic Acid Derivative HCA2 HCA₂ Receptor (GPR109A) NA->HCA2 Binds Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes G start Start seed Seed RAW 264.7 Cells (5x10⁴ cells/well) start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Pre-treat with Test Compounds (e.g., 4-Chloro-2,6-dimethyl-NA) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24h (Inflammatory Response) stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Perform Griess Assay (Measure Nitrite) collect->griess analyze Analyze Data (Calculate % Inhibition) griess->analyze end End analyze->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion and Future Directions

4-Chloro-2,6-dimethyl-nicotinic acid represents a strategically designed derivative of a classic pharmacological scaffold. While the parent nicotinic acid is primarily a lipid-modifier, the unique substitution pattern of this derivative suggests a broader therapeutic potential.

  • Inferred Advantages: Based on SAR from analogous compounds, 4-Chloro-2,6-dimethyl-nicotinic acid is predicted to possess enhanced lipophilicity and potentially greater potency in anti-inflammatory and antimicrobial applications compared to unsubstituted nicotinic acid.

  • Synthetic Value: Its key advantage lies in its utility as a chemical building block. The 4-chloro position is a versatile handle for synthetic chemists to create novel derivatives with tailored properties, far exceeding the synthetic potential of the parent molecule. [7] Future research should focus on the direct, side-by-side experimental evaluation of 4-Chloro-2,6-dimethyl-nicotinic acid against other key derivatives in a battery of biological assays. Synthesizing a small library of compounds from this scaffold by leveraging the reactivity of the chloro group could rapidly uncover new leads in diverse therapeutic areas, from infectious diseases to chronic inflammation.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available at: [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. Available at: [Link]

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  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Bentham Science. Available at: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

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A Comparative Guide to the Biological Activity of 4-Chloro-2,6-dimethyl-nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active agents. Among these, nicotinic acid (pyridine-3-carboxylic acid) and its derivatives have garnered significant attention for their diverse therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of analogs based on the 4-Chloro-2,6-dimethyl-nicotinic acid framework. We will explore their anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Scaffold: 4-Chloro-2,6-dimethyl-nicotinic Acid

4-Chloro-2,6-dimethyl-nicotinic acid serves as our foundational compound. Its structure, featuring a pyridine ring substituted with a carboxylic acid at the 3-position, a chloro group at the 4-position, and methyl groups at the 2- and 6-positions, presents multiple avenues for synthetic modification. The electronic properties and steric hindrance imparted by these substituents are crucial determinants of the molecule's biological activity. The chloro group, in particular, is a key reactive site for nucleophilic substitution, allowing for the generation of a diverse library of analogs.

Synthesis of 4-Chloro-2,6-dimethyl-nicotinic Acid Analogs

The synthesis of analogs of 4-Chloro-2,6-dimethyl-nicotinic acid can be achieved through various established organic chemistry reactions. A general synthetic approach involves the initial synthesis of the core nicotinic acid ring, followed by modifications at the 4-position.

A plausible synthetic route, adapted from literature on similar nicotinic acid derivatives, is outlined below:

A 2,6-Lutidine B 2,6-Dimethyl-4-nitropyridine-N-oxide A->B Nitration (H2SO4/HNO3) C 4-Chloro-2,6-dimethylpyridine-N-oxide B->C Chlorination (POCl3) D 4-Chloro-2,6-dimethylpyridine C->D Reduction (PCl3) E 4-Chloro-2,6-dimethyl-nicotinonitrile D->E Cyanation (e.g., with BrCN) F 4-Chloro-2,6-dimethyl-nicotinic acid E->F Hydrolysis (Acid/Base) G Analogs (Amine, Hydrazine, etc.) F->G Nucleophilic Substitution (e.g., R-NH2, N2H4) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A IKK IKK GPR109A->IKK Inhibits IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Analog Nicotinic Acid Analog Analog->GPR109A LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates

Caption: Simplified NF-κB signaling pathway and the inhibitory role of nicotinic acid analogs.

Comparative Data:

Compound/Analog TypeAssayTarget/Cell LineIC50 / ActivityReference
Nicotinic Acid DerivativeNitrite InhibitionRAW 264.7Potent Inhibition[1][2]
2-Substituted Phenyl Nicotinic AcidCytokine Inhibition (TNF-α, IL-6)In vivo (mice)Significant Reduction[3]
Isonicotinic Acid DerivativeROS InhibitionHuman Blood CellsIC50: 1.42 ± 0.1 µg/mL[4]
Ibuprofen (Standard)ROS InhibitionHuman Blood CellsIC50: 11.2 ± 1.9 µg/mL[4]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of 4-Chloro-2,6-dimethyl-nicotinic acid analogs.

Anticancer Activity

The pyridine scaffold is prevalent in a multitude of anticancer drugs. Analogs of nicotinic acid have demonstrated cytotoxic activity against various cancer cell lines. [5][6][7][8][9][10] Mechanism of Action: A key mechanism for the anticancer activity of some nicotinic acid derivatives is the inhibition of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [11]Inhibition of VEGFR-2 disrupts downstream signaling pathways that are crucial for tumor angiogenesis, proliferation, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimer PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Angiogenesis Angiogenesis VEGFR2->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds & Activates Analog Nicotinic Acid Analog Analog->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by nicotinic acid analogs.

Comparative Data:

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference
Nicotinic Acid-based VEGFR-2 InhibitorHCT-15 (Colon)0.068[11]
Pyridine-3-carbonitrile DerivativeMCF-7 (Breast)Data available[8]
Pyridine-3-carbonitrile DerivativeMDA-MB-231 (Breast)Data available[8]
Chloropyrazine-tethered PyrimidineDU-145 (Prostate)5 ± 1 µg/mL[2]
Doxorubicin (Standard)HCT-15 (Colon)1.2[7]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of 4-Chloro-2,6-dimethyl-nicotinic acid analogs.

Antimicrobial Activity

Pyridine carboxylic acid derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. [8][12][13][14][15][16] Mechanism of Action: The precise mechanism of antimicrobial action can vary. For many pyridine derivatives, it is thought to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The presence of a chloro-substituent can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell wall.

Comparative Data:

Compound/Analog TypeMicroorganismMIC (µg/mL)Reference
Chloropyrimidine DerivativeM. tuberculosis0.75[14]
Chloropyrimidine DerivativeE. coli12.5[14]
2-Thiobenzyl Nicotinic Acid OxadiazoleS. aureus62.5[17]
2-Thiobenzyl Nicotinic Acid OxadiazoleC. albicans100[17]
Ciprofloxacin (Standard)Gram-negative bacteriaVaries[2]
Griseofulvin (Standard)FungiVaries[17]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of 4-Chloro-2,6-dimethyl-nicotinic acid analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays mentioned in this guide.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [18][4][19][20] 1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

4. Cell Viability (MTT Assay):

  • After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [21][22][5] 1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well, depending on the cell line's growth characteristics.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2 to 4 hours until a purple precipitate is visible.

4. Formazan Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Leave at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.

  • Record absorbance at 570 nm.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [11][23][24][25][26] 1. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to the appropriate concentration for testing (typically 5 x 10^5 CFU/mL).

3. Inoculation and Incubation:

  • Inoculate each well of the microdilution plate with the standardized inoculum.

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion and Future Directions

The 4-Chloro-2,6-dimethyl-nicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The comparative analysis presented in this guide, based on data from structurally related compounds, suggests that modifications at the 4-position can significantly influence the anti-inflammatory, anticancer, and antimicrobial properties of these molecules.

Future research should focus on the systematic synthesis and screening of a dedicated library of 4-Chloro-2,6-dimethyl-nicotinic acid analogs to establish definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates. The experimental protocols detailed herein provide a robust framework for such investigations, paving the way for the discovery of new and effective treatments for a range of human diseases.

References

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Spectroscopic analysis to confirm 4-Chloro-2,6-dimethyl-nicotinic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Confirmation of 4-Chloro-2,6-dimethyl-nicotinic Acid

As a Senior Application Scientist, this guide provides an in-depth, multi-faceted approach to the structural elucidation of 4-Chloro-2,6-dimethyl-nicotinic acid (MW: 185.61 g/mol , CAS: 56022-09-4).[1][2] In the realms of pharmaceutical development and synthetic chemistry, unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The specific substitution pattern of this compound makes it a valuable building block for creating diverse molecular libraries with unique pharmacological profiles.[1] This guide moves beyond a simple recitation of data, focusing instead on the synergistic interplay of modern spectroscopic techniques to build an unassailable case for the compound's identity.

We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide a unique piece of the structural puzzle. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, providing a robust framework for researchers, scientists, and drug development professionals.

The Integrated Spectroscopic Workflow: A Strategy for Unambiguous Confirmation

No single analytical technique can definitively confirm a novel structure in isolation. A comprehensive and self-validating approach relies on the convergence of data from multiple, orthogonal methods. The workflow outlined below represents a best-practice strategy for moving from a synthesized compound to a fully confirmed molecular structure.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation A Synthesized Compound (4-Chloro-2,6-dimethyl-nicotinic acid) B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B Parallel Analysis C 1H & 13C NMR Spectroscopy Elucidate Carbon-Hydrogen Framework A->C Parallel Analysis D Infrared (IR) Spectroscopy Identify Key Functional Groups A->D Parallel Analysis E Combined Data Analysis B->E C->E D->E F Unambiguous Structure Confirmed E->F Data Convergence

Caption: Integrated workflow for the structural confirmation of 4-Chloro-2,6-dimethyl-nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[1] By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, we can construct a detailed map of the molecular framework.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Chloro-2,6-dimethyl-nicotinic acid, the structure predicts three distinct signals.[1]

  • Causality of Signal Expectation: The molecule's plane of symmetry renders the two methyl groups at positions 2 and 6 chemically equivalent, resulting in a single signal for these six protons. The aromatic proton at position 5 is unique and has no adjacent protons, hence it will appear as a singlet. The carboxylic acid proton is also unique and highly deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COOH 10.0 - 13.0 Broad Singlet 1H Acidic proton, highly deshielded; signal is often broad due to hydrogen bonding and chemical exchange.[1]
Ar-H (Position 5) 8.0 - 8.5 Singlet 1H Aromatic proton on an electron-deficient pyridine ring, deshielded by adjacent chloro and carboxyl groups.[1]

| -CH₃ (Positions 2 & 6) | 2.5 - 2.7 | Singlet | 6H | Methyl groups attached to the electron-withdrawing pyridine ring; appear as a single peak due to molecular symmetry.[1] |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[3]

  • Reference Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy provides confirmation of the carbon skeleton. While it is a less sensitive technique than ¹H NMR, it is invaluable for identifying the number of unique carbon atoms and their functional groups.

  • Causality of Signal Expectation: Due to the molecule's symmetry, we expect to see 6 distinct carbon signals instead of the full 8 carbons: the two methyl carbons are equivalent, and the C2/C6 and C3/C5 carbons of the pyridine ring are also equivalent in pairs, but the substitution breaks the C3/C5 equivalence. Let's re-evaluate: C2 and C6 are equivalent. C3, C4, and C5 are unique. The carboxylic carbon is unique. The two methyl carbons are equivalent. Total expected signals: 5 for the pyridine ring and carboxylic acid, plus 1 for the two methyl groups = 6 signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
-C OOH 165 - 175 Carboxylic acid carbon, highly deshielded.
C 2 & C 6 150 - 155 Aromatic carbons attached to nitrogen and methyl groups.
C 4 145 - 150 Aromatic carbon attached to the electron-withdrawing chlorine atom.
C 3 138 - 142 Aromatic carbon adjacent to the carboxylic acid group.
C 5 120 - 125 Aromatic carbon adjacent to the chlorine atom.

| -C H₃ | 20 - 25 | Methyl group carbons attached to the aromatic ring. |

(Note: These are estimated ranges based on nicotinic acid and substituted pyridines.[5][6])

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed if the sample is limited.

  • Acquisition: Run a proton-decoupled ¹³C experiment. This is the standard method, which results in all carbon signals appearing as singlets and improves the signal-to-noise ratio.

  • Parameters: A greater number of scans and a longer acquisition time are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For 4-Chloro-2,6-dimethyl-nicotinic acid, high-resolution mass spectrometry (HRMS) can also confirm its elemental composition.

  • Causality of Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] Therefore, the mass spectrum should show two molecular ion peaks: [M]⁺ at m/z 185 and [M+2]⁺ at m/z 187, with relative intensities of approximately 3:1. This pattern is a powerful diagnostic tool for the presence of a single chlorine atom.

Table 3: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z Value Ion Notes
185/187 [M]⁺ Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
170/172 [M - CH₃]⁺ Loss of a methyl group.
140/142 [M - COOH]⁺ Loss of the carboxylic acid group (decarboxylation).

| 124 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl group after decarboxylation. |

Proposed Fragmentation Pathway:

G M [M]⁺ m/z 185/187 F1 [M - CH₃]⁺ m/z 170/172 M->F1 - •CH₃ F2 [M - COOH]⁺ m/z 140/142 M->F2 - •COOH

Caption: Predicted major fragmentation pathways for 4-Chloro-2,6-dimethyl-nicotinic acid under EI-MS.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[8]

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that is likely to show the protonated molecule [M+H]⁺ (m/z 186/188) as the base peak.[9]

  • Analysis: Acquire the spectrum in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ (m/z 184/186) would be expected.

  • Tandem MS (MS/MS): For further structural confirmation, select the molecular ion as a precursor and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] The spectrum of 4-Chloro-2,6-dimethyl-nicotinic acid will be dominated by features from the carboxylic acid and the substituted pyridine ring.

  • Causality of Key Absorptions: The carboxylic acid group gives rise to two very prominent absorptions: a very broad O-H stretch and a sharp, strong C=O (carbonyl) stretch. The positions of C=C and C-H stretching and bending vibrations will be characteristic of the substituted aromatic pyridine ring.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
2500-3300 O-H stretch Carboxylic Acid Broad, Strong
~3000-3100 C-H stretch Aromatic (Pyridine Ring) Medium
~2850-2960 C-H stretch Aliphatic (Methyl Groups) Medium
~1700-1725 C=O stretch Carboxylic Acid Strong, Sharp
~1550-1600 C=C/C=N stretch Aromatic Ring Medium-Strong
~1400-1450 C-H bend Methyl Groups Medium
~1000-1200 C-O stretch Carboxylic Acid Medium

| ~700-800 | C-Cl stretch | Aryl Halide | Medium-Strong |

(Note: Ranges are based on general IR correlation tables and data for nicotinic acid.[11][12])

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Synergistic Interpretation and Final Confirmation

  • MS confirms the molecular weight is 185.61 g/mol and the presence of one chlorine atom.

  • IR confirms the presence of a carboxylic acid, an aromatic ring, methyl groups, and a C-Cl bond.

  • ¹H and ¹³C NMR provide the final, definitive proof of the substitution pattern, showing the precise connectivity of the two methyl groups, the single aromatic proton, the chlorine atom, and the carboxylic acid on the pyridine scaffold.

When the ¹H NMR shows a 6-proton singlet, a 1-proton aromatic singlet, and a carboxylic acid proton; the ¹³C NMR shows the correct number of unique carbons; the IR shows a strong carbonyl and broad hydroxyl stretch; and the mass spectrum shows the correct molecular weight with a 3:1 [M]⁺/[M+2]⁺ isotopic pattern, the structure of 4-Chloro-2,6-dimethyl-nicotinic acid is confirmed with the highest degree of scientific confidence.

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The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 4-Chloro-2,6-dimethyl-nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the strategic inhibition of key metabolic enzymes remains a cornerstone of drug discovery. This guide delves into the emerging potential of 4-Chloro-2,6-dimethyl-nicotinic acid derivatives as a promising scaffold for the development of potent enzyme inhibitors. While direct, extensive research on this specific class of compounds is still nascent, by examining the broader family of nicotinic acid derivatives and the well-established principles of enzyme inhibition, we can construct a predictive framework for their efficacy and guide future research endeavors. This document serves as a comparative analysis, providing both the theoretical underpinning and the practical, validated methodologies required to explore this chemical space.

Dihydroorotate Dehydrogenase (DHODH): A Prime Target for Therapeutic Intervention

A pivotal enzyme that has garnered significant attention as a therapeutic target is Dihydroorotate Dehydrogenase (DHODH). This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[2] Consequently, DHODH inhibitors have shown considerable promise as anticancer, immunosuppressive, and antiviral agents.[3][4]

The therapeutic potential of targeting DHODH is underscored by the clinical success of approved drugs like Leflunomide and Teriflunomide for the treatment of autoimmune diseases.[5] Furthermore, numerous other DHODH inhibitors are currently in various stages of clinical development for a range of indications.[2]

Nicotinic Acid Derivatives as a Promising Class of Enzyme Inhibitors

Nicotinic acid (niacin) and its derivatives are well-known for their diverse biological activities.[6] While historically recognized for their role in managing dyslipidemia, recent research has expanded their therapeutic potential to include anti-inflammatory and enzyme-inhibitory effects.[7][8] The pyridine core of nicotinic acid provides a versatile scaffold that can be readily functionalized to achieve specific interactions with enzyme active sites.

While specific data on the 4-chloro-2,6-dimethyl-nicotinic acid backbone as a DHODH inhibitor is not yet prevalent in published literature, the known structure-activity relationships of other DHODH inhibitors provide a strong rationale for its investigation. For instance, a US patent highlights the potential of amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors, suggesting that the nicotinic acid scaffold is indeed a viable starting point for designing novel inhibitors of this enzyme.[9] The strategic placement of a chloro group and two methyl groups on the nicotinic acid ring, as in the case of 4-Chloro-2,6-dimethyl-nicotinic acid, offers unique steric and electronic properties that could be exploited to achieve high-affinity binding to the DHODH active site.[10]

Comparative Efficacy of Known DHODH Inhibitors

To establish a benchmark for the evaluation of novel 4-Chloro-2,6-dimethyl-nicotinic acid derivatives, it is essential to consider the potency of well-characterized DHODH inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several known DHODH inhibitors against the human enzyme.

CompoundTarget EnzymeIC50 ValueReference
BrequinarHuman DHODH10 nM[5]
TeriflunomideHuman DHODH~1 µM[3]
A77-1726 (active metabolite of Leflunomide)Human DHODH1.1 µM[5]
Compound 11 (novel inhibitor)Human DHODH3.60 µM (antiviral IC50)[3]
H-006Human DHODH3.8 nM[7]

This table provides a reference point for the level of potency that can be achieved with DHODH inhibitors. Novel derivatives of 4-Chloro-2,6-dimethyl-nicotinic acid would ideally exhibit IC50 values in the nanomolar to low micromolar range to be considered for further development.

Experimental Protocols for Efficacy Validation

The rigorous evaluation of any potential enzyme inhibitor requires robust and reproducible experimental protocols. The following section details the key assays necessary to characterize the efficacy of 4-Chloro-2,6-dimethyl-nicotinic acid derivatives as DHODH inhibitors.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Principle: The activity of DHODH can be monitored by measuring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100.

    • Recombinant human DHODH solution in assay buffer.

    • Substrate solution: Dihydroorotic acid in assay buffer.

    • Electron acceptor solution: DCIP in assay buffer.

    • Coenzyme Q10 solution in a suitable solvent (e.g., DMSO).

    • Test compound dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of test compound dilutions or DMSO (vehicle control) to the wells.

    • Add 178 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Prepare a reaction mix containing dihydroorotic acid, DCIP, and Coenzyme Q10 in the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Quantification:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble DHODH in the supernatant using Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble DHODH as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Cell-Based Proliferation and Rescue Assays

These assays assess the downstream functional consequences of DHODH inhibition in living cells.

Principle: Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation. This effect can be rescued by supplementing the growth medium with uridine, which can be utilized by the pyrimidine salvage pathway.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a cancer cell line known to be sensitive to DHODH inhibition (e.g., A549 lung carcinoma cells) in a 96-well plate.

  • Compound Treatment and Rescue:

    • Treat the cells with serial dilutions of the test compound.

    • For rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine (e.g., 100 µM).

  • Proliferation Measurement:

    • After a suitable incubation period (e.g., 72 hours), measure cell viability using a standard method such as the MTT or WST-8 assay.

  • Data Analysis:

    • Calculate the IC50 value for cell growth inhibition.

    • A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's antiproliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.[12]

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental approach, the following diagrams have been generated.

The DHODH-Catalyzed Reaction in the Pyrimidine Biosynthesis Pathway

DHODH_Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH ORO Orotate DHODH->ORO FMNH2 FMNH2 DHODH->FMNH2 FMN FMN FMN->DHODH cofactor UQ Ubiquinone (UQ) FMNH2->UQ e- UQH2 Ubiquinol (UQH2) UQ->UQH2 ETC Electron Transport Chain UQH2->ETC

Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.

Experimental Workflow for Validating DHODH Inhibitors

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Enzyme_Assay DHODH Enzyme Inhibition Assay IC50_Determination IC50 Calculation Enzyme_Assay->IC50_Determination CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Proliferation_Assay Cell Proliferation Assay Rescue_Experiment Uridine Rescue Experiment Proliferation_Assay->Rescue_Experiment Functional_Effect Assess Functional Effect Rescue_Experiment->Functional_Effect Lead_Compound Potential 4-Chloro-2,6-dimethyl- nicotinic acid derivative Lead_Compound->Enzyme_Assay Lead_Compound->CETSA Lead_Compound->Proliferation_Assay

Caption: A streamlined workflow for the validation of novel DHODH inhibitors.

Conclusion and Future Directions

The development of novel enzyme inhibitors is a critical endeavor in modern drug discovery. While the direct inhibitory potential of 4-Chloro-2,6-dimethyl-nicotinic acid derivatives against specific enzymes like DHODH is an area ripe for exploration, the foundational knowledge of the target and the established methodologies for inhibitor characterization provide a clear path forward. The versatility of the nicotinic acid scaffold, combined with the therapeutic importance of targets like DHODH, presents a compelling case for the synthesis and screening of a library of 4-Chloro-2,6-dimethyl-nicotinic acid derivatives. By employing the rigorous experimental workflows outlined in this guide, researchers can effectively assess the efficacy of these novel compounds and potentially uncover a new class of potent and selective enzyme inhibitors with significant therapeutic promise.

References

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Baumgartner, R., Walloschek, M., Kralik, M., Gotschlich, A., Tasler, S., Mies, J., & Leban, J. (2006). Dual binding mode of a novel series of DHODH inhibitors. Journal of Medicinal Chemistry, 49(4), 1239-1247.
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  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. (2025). Journal of Biomolecular Structure & Dynamics, 1-15.
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  • PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE , THEIR INTERMEDIATES AND CRYSTALLINE SALTS THEREOF. (n.d.).
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Comparing synthesis routes for substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Synthesis of Substituted Nicotinic Acid Derivatives for Medicinal Chemistry

Substituted nicotinic acids and their derivatives are cornerstone scaffolds in modern drug discovery, appearing in a vast array of biologically active compounds.[1] As a vital component of the Vitamin B3 complex, the nicotinic acid core is not only essential for biological function but also serves as a versatile template for developing novel therapeutics targeting a range of diseases.[2][3] The strategic synthesis of these molecules is therefore of paramount importance, enabling the creation of diverse chemical libraries for screening and subsequent lead optimization.

This guide provides a comparative analysis of key synthetic routes for accessing substituted nicotinic acids. It moves beyond simple procedural lists to explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to select the most effective methodology for their specific target molecules. We will examine both the construction of the pyridine ring from acyclic precursors (de novo synthesis) and the modification of a pre-existing nicotinic acid core (core functionalization).

Part A: Synthesis of the Nicotinic Acid Core

The initial challenge in synthesizing many nicotinic acid derivatives is the efficient and scalable construction of the core pyridine-3-carboxylic acid structure. Methodologies range from large-scale industrial processes to more specialized laboratory techniques.

Industrial Synthesis via Oxidation of Alkylpyridines

The oxidation of readily available alkylpyridines is the dominant industrial method for producing nicotinic acid.[1] The two primary feedstocks are 3-picoline (3-methylpyridine) and 5-ethyl-2-methylpyridine.[4]

Mechanism & Rationale: The industrial synthesis often proceeds through a two-step ammoxidation and hydrolysis sequence, which offers high efficiency and selectivity.

  • Ammoxidation: 3-picoline is oxidized in the gas phase in the presence of ammonia and a heterogeneous catalyst to produce 3-cyanopyridine (nicotinonitrile).[4][5] This step is highly optimized for industrial production.

  • Hydrolysis: The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid.[4] This hydrolysis can be performed under acidic or basic conditions, or increasingly, using enzymatic methods to improve the process's environmental footprint.[3][6]

Alternatively, direct liquid-phase oxidation, often using strong oxidizing agents like nitric acid, can convert the alkylpyridine directly to nicotinic acid.[4][7] This method, while effective, can be harsh and generate significant nitrous oxide byproducts, a potent greenhouse gas.[4][5]

G cluster_0 Industrial Oxidation Route cluster_1 Direct Oxidation Picoline 3-Picoline Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine Ammoxidation (O2, NH3, Catalyst) NicotinicAcid Nicotinic Acid Cyanopyridine->NicotinicAcid Hydrolysis (H2O, Acid/Base or Enzyme) MEP 5-Ethyl-2-methylpyridine NA_Direct Nicotinic Acid MEP->NA_Direct Direct Oxidation (e.g., HNO3)

Caption: Key industrial pathways to the nicotinic acid core.

Comparative Data on Oxidation Methods:

MethodStarting MaterialTypical Oxidant/ConditionsReported YieldKey AdvantagesKey Limitations
Ammoxidation + Hydrolysis3-Picoline1. O₂, NH₃, Catalyst (gas phase) 2. H₂O>90%[4]High efficiency, well-established for large scale.Two-step process, can be energy-intensive.
Direct Liquid-Phase Oxidation5-Ethyl-2-methylpyridineHNO₃, 190–270 °C, 2–8 MPa~91%[4]High conversion and yield in continuous process.Harsh conditions, corrosive, generates NOx byproducts.[6]
Historical OxidationNicotineHNO₃50-60% (recrystallized)[8]Utilizes a natural product source.Lower yield, harsh reagents.
Enzymatic Hydrolysis3-CyanopyridineNitrilase enzyme in H₂OUp to 100% conversion[3][6]"Green" method, mild conditions, high purity.[3]Enzyme stability and cost can be a factor.

Experimental Protocol: Oxidation of Nicotine with Nitric Acid (Classic Method)

This protocol is adapted from a classic, well-documented procedure and should be performed with extreme caution under a certified fume hood due to the evolution of toxic nitrogen oxides.

  • Reaction Setup: In a 5-liter round-bottom flask, place 4 kg of concentrated nitric acid (sp. gr. 1.42).[8]

  • Addition of Nicotine: Carefully add 210 g of nicotine in 25-cc portions, shaking the flask after each addition to ensure mixing and prevent localized heating.[8]

  • Heating: Place the flask on a steam bath and heat until the mixture reaches 70°C. Remove from heat; the exothermic reaction will continue spontaneously, causing the liquid to boil.[8]

  • Reaction Completion: Once the initial boiling subsides (approx. 1 hour), return the flask to the steam bath for 10-12 hours to ensure the reaction goes to completion, evidenced by the continuous evolution of nitrogen oxides.[8]

  • Workup & Purification: Pour the contents into an evaporating dish and evaporate almost to dryness. The resulting crude nicotinic acid nitrate can be purified by recrystallization from water.[8] The yield of recrystallized material is approximately 50-60%.[8]

Part B: Advanced Functionalization of the Nicotinic Acid Core

For drug discovery, the true value of nicotinic acid lies in its potential for derivatization. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the ability to introduce a wide range of substituents onto the pyridine ring with high precision.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, allowing for the modular assembly of complex molecules from simpler, halogenated precursors.[9] For nicotinic acid derivatives, this typically involves starting with a brominated or chlorinated version of the scaffold.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the preeminent method for installing aryl or heteroaryl groups.[1] It is renowned for its mild reaction conditions, excellent functional group tolerance, and the wide commercial availability of boronic acid coupling partners.[1][10]

Mechanism Rationale: The reaction is driven by a palladium catalyst cycling through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the bromonicotinic acid derivative.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

G pd0 Pd(0)L2 start Ar-X (Halonicotinic Acid) pd0->start pd_complex Ar-Pd(II)L2-X pd_trans Ar-Pd(II)L2-Ar' pd_complex->pd_trans Transmetalation pd_trans->pd0 product Ar-Ar' pd_trans->product Reductive Elimination final_product Substituted Nicotinic Acid product->final_product boronic Ar'-B(OH)2 boronic->pd_complex base Base base->boronic start->pd_complex Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol provides a general framework for coupling 5-bromonicotinic acid with an arylboronic acid.[1]

  • Reagent Preparation: To a reaction vessel, add 5-bromonicotinic acid (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or DME/water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature, typically 80-100°C.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling, dilute the mixture with water and acidify with HCl to a pH of ~4-5 to precipitate the product.[1]

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][11]

B. Buchwald-Hartwig Amination for C-N Bond Formation

For the introduction of primary and secondary amino groups, the Buchwald-Hartwig amination is the method of choice.[1] This reaction also uses a palladium catalyst and offers excellent functional group tolerance, but it requires specialized phosphine ligands to facilitate the C-N bond formation. The primary challenge can be potential catalyst inhibition by the pyridine nitrogen itself.[1]

Derivatization of the Carboxylic Acid Group

Once the substituted nicotinic acid core is synthesized, the carboxylic acid handle provides a gateway for extensive derivatization to build molecular diversity.

Workflow Rationale: A common and highly effective strategy involves a multi-step sequence:

  • Esterification: The nicotinic acid is first converted to a methyl or ethyl ester to protect the acid and improve solubility in organic solvents.

  • Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form the corresponding nicotinic acid hydrazide. This is a robust and high-yielding reaction.[11][12]

  • Condensation/Cyclization: The hydrazide is a versatile intermediate. It can be condensed with aldehydes to form acylhydrazones or cyclized with reagents like acetic anhydride to form heterocycles such as 1,3,4-oxadiazolines.[12] These derivatives often exhibit significant biological activity.[12][13]

G NicotinicAcid Substituted Nicotinic Acid Ester Methyl Nicotinate NicotinicAcid->Ester Esterification (MeOH, H+) Hydrazide Nicotinic Acid Hydrazide Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Acylhydrazone Acylhydrazone Derivative Hydrazide->Acylhydrazone Condensation (Aldehyde) Oxadiazoline 1,3,4-Oxadiazoline Derivative Hydrazide->Oxadiazoline Cyclization (Acetic Anhydride)

Caption: A common workflow for derivatizing the carboxylic acid.

Experimental Protocol: Synthesis of Nicotinic Acid Hydrazide

This protocol is adapted from established literature procedures.[11][12]

  • Reaction Setup: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is placed in a round-bottom flask.

  • Heating: The mixture is heated to reflux for 8-12 hours.

  • Monitoring: The reaction progress is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled. The precipitated nicotinic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.[11] Yields for this step are typically high.

Summary and Comparative Analysis

The optimal synthetic route to a substituted nicotinic acid is dictated by the desired substitution pattern, required scale, and available starting materials.

Comparative Table of Synthetic Strategies:

Synthetic RouteGeneral ApproachKey TransformationAdvantagesLimitations
Oxidation of Picolines Core SynthesisC-H OxidationCost-effective for large scale, readily available starting materials.[4]Harsh conditions, environmental concerns (NOx), limited to simple substitution.[4][6]
Bohlmann-Rahtz Synthesis De Novo SynthesisCondensation & CyclodehydrationConvergent, builds complex cores in one pot.[1]May require high temperatures, limited to specific substitution patterns.[1]
Suzuki-Miyaura Coupling Core FunctionalizationC-C Bond FormationExcellent functional group tolerance, mild conditions, vast library of building blocks.[1]Requires a halogenated precursor, potential for catalyst poisoning by pyridine N.[1]
Buchwald-Hartwig Amination Core FunctionalizationC-N Bond FormationDirect route to N-substituted derivatives, good functional group tolerance.[1]Catalyst sensitivity, potential for pyridine inhibition.[1]
Carboxylic Acid Derivatization Core FunctionalizationAmidation, CyclizationCreates diverse libraries from a common intermediate, often high-yielding.[11][12]Multi-step process, limited to modifying the 3-position substituent.

Conclusion

For the large-scale synthesis of the parent nicotinic acid or simple derivatives, oxidation of alkylpyridines remains the industrial standard, with a clear trend towards greener, biocatalytic hydrolysis methods.[1][6] For the nuanced demands of drug discovery and medicinal chemistry, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig methods provide unparalleled scope and flexibility for functionalizing the pyridine core.[1] Finally, derivatization of the carboxylic acid itself remains a simple yet powerful strategy for rapidly generating analogues. By understanding the strengths and limitations inherent to each approach, researchers can devise efficient and robust synthetic plans to access novel nicotinic acid derivatives for the advancement of therapeutic science.

References

  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. (n.d.). BenchChem.
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  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate.
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  • Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Vitro Profiling of 4-Chloro-2,6-dimethyl-nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In Vitro Screening of Novel Nicotinic Acid Analogs

The therapeutic landscape is in constant pursuit of novel small molecules with high efficacy and improved safety profiles. Nicotinic acid (niacin), a long-standing therapeutic for dyslipidemia, exerts its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A).[1][2] This activation leads to a cascade of downstream events, including the inhibition of lipolysis in adipocytes and modulation of inflammatory responses.[3][4] However, the clinical utility of niacin is often hampered by adverse effects, most notably cutaneous flushing, which is also mediated by GPR109A.[3]

This has spurred the development of nicotinic acid derivatives, such as those based on the 4-Chloro-2,6-dimethyl-nicotinic acid scaffold, with the aim of dissociating the therapeutic benefits from the undesirable side effects. The strategic placement of functional groups on the nicotinic acid core allows for the fine-tuning of a compound's pharmacological properties.[5] A robust in vitro testing paradigm is therefore indispensable in the early stages of drug discovery to systematically evaluate and compare these novel derivatives. This guide provides a comprehensive framework for the in vitro characterization of 4-Chloro-2,6-dimethyl-nicotinic acid derivatives, focusing on cytotoxicity, anti-inflammatory potential, and target engagement.

Comparative In Vitro Assessment: A Triad of Key Assays

A thorough in vitro evaluation of novel 4-Chloro-2,6-dimethyl-nicotinic acid derivatives hinges on a multi-pronged approach that assesses not only their desired biological activity but also their potential for cellular toxicity. The following triad of assays provides a robust initial screening cascade:

  • Cytotoxicity Assessment (MTS Assay): The foundational step in profiling any new chemical entity is to determine its impact on cell viability. A compound that exhibits potent therapeutic effects but is broadly cytotoxic is unlikely to be a viable drug candidate. The MTS assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of cells.

  • Anti-inflammatory Activity (Griess Assay for Nitric Oxide): Chronic inflammation is a hallmark of numerous diseases. Nicotinic acid and its derivatives have shown promise as anti-inflammatory agents.[6] The Griess assay is a straightforward and sensitive method to quantify nitric oxide (NO), a key inflammatory mediator, in cell culture supernatants.

  • Target Engagement (GPR109A Activation Reporter Assay): To confirm that the observed biological effects are mediated through the intended target, a GPR109A activation assay is crucial. A reporter gene assay provides a direct measure of receptor activation by linking it to the expression of a quantifiable reporter protein, such as luciferase.

The following sections will delve into the detailed protocols for these assays and present illustrative comparative data for a hypothetical series of 4-Chloro-2,6-dimethyl-nicotinic acid derivatives.

Experimental Workflow for In Vitro Screening

The in vitro screening of 4-Chloro-2,6-dimethyl-nicotinic acid derivatives can be streamlined into a logical workflow to ensure efficiency and data integrity.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_decision Decision Making prep_compounds Synthesize & Purify Derivatives assay_mts MTS Assay (Cytotoxicity) prep_compounds->assay_mts assay_griess Griess Assay (Anti-inflammatory) prep_compounds->assay_griess assay_gpr109a GPR109A Reporter Assay (Target Engagement) prep_compounds->assay_gpr109a prep_cells Culture & Maintain Cell Lines prep_cells->assay_mts prep_cells->assay_griess prep_cells->assay_gpr109a analysis_ic50 Calculate IC50 (Cytotoxicity) assay_mts->analysis_ic50 analysis_no Quantify NO Inhibition assay_griess->analysis_no analysis_ec50 Determine EC50 (GPR109A Activation) assay_gpr109a->analysis_ec50 decision Lead Candidate Selection analysis_ic50->decision analysis_no->decision analysis_ec50->decision

Caption: A streamlined workflow for the in vitro screening of novel compounds.

Comparative Performance Data (Illustrative)

For the purpose of this guide, we will consider a hypothetical series of 4-Chloro-2,6-dimethyl-nicotinic acid derivatives:

  • Parent Compound (PC): 4-Chloro-2,6-dimethyl-nicotinic acid

  • Derivative A (DA): Methyl 4-Chloro-2,6-dimethyl-nicotinate (Esterification)

  • Derivative B (DB): 4-Amino-2,6-dimethyl-nicotinic acid (Substitution at C4)

  • Derivative C (DC): 4-Chloro-2,6-bis(trifluoromethyl)-nicotinic acid (Methyl group modification)

The following tables summarize the illustrative in vitro performance data for these compounds.

Table 1: Cytotoxicity Assessment of 4-Chloro-2,6-dimethyl-nicotinic Acid Derivatives in RAW 264.7 Macrophages

CompoundIC50 (µM)Interpretation
Parent Compound (PC)> 200Low Cytotoxicity
Derivative A (DA)150Moderate Cytotoxicity
Derivative B (DB)> 200Low Cytotoxicity
Derivative C (DC)50High Cytotoxicity
Doxorubicin (Control)1.5Very High Cytotoxicity

Table 2: Anti-inflammatory Activity of 4-Chloro-2,6-dimethyl-nicotinic Acid Derivatives

Compound (at 50 µM)Nitric Oxide (NO) Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
Parent Compound (PC)655550
Derivative A (DA)403025
Derivative B (DB)756862
Derivative C (DC)857872
Dexamethasone (Control)908582

Table 3: GPR109A Receptor Activation Profile

CompoundGPR109A Activation EC50 (nM)Interpretation
Parent Compound (PC)150Potent Agonist
Derivative A (DA)800Moderate Agonist
Derivative B (DB)80Very Potent Agonist
Derivative C (DC)120Potent Agonist
Nicotinic Acid (Control)100Potent Agonist

Discussion of Structure-Activity Relationships (Illustrative)

  • Esterification of the carboxylic acid (Derivative A) appears to decrease both anti-inflammatory activity and GPR109A agonism, while slightly increasing cytotoxicity. This suggests that the free carboxylic acid is crucial for optimal activity, likely due to its interaction with key residues in the GPR109A binding pocket.[7]

  • Substitution of the chloro group with an amino group (Derivative B) significantly enhances both anti-inflammatory activity and GPR109A potency without increasing cytotoxicity. This highlights the C4 position as a key site for modification to improve the therapeutic index.

  • Modification of the methyl groups to trifluoromethyl groups (Derivative C) leads to the most potent anti-inflammatory activity. However, this is accompanied by a significant increase in cytotoxicity, suggesting that while these groups may enhance binding or cellular uptake, they also introduce a liability.

Detailed Experimental Protocols

Protocol 1: MTS Assay for Cell Viability

Principle: The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Test compounds (dissolved in DMSO, then diluted in media)

  • Doxorubicin (positive control for cytotoxicity)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in complete DMEM. The final DMSO concentration should be less than 0.5%. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with media and DMSO as a vehicle control, and wells with media only as a blank.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Griess Assay for Nitric Oxide Quantification

Principle: The Griess assay is a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by measuring absorbance at 540 nm.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (e.g., from Promega)

  • Sodium nitrite standard

  • Test compounds

  • Dexamethasone (positive control for anti-inflammatory activity)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTS assay protocol. After 24 hours, pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce nitric oxide production. Include an untreated control group (no LPS) and a vehicle control group (LPS + DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in complete DMEM.

  • Griess Reagent Addition: Add 50 µL of the Sulfanilamide solution to all wells (samples and standards) and incubate for 5-10 minutes at room temperature, protected from light.

  • NED Solution Addition: Add 50 µL of the NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition for each compound relative to the LPS-stimulated vehicle control.

Protocol 3: GPR109A Activation Reporter Gene Assay

Principle: This assay utilizes a cell line that has been engineered to express the human GPR109A receptor and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the GPR109A signaling pathway (e.g., a CRE - cAMP response element). Upon agonist binding to GPR109A, the resulting intracellular signaling cascade leads to the expression of the reporter gene, which can be quantified by measuring its activity.

Materials:

  • HEK293 cells stably expressing human GPR109A and a CRE-luciferase reporter construct

  • Assay medium (e.g., Opti-MEM)

  • Test compounds

  • Nicotinic acid (positive control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the GPR109A reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 80 µL of assay medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and nicotinic acid in assay medium. Add 20 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.

  • Incubation and Reading: Incubate the plate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value (the concentration of compound that elicits a half-maximal response).

GPR109A Signaling Pathway

Activation of GPR109A by nicotinic acid or its derivatives initiates a signaling cascade that has both therapeutic and adverse effects.

GPR109A_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand Nicotinic Acid Derivative gpr109a GPR109A Receptor ligand->gpr109a Binds gi Gi Protein gpr109a->gi Activates ac Adenylyl Cyclase gi->ac Inhibits nfkb ↓ NF-κB Activation gi->nfkb camp ↓ cAMP ac->camp pka ↓ PKA camp->pka hsl ↓ HSL Activity pka->hsl lipolysis ↓ Lipolysis hsl->lipolysis inflammation Anti-inflammatory Effects nfkb->inflammation

Caption: Simplified GPR109A signaling pathway leading to anti-lipolytic and anti-inflammatory effects.

Conclusion and Future Directions

The in vitro testing paradigm outlined in this guide provides a robust and efficient framework for the initial characterization and comparison of novel 4-Chloro-2,6-dimethyl-nicotinic acid derivatives. By systematically evaluating cytotoxicity, anti-inflammatory activity, and target engagement, researchers can identify lead candidates with promising therapeutic potential and a favorable safety profile for further preclinical development. The illustrative data and SAR discussion highlight how subtle modifications to the parent compound can significantly impact its biological activity. Future in vitro studies could expand to include assays for assessing the potential for cutaneous flushing, for instance, by measuring prostaglandin D2 release from primary human keratinocytes. Ultimately, a comprehensive in vitro dataset is the cornerstone of a successful drug discovery program, enabling data-driven decisions and accelerating the journey from the bench to the bedside.

References

  • Richman, J. G., Kanemitsu-Parks, M., Gaidarov, I., & Connolly, D. T. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18037-18045.
  • GPR109A and Vascular Inflammation. (2014).
  • van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & Ijzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736-2739.
  • Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., ... & Offermanns, S. (2009). An autocrine prostaglandin E2-EP4 receptor signaling pathway limits the flush response to nicotinic acid.
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2016). Investigative Ophthalmology & Visual Science, 57(8), 3634-3643.
  • Niacin protects against abdominal aortic aneurysm formation via GPR109A independent mechanisms: role of NAD+/nicotinamide. (2018). Cardiovascular Research, 114(8), 1145-1156.
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011).
  • GPR109A and Vascular Inflammation. (2014).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 145, 107136.
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011).
  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021). Frontiers in Molecular Biosciences, 8, 762915.

Sources

A Technical Guide to the Structure-Activity Relationship of 4-Chloro-2,6-dimethyl-nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of 4-Chloro-2,6-dimethyl-nicotinic acid analogs. As a senior application scientist, my goal is to synthesize the current understanding of how chemical modifications to this scaffold influence biological activity, offering insights to guide future drug discovery and development efforts. This document is built on the foundational principles of scientific integrity, providing not just data, but the strategic reasoning behind experimental design and interpretation.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental molecule in various biological processes. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The strategic placement of various functional groups on the nicotinic acid scaffold allows for the fine-tuning of a compound's properties to interact with specific biological targets.[3] The core structure of 4-Chloro-2,6-dimethyl-nicotinic acid presents a unique starting point for analog development. The chloro group at the 4-position and the dimethyl groups at the 2- and 6-positions are valuable for creating a diverse library of compounds with potentially unique pharmacological profiles.[3]

Core Logic: Unraveling the Structure-Activity Relationship

The biological activity of 4-Chloro-2,6-dimethyl-nicotinic acid analogs is intricately linked to their chemical structure. Modifications at key positions on the pyridine ring and the carboxylic acid group can dramatically alter potency, selectivity, and pharmacokinetic properties.

The Role of Substituents on the Pyridine Ring

The substituents on the pyridine ring play a crucial role in the molecule's interaction with its biological target.

  • Position 4 (Chloro Group): The electron-withdrawing nature of the chlorine atom at the 4-position significantly influences the electronic distribution of the pyridine ring. This can impact the pKa of the carboxylic acid and the overall binding affinity of the molecule to its target. While specific studies on 4-Chloro-2,6-dimethyl-nicotinic acid are limited, research on other nicotinic acid analogs suggests that substitution at the 4-position can lead to a loss of agonist potency for certain receptors, such as those involved in Ca2+ release.

  • Positions 2 and 6 (Dimethyl Groups): The methyl groups at the 2- and 6-positions provide steric bulk, which can influence the molecule's conformation and its fit within a receptor's binding pocket. This steric hindrance can also protect the carboxylic acid group from metabolic degradation, potentially increasing the compound's in vivo half-life.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a critical pharmacophore, often involved in hydrogen bonding and ionic interactions with biological targets. Its conversion to esters, amides, or other bioisosteres is a common strategy to modulate activity and improve drug-like properties.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability. However, this modification may also reduce the compound's affinity for targets that rely on a direct interaction with the acidic proton.

  • Amide Formation: The formation of amides from the carboxylic acid introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. The nature of the amine used to form the amide can be varied to explore different steric and electronic effects.

Comparative Analysis of Biological Activity

Compound IDStructureBiological Activity (IC50/EC50)Reference
Ibuprofen (Standard) Not a nicotinic acid analog-[3]
Compound 4d 2-((4-chlorobenzyl)amino)nicotinic acidPotent nitrite inhibition[3]
Compound 4f 2-((3,4-dichlorobenzyl)amino)nicotinic acidPotent nitrite inhibition[3]
Compound 4g 2-((4-methoxybenzyl)amino)nicotinic acidPotent nitrite inhibition[3]
Compound 4h 2-((4-(trifluoromethyl)benzyl)amino)nicotinic acidPotent nitrite inhibition[3]
Compound 5b 2-(naphthalen-2-ylamino)nicotinic acidPotent nitrite inhibition[3]
Compound J15 2-chloro-N'-(2-phenoxyacetyl)nicotinohydrazideEC50 = 0.13 µg/mL (against Rhizoctonia solani)[4]

Note: The provided data is for a variety of nicotinic acid derivatives and not specifically for 4-Chloro-2,6-dimethyl-nicotinic acid analogs. This table is intended to illustrate the general principles of SAR within this class of compounds.

Key Experimental Workflows

To rigorously assess the structure-activity relationship of novel analogs, a series of well-defined in vitro and in vivo assays are essential. The following protocols are standard methodologies for evaluating the anti-inflammatory and receptor binding properties of nicotinic acid derivatives.

In Vitro Anti-Inflammatory Activity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for RAW 264.7 Macrophages: [5][6]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range of 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a diazotization reaction where acidified nitrite reacts with sulfanilic acid to produce a diazonium ion, which is then coupled to N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.[7][8]

Protocol for RAW 264.7 Macrophages: [3]

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate as described for the MTT assay. Pre-treat the cells with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation: Incubate the mixture for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Receptor Binding Affinity Assessment

Principle: This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.[9][10]

Generalized Protocol: [11][12]

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the nAChR subtype of interest.

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations

    • Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) at a fixed concentration (typically at or below its Kd value)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

General SAR Strategy for Nicotinic Acid Analogs

SAR_Strategy Scaffold 4-Chloro-2,6-dimethyl- nicotinic acid R1 Modification of Carboxylic Acid (Position 3) Scaffold->R1 Esterification, Amidation R2 Substitution on Pyridine Ring (e.g., Position 4) Scaffold->R2 Halogen Exchange, Nucleophilic Substitution Activity Biological Activity (e.g., Anti-inflammatory) R1->Activity R2->Activity

Caption: General strategy for modifying the 4-Chloro-2,6-dimethyl-nicotinic acid scaffold.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

Workflow start Synthesized Analogs mtt MTT Assay (Cell Viability) start->mtt griess Griess Assay (NO Production) start->griess active Identify Active Non-toxic Compounds mtt->active griess->active binding Receptor Binding Assay (Determine Affinity) active->binding sar Establish SAR binding->sar

Caption: A typical workflow for screening and characterizing novel anti-inflammatory agents.

Conclusion and Future Directions

The 4-Chloro-2,6-dimethyl-nicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative studies on a series of its analogs are currently limited, the broader understanding of nicotinic acid SAR provides a solid foundation for rational drug design. The interplay of electronic effects from the chloro-substituent, steric influences from the dimethyl groups, and the diverse possibilities for modifying the carboxylic acid moiety offer a rich chemical space to explore.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-Chloro-2,6-dimethyl-nicotinic acid analogs. This would involve varying the substituents at the 4-position and exploring a range of ester and amide derivatives. Such studies, employing the robust experimental protocols outlined in this guide, will be crucial for elucidating the specific SAR of this compound class and for identifying lead candidates with improved potency and selectivity.

References

  • Mahmoud, Z., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 107136. [Link]

  • Zhang, Y., et al. (2025). Guidelines for anti-inflammatory assays in RAW264.7 cells. Chemical Biology & Drug Design. [Link]

  • Meyer, M., et al. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. AIMS Bioengineering, 6(3), 169-189. [Link]

  • Kolb, H. C., et al. (2004). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 126(46), 14996–15003. [Link]

  • Lin, C. M., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 323-330. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Khalil, N., et al. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical & Pharmaceutical Bulletin, 63(8), 618-627. [Link]

  • Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots. (2021). International Journal of Molecular Sciences, 22(16), 8873. [Link]

  • Ye, J., et al. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry, 108868. [Link]

  • Science.gov. ic50 values compared: Topics by Science.gov. [Link]

  • Li, Y., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(15), 8474–8492. [Link]

  • ResearchGate. The MTT assay performed with a macrophage cell line (RAW 264.7). [Link]

  • ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • Khalil, N., et al. (2015). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 63(8), 618-27. [Link]

  • Zhang, Q., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 116345. [Link]

  • El-Dash, Y., et al. (2022). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 128, 106079. [Link]

  • Marks, M. J., et al. (2006). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.13. [Link]

  • Science.gov. lines ic50 values: Topics by Science.gov. [Link]

  • Protocols.io. Cell culture of RAW264.7 cells. [Link]

  • Malm, M., et al. (2009). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5147-5150. [Link]

  • Asif, M. (2014). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 19(6), 7358-7374. [Link]

  • Science.gov. sub-micromolar ic50 values: Topics by Science.gov. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Chloro-2,6-dimethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. 4-Chloro-2,6-dimethyl-nicotinic acid, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its substitution pattern makes it a valuable synthon, but also introduces complexities in its synthesis that can lead to a range of process-related impurities.[1] This guide provides a comprehensive, multi-faceted approach to validating the purity of 4-Chloro-2,6-dimethyl-nicotinic acid, grounded in the principles of scientific integrity and backed by established analytical methodologies.

The Imperative of Purity: Why Rigorous Validation Matters

The presence of impurities in a synthetic intermediate like 4-Chloro-2,6-dimethyl-nicotinic acid can have cascading effects on downstream applications. In drug development, unidentified or unquantified impurities can lead to:

  • Altered Pharmacological Profiles: Impurities may possess their own biological activity, leading to unexpected or adverse effects in preclinical and clinical studies.

  • Safety and Toxicity Concerns: Some impurities, even at trace levels, can be toxic or mutagenic, posing a significant risk to patient safety.

  • Process Inefficiency and Cost Overruns: Carrying forward impure intermediates can lead to difficult purifications, lower yields, and batch failures in later synthetic steps.

Therefore, a robust, orthogonal analytical strategy is essential to ensure the quality and consistency of each synthesized batch.

Understanding Potential Impurities: A Synthesis-Informed Approach

A thorough understanding of the synthetic route is the first step in predicting potential impurities. While various synthetic strategies exist, a common approach to nicotinic acid derivatives involves the construction of the pyridine ring followed by functionalization.[1] For 4-Chloro-2,6-dimethyl-nicotinic acid, potential impurities can be broadly categorized:

  • Starting Materials and Reagents: Incomplete reaction or inefficient purification can lead to the carry-over of starting materials (e.g., 2,6-lutidine derivatives) and reagents.

  • Positional Isomers: During chlorination or other functionalization steps, the formation of isomeric products is a common challenge. For instance, chlorination at other positions of the pyridine ring can lead to isomeric impurities.

  • By-products of Side Reactions: The reactive nature of the intermediates can lead to various side reactions, such as over-chlorination, hydrolysis of the chloro group, or decarboxylation.

  • Degradation Products: The compound may degrade under certain storage conditions (e.g., light, heat, humidity), leading to the formation of new impurities.

A proactive approach to impurity identification involves a combination of theoretical assessment of the synthetic pathway and empirical analysis of the crude and purified product.

A Multi-Modal Analytical Workflow for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from multiple, orthogonal methods. The following workflow represents a robust strategy for the comprehensive purity assessment of 4-Chloro-2,6-dimethyl-nicotinic acid.

G cluster_0 Initial Assessment & Quantification cluster_1 Structural Confirmation & Identification cluster_2 Elemental Composition Verification HPLC High-Performance Liquid Chromatography (HPLC) (Purity Assay & Impurity Profiling) NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C Spectroscopy) HPLC->NMR Isolate Impurities for Structural Elucidation MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) HPLC->MS Couple for LC-MS Impurity Identification NMR->MS Complementary Structural Data EA Elemental Analysis (CHN) (Empirical Formula Confirmation) EA->HPLC Confirms Elemental Composition of the Main Component

Caption: Orthogonal Analytical Workflow for Purity Validation.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the purity of 4-Chloro-2,6-dimethyl-nicotinic acid and profiling its organic impurities. A well-developed HPLC method should be able to separate the main component from all potential impurities.

Causality Behind Experimental Choices:

The choice of stationary phase is critical for achieving optimal separation. For aromatic carboxylic acids like our target compound, both C18 and Phenyl-Hexyl columns are viable options, but they offer different selectivity.

  • C18 Columns: These are the most common reversed-phase columns, providing excellent hydrophobic retention. The C18 alkyl chains interact with the non-polar regions of the analyte.[2]

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to the presence of the phenyl ring in the stationary phase. This allows for π-π interactions with aromatic analytes, which can be advantageous for separating compounds with similar hydrophobicity but different aromatic character.[2][3]

The mobile phase composition, particularly the pH, is another crucial parameter. For a carboxylic acid, maintaining the mobile phase pH below the pKa of the acid (typically around 2-3) will keep it in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column.

Comparative Analysis of HPLC Columns:
ParameterC18 ColumnPhenyl-Hexyl ColumnRationale & Insights
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactionsThe Phenyl-Hexyl column provides an additional separation mechanism, which can be crucial for resolving closely related aromatic impurities.[3][4]
Selectivity for Isomers ModeratePotentially HigherThe π-π interactions of the Phenyl-Hexyl phase can enhance the separation of positional isomers of chlorinated nicotinic acids.[3][5]
Retention of Polar Analytes Generally lowerCan be higher for aromatic polar compoundsThe choice depends on the specific impurity profile. If polar, aromatic impurities are expected, the Phenyl-Hexyl column may offer better retention and resolution.
Peak Shape for Basic Analytes Good with appropriate mobile phase modifiersOften excellent, especially with positively charged surface modificationsWhile our target is an acid, this is a key consideration for broader applications.[3]
Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of 4-Chloro-2,6-dimethyl-nicotinic acid and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 4-Chloro-2,6-dimethyl-nicotinic acid reference standard and dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the synthesized sample in the same manner as the standard to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm (or determined by UV scan)

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution (in duplicate), and then the sample solution.

    • Calculate the purity by area normalization, assuming the response factor of the impurities is the same as the main component. For higher accuracy, a reference standard for each impurity should be used.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is indispensable for confirming the structure of the synthesized compound and for identifying the structure of unknown impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift, integration, and coupling patterns are all used to piece together the structure.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. This is particularly useful for identifying the carbon skeleton and the presence of functional groups.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially for complex molecules or for elucidating the structure of unknown impurities.

Expected ¹H and ¹³C NMR Spectral Data for 4-Chloro-2,6-dimethyl-nicotinic Acid (Hypothetical):
Atom¹H Chemical Shift (ppm, DMSO-d₆)¹³C Chemical Shift (ppm, DMSO-d₆)
H-5~8.1~148
C-2-~158
C-3-~125
C-4-~150
C-5-~122
C-6-~156
COOH~13.5 (broad s)~165
2-CH₃~2.6 (s)~22
6-CH₃~2.5 (s)~20

Note: These are estimated values based on nicotinic acid and substituted pyridine derivatives. Actual values may vary.[6]

Experimental Protocol: NMR Analysis

Objective: To confirm the structure of 4-Chloro-2,6-dimethyl-nicotinic acid and identify any structural isomers or major impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) for full structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals.

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the expected structure.

    • Analyze any unexpected peaks to identify potential impurities.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. When coupled with HPLC (LC-MS), it is a powerful tool for identifying and quantifying impurities.

Causality Behind Experimental Choices:
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which directly gives the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to further fragmentation, MS/MS can provide detailed structural information that is useful for confirming the identity of the main compound and for elucidating the structure of impurities.[7][8]

Expected Fragmentation Pattern:

For 4-Chloro-2,6-dimethyl-nicotinic acid (MW = 185.61), in positive ion mode, the molecular ion peak would be expected at m/z 186 [M+H]⁺. A characteristic fragmentation would be the loss of the carboxylic acid group (45 Da), leading to a fragment at m/z 141.[9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable for chlorine-containing fragments.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of 4-Chloro-2,6-dimethyl-nicotinic acid and identify the molecular weights of any co-eluting impurities.

Instrumentation:

  • LC-MS system with an ESI source

Procedure:

  • LC Separation:

    • Use the HPLC method developed previously.

  • MS Detection:

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500).

    • Operate in both positive and negative ion modes to capture all possible ions.

  • Data Analysis:

    • Extract the mass spectrum for the main HPLC peak and confirm that the molecular ion corresponds to the expected molecular weight of 4-Chloro-2,6-dimethyl-nicotinic acid.

    • Extract mass spectra for any impurity peaks to determine their molecular weights, which is the first step in their identification.

IV. Elemental Analysis: The Fundamental Purity Check

Elemental analysis (CHNS/O) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm the empirical formula of the synthesized compound.

Causality Behind Experimental Choices:

This is a fundamental technique that provides a bulk analysis of the sample. A significant deviation from the theoretical elemental composition indicates the presence of impurities, which could be inorganic salts, residual solvents, or organic impurities with a different elemental composition. It serves as a crucial cross-validation for the chromatographic purity assessment.

Comparison of Theoretical vs. Experimental Data:

For 4-Chloro-2,6-dimethyl-nicotinic acid (C₈H₈ClNO₂):

  • Molecular Weight: 185.61 g/mol

  • Theoretical Elemental Composition:

    • %C = 51.77

    • %H = 4.34

    • %Cl = 19.10

    • %N = 7.55

    • %O = 17.24

An acceptable experimental result would typically be within ±0.4% of the theoretical values for C, H, and N.

Experimental Protocol: CHN Analysis

Objective: To confirm the elemental composition of the synthesized 4-Chloro-2,6-dimethyl-nicotinic acid.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.[10][11]

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).[12]

  • Analysis:

    • The sample is combusted at a high temperature (around 1000 °C) in an oxygen-rich environment.[11][12]

    • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[11][13]

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental results to the theoretical values.

Conclusion: An Integrated Approach to Purity Validation

The validation of the purity of synthesized 4-Chloro-2,6-dimethyl-nicotinic acid is a critical step in ensuring the quality and reliability of subsequent research and development activities. A robust and self-validating approach relies on the strategic integration of orthogonal analytical techniques. HPLC provides the primary quantitative measure of purity and impurity profiling, while NMR and MS are essential for structural confirmation and identification. Elemental analysis serves as a fundamental check of the elemental composition. By understanding the "why" behind each experimental choice and meticulously executing these protocols, researchers can have high confidence in the quality of their synthetic intermediates, paving the way for successful and reproducible scientific advancements.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? WKB220178. Retrieved from [Link]

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  • HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of (4). [Image]. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... [Image]. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • MDPI. (2024). Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2013). Separation of Nicotinic Acid and Its Structural Isomers Using 1-ethyl-3-methylimidazolium Ionic Liquid as a Buffer Additive by Capillary Electrophoresis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • Pearson. (n.d.). Account for the peaks at m/z 87, 111, and 126 in the mass spectrum.... Retrieved from [Link]

  • ResearchGate. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. (n.d.). Retrieved from [Link]

  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(13-14), 895-902. Retrieved from [Link]

  • ResearchGate. (n.d.). The formation of disinfection by-products from the chlorination and chloramination of amides. Retrieved from [Link]

  • Global NEST Journal. (n.d.). ORGANIC BY-PRODUCTS OF DRINKING WATER CHLORINATION. Retrieved from [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

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  • Sycamore Scholars. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Retrieved from [Link]

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A Comparative Analysis of Halogenated Nicotinic Acids in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of halogenated nicotinic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of halogenation on the physicochemical properties, biological activity, and metabolic stability of nicotinic acid, a cornerstone molecule in cardiovascular and metabolic research. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices and provide actionable, field-proven insights.

Introduction: The Rationale for Halogenating Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in the treatment of dyslipidemia. Its primary mechanism of action involves the activation of the G-protein coupled receptor 109A (GPR109A), leading to a cascade of effects that ultimately reduce plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1] However, the clinical utility of nicotinic acid is often limited by side effects, most notably a cutaneous flushing response, and a short plasma half-life requiring high and frequent dosing.[1]

Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), is a powerful tool in medicinal chemistry to modulate the properties of a lead compound. By strategically introducing halogens onto the nicotinic acid scaffold, we can aim to:

  • Enhance Receptor Affinity and Selectivity: Modify the electronic and steric profile of the molecule to improve its interaction with the GPR109A binding pocket.

  • Improve Pharmacokinetic Properties: Increase metabolic stability, prolong plasma half-life, and potentially reduce the required therapeutic dose.

  • Modulate Physicochemical Properties: Alter lipophilicity and solubility to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will systematically compare the effects of different halogens (F, Cl, Br, I) at various positions on the pyridine ring of nicotinic acid, providing a framework for the rational design of novel nicotinic acid derivatives with improved therapeutic profiles.

The GPR109A Receptor: The Primary Target of Nicotinic Acid

The biological effects of nicotinic acid are primarily mediated through its interaction with the GPR109A receptor, a member of the Gi family of GPCRs.[2] Understanding this interaction is crucial for interpreting the effects of halogenation.

Mechanism of Action

Activation of GPR109A by nicotinic acid initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP in adipocytes is a key event that leads to the inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids (FFAs) from adipose tissue.[3] The reduced flux of FFAs to the liver is a major contributor to the lipid-lowering effects of nicotinic acid.

GPR109A_Signaling cluster_cytoplasm Cytoplasm Nicotinic_Acid Halogenated Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds G_Protein Gαi/βγ GPR109A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis (FFA release) HSL->Lipolysis

GPR109A signaling pathway.

Comparative Physicochemical Properties of Halogenated Nicotinic Acids

The introduction of a halogen atom significantly alters the physicochemical properties of the nicotinic acid molecule. These changes, summarized in the table below, are critical determinants of a compound's biological activity and pharmacokinetic profile.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)General Trend (F -> I)
Van der Waals Radius (Å) 1.471.751.851.98Increasing Size
Electronegativity (Pauling) 3.983.162.962.66Decreasing Electronegativity
Polarizability (ų) 0.562.183.054.25Increasing Polarizability
Calculated LogP (Nicotinic Acid = 0.36)
2-Halonicotinic Acid~0.8~1.3~1.5~1.8Increasing Lipophilicity
5-Halonicotinic Acid~0.7~1.2~1.4~1.7Increasing Lipophilicity
6-Halonicotinic Acid~0.7~1.2~1.4~1.7Increasing Lipophilicity
Acidity (pKa) More AcidicAcidicLess AcidicLeast AcidicDecreasing Acidity

Causality Behind the Trends:

  • Size and Lipophilicity: As we move down the halogen group, the atomic radius and number of electrons increase. This leads to greater polarizability and van der Waals interactions, resulting in a progressive increase in lipophilicity (LogP).[4] This can enhance membrane permeability and binding to hydrophobic pockets within the receptor.

  • Electronegativity and Acidity: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, making the carboxylic acid proton more acidic. This effect diminishes with decreasing electronegativity down the group. The pKa of the molecule can influence its ionization state at physiological pH, which in turn affects receptor binding and solubility.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

CompoundGPR109A Binding Affinity (Ki)GPR109A Potency (EC50/IC50)Key Observations
Nicotinic Acid ~1 µM~0.1 - 1 µMParent compound, high affinity.[5]
2-Chloronicotinic Acid ModerateModerateSubstitution at the 2-position is generally tolerated.
5-Fluoronicotinic Acid HighHighThe small size and high electronegativity of fluorine can enhance binding through specific interactions.
5-Chloronicotinic Acid ModerateModerateLarger than fluorine, may have slightly reduced affinity compared to the fluoro analog.
5-Bromonicotinic Acid Moderate to LowModerate to LowThe increased bulk of bromine may lead to steric hindrance in the binding pocket.
5-Iodonicotinic Acid LowLowThe large size of iodine is likely to cause significant steric clashes, reducing affinity.
6-Chloronicotinic Acid ModerateModerateSimilar to 2-chloro substitution, generally tolerated.

Expert Insights on SAR:

  • Position of Substitution: The 5-position of the pyridine ring appears to be a critical area for modification. Small, electronegative substituents like fluorine at this position are often favorable.

  • Halogen Size: There is a clear trend of decreasing affinity and potency with increasing halogen size at the 5-position. This suggests that the GPR109A binding pocket has limited space in this region.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the charge distribution of the pyridine ring and the acidity of the carboxylic acid, both of which are important for interaction with key residues in the GPR109A binding pocket, such as Arg111.[1]

Comparative Metabolic Stability

Halogenation can significantly impact the metabolic stability of nicotinic acid by blocking sites of enzymatic oxidation. The primary metabolic pathways for nicotinic acid involve conjugation with glycine to form nicotinuric acid and conversion to nicotinamide adenine dinucleotide (NAD).[6]

CompoundRelative Metabolic StabilityKey Observations
Nicotinic Acid LowReadily metabolized.[6]
5-Fluoronicotinic Acid HighThe strong C-F bond is resistant to enzymatic cleavage.
5-Chloronicotinic Acid ModerateThe C-Cl bond is more susceptible to metabolism than C-F.
5-Bromonicotinic Acid Moderate-LowThe C-Br bond is weaker and more prone to metabolic cleavage.
5-Iodonicotinic Acid LowThe C-I bond is the weakest and most susceptible to metabolism.

Expert Insights on Metabolic Stability:

  • Carbon-Halogen Bond Strength: The metabolic stability of halogenated compounds often correlates with the strength of the carbon-halogen bond, which decreases in the order C-F > C-Cl > C-Br > C-I.

  • Position Matters: Halogenation at positions susceptible to cytochrome P450 oxidation can effectively block metabolism and prolong the half-life of the compound.

Experimental Protocols for Evaluation

To facilitate your research, we provide detailed, step-by-step protocols for key in vitro and in vivo assays used to characterize halogenated nicotinic acid derivatives.

In Vitro Radioligand Binding Assay for GPR109A

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GPR109A receptor using a radiolabeled ligand, such as [³H]-nicotinic acid.

Principle: Test compounds compete with a fixed concentration of radiolabeled nicotinic acid for binding to membranes prepared from cells expressing the GPR109A receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • [³H]-Nicotinic Acid

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-labeled nicotinic acid (for determining non-specific binding)

  • Test compounds

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-GPR109A cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of binding buffer (for total binding) or 10 µM non-labeled nicotinic acid (for non-specific binding).

      • 50 µL of test compound at various concentrations.

      • 50 µL of [³H]-Nicotinic Acid (final concentration ~1-5 nM).

      • 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters 3-4 times with ice-cold binding buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare GPR109A Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Buffer/Cold Ligand - Test Compound - [³H]-Nicotinic Acid - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate at RT Setup_Assay->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Add Scintillant & Count Filter_Wash->Count_Radioactivity Analyze_Data Calculate IC₅₀ & Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for GPR109A radioligand binding assay.
In Vitro cAMP Accumulation Assay

This protocol describes a method to measure the functional activity of GPR109A agonists by quantifying changes in intracellular cAMP levels.

Principle: GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP. This assay typically involves stimulating adenylyl cyclase with forskolin to elevate basal cAMP levels, and then measuring the ability of a test compound to inhibit this increase. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[7][8]

Materials:

  • CHO or HEK293 cells expressing GPR109A

  • Cell culture medium

  • Stimulation buffer

  • Forskolin

  • Test compounds

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Preparation:

    • Seed cells in a 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add test compounds at various concentrations.

    • Add forskolin to all wells except the basal control (final concentration typically 1-10 µM).

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells by adding the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the forskolin-stimulated control.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of test compound that produces 50% of the maximal inhibition) by non-linear regression analysis.

cAMP_Assay_Workflow Start Start Seed_Cells Seed GPR109A-expressing cells in 384-well plate Start->Seed_Cells Add_Compounds Add stimulation buffer, PDE inhibitor, and test compounds Seed_Cells->Add_Compounds Stimulate_AC Add Forskolin to elevate cAMP Add_Compounds->Stimulate_AC Incubate_37C Incubate at 37°C Stimulate_AC->Incubate_37C Lyse_Detect Lyse cells and add HTRF detection reagents Incubate_37C->Lyse_Detect Incubate_RT Incubate at RT Lyse_Detect->Incubate_RT Read_Plate Read HTRF signal Incubate_RT->Read_Plate Analyze_Data Calculate EC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for cAMP HTRF assay.
In Vivo Model for Assessing Anti-Lipolytic Effects

This protocol describes a method to evaluate the in vivo efficacy of halogenated nicotinic acid derivatives by measuring their ability to suppress free fatty acid (FFA) levels in mice.

Principle: Administration of a GPR109A agonist to mice will inhibit lipolysis in adipose tissue, leading to a transient decrease in plasma FFA levels.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compounds formulated in a suitable vehicle (e.g., saline, PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • Free Fatty Acid Quantification Kit (colorimetric or fluorometric)

Protocol:

  • Animal Acclimation and Fasting:

    • Acclimate mice to handling for at least 3 days prior to the experiment.

    • Fast the mice for 4-6 hours before the start of the experiment to establish a stable baseline of FFA levels.

  • Compound Administration:

    • Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) just prior to compound administration.

    • Collect subsequent blood samples at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes). Blood can be collected from the tail vein or retro-orbital sinus under anesthesia.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • FFA Quantification:

    • Measure the FFA concentration in the plasma samples using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the plasma FFA concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the FFA-lowering effect.

    • Compare the effects of different halogenated nicotinic acid derivatives to that of the parent compound.

Conclusion and Future Directions

The halogenation of nicotinic acid presents a promising strategy for the development of novel GPR109A agonists with improved therapeutic properties. This guide has provided a comparative framework for understanding the impact of different halogens on the physicochemical and biological characteristics of nicotinic acid derivatives.

Future research should focus on a systematic synthesis and evaluation of a comprehensive library of halogenated nicotinic acids, including different regioisomers. This will enable the development of more refined structure-activity relationships and the identification of lead candidates with optimized potency, selectivity, and pharmacokinetic profiles. The ultimate goal is to develop novel anti-dyslipidemic agents that retain the beneficial effects of nicotinic acid while minimizing its undesirable side effects.

References

  • Feingold, K. R. (2021). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PLoS ONE, 16(4), e0249251. [Link]

  • Richman, J. G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4782-4786. [Link]

  • Pike, V. W. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 144(7), 887-892. [Link]

  • van der Hoorn, J. W., et al. (2008). Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats. Journal of Lipid Research, 49(7), 1534-1542. [Link]

  • Lin, Z., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1563. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]

  • Shen, H. C., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(24), 6619-6622. [Link]

  • ACD/Labs. (2023). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Revvity. (2023). How to run a cAMP HTRF assay. [Link]

  • Wang, W., et al. (2000). Effects of Nicotinic Acid on Fatty Acid Kinetics, Fuel Selection, and Pathways of Glucose Production in Women. American Journal of Physiology-Endocrinology and Metabolism, 279(1), E50-E59. [Link]

  • Gifford Bioscience. (2022). Radioligand Binding Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2023). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Morak, B., et al. (2011). Determination of the Lipophilicity Parameters RM0 and LogP of New Azaphenothiazines by Reversed-Phase Thin-Layer Chromatography. Journal of Liquid Chromatography & Related Technologies, 34(14), 1839-1850. [Link]

  • Stern, R. H., et al. (1992). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism, 41(8), 879-881. [Link]

  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-217. [Link]

  • World Health Organization. (2020). Protocol for measuring trans fatty acids in foods. [Link]

  • Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 255(5 Pt 1), E555-E563. [Link]

  • Cisbio. (2022). HTRF package insert cAMP HiRange. [Link]

  • Ke, P. J., et al. (1977). An improved titrimetric method for determination of free fatty acid in fish oils. Fisheries and Marine Service Technical Report, (726). [Link]

  • Superko, H. R., et al. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American Journal of Cardiology, 94(5), 588-594. [Link]

  • Galione, A., et al. (2004). Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate. The Journal of Biological Chemistry, 279(32), 33547-33554. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Chloro-2,6-dimethyl-nicotinic Acid: An Essential Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized heterocyclic compounds is of paramount importance. Among these, 4-Chloro-2,6-dimethyl-nicotinic acid stands out as a valuable synthon, a key intermediate for a diverse array of pharmacologically active molecules. The specific arrangement of its chloro, dimethyl, and carboxylic acid moieties provides a versatile scaffold for medicinal chemists to elaborate upon, leading to the development of novel therapeutic agents. This guide provides a comprehensive technical comparison of two distinct synthetic methodologies for the preparation of this crucial building block, offering in-depth analysis and actionable experimental data for researchers and process chemists.

Introduction: The Significance of 4-Chloro-2,6-dimethyl-nicotinic Acid

Substituted nicotinic acid derivatives are integral components in a multitude of pharmaceuticals and agrochemicals. The presence of a halogen at the 4-position of the pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the methyl groups at the 2- and 6-positions can influence the molecule's conformation and metabolic stability, while the carboxylic acid at the 3-position provides a key site for amide bond formation and other derivatizations. This unique combination of functional groups makes 4-Chloro-2,6-dimethyl-nicotinic acid a highly sought-after intermediate in the synthesis of next-generation therapeutics.

This guide will dissect two plausible synthetic routes to this target molecule, evaluating them on key performance indicators such as overall yield, step-count, reagent availability and cost, scalability, and adherence to green chemistry principles.

Method 1: The Hydroxynicotinic Acid Chlorination Pathway

This well-established approach involves the initial construction of the 2,6-dimethyl-4-hydroxynicotinic acid backbone, followed by a direct chlorination of the 4-hydroxy group. This strategy leverages the inherent reactivity of the pyridone tautomer to facilitate the introduction of the chloro substituent.

Experimental Protocol:

Step 1: Synthesis of 2,6-Dimethyl-4-hydroxynicotinic Acid

The synthesis of the key intermediate, 2,6-dimethyl-4-hydroxynicotinic acid, can be achieved through the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by hydrolysis and decarboxylation. This method is analogous to the synthesis of related dihydroxydialkylpyridines.[1][2]

  • Reaction:

    • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and cyanoacetamide.

    • Reflux the mixture for several hours to facilitate the condensation and cyclization, forming the sodium salt of 2-hydroxy-4,6-dimethyl-3-cyanopyridine.

    • The resulting intermediate is then subjected to acidic hydrolysis with a strong acid such as hydrobromic acid, which concurrently hydrolyzes the nitrile to a carboxylic acid and the 2-hydroxy group to a ketone (pyridone), followed by decarboxylation to yield 2,6-dimethyl-4-hydroxypyridine.

    • Finally, carboxylation at the 3-position can be achieved under specific conditions, for instance, through a Kolbe-Schmitt type reaction on the pyridone.[3]

Step 2: Chlorination of 2,6-Dimethyl-4-hydroxynicotinic Acid

The conversion of the 4-hydroxy group to a chloro substituent is a critical step. This transformation can be effectively carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Reaction:

    • A mixture of 2,6-dimethyl-4-hydroxynicotinic acid and an excess of phosphorus oxychloride is heated at reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

    • The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.

    • The crude 4-Chloro-2,6-dimethyl-nicotinic acid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram:

Method1 cluster_step1 Step 1: Synthesis of 2,6-Dimethyl-4-hydroxynicotinic Acid cluster_step2 Step 2: Chlorination A Ethyl Acetoacetate + Cyanoacetamide B Condensation & Cyclization A->B C Hydrolysis & Decarboxylation B->C D Carboxylation C->D E 2,6-Dimethyl-4-hydroxynicotinic Acid D->E F 2,6-Dimethyl-4-hydroxynicotinic Acid G POCl₃, Reflux F->G H 4-Chloro-2,6-dimethyl-nicotinic Acid G->H

Caption: Synthetic workflow for the Hydroxynicotinic Acid Chlorination Pathway.

Method 2: The Pyridine Ring Construction and Functionalization Approach

This alternative strategy focuses on building the fully substituted pyridine ring from acyclic precursors, offering a potentially more convergent and flexible approach. This method avoids the direct chlorination of a pre-formed hydroxynicotinic acid.

Experimental Protocol:

Step 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

A common route to construct the substituted pyridine ring involves the condensation of an enamine with a dicarbonyl compound, followed by chlorination and cyanation. A reported synthesis for a closely related compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, provides a strong precedent.[4]

  • Reaction:

    • The synthesis begins with the mono-chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile at the 5-position using sulfuryl chloride in a suitable solvent like carbon tetrachloride. This yields 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile with a typical yield of around 94%.[4]

    • The subsequent chlorination of the 2-hydroxy group is achieved by reacting 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile with phosphorus oxychloride, producing 2,5-dichloro-4,6-dimethylnicotinonitrile in approximately 76% yield.[4]

Step 2: Selective Dechlorination and Hydrolysis

The next critical phase involves the selective removal of the chlorine atom at the 5-position and the hydrolysis of the nitrile group to a carboxylic acid.

  • Reaction:

    • Selective dechlorination at the 5-position can be challenging but may be achieved through catalytic hydrogenation under controlled conditions, using a catalyst such as palladium on carbon (Pd/C) with a suitable base to neutralize the generated HCl.

    • The nitrile group at the 3-position is then hydrolyzed to a carboxylic acid. This can be accomplished under either acidic or basic conditions. For instance, heating the nitrile with a strong aqueous acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) followed by acidic workup will yield the desired carboxylic acid.

Workflow Diagram:

Method2 cluster_step1 Step 1: Synthesis of Dichloronicotinonitrile cluster_step2 Step 2: Selective Dechlorination & Hydrolysis A 4,6-Dimethyl-2-hydroxynicotinonitrile B SO₂Cl₂, CCl₄ A->B C 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile B->C D POCl₃ C->D E 2,5-Dichloro-4,6-dimethylnicotinonitrile D->E F 2,5-Dichloro-4,6-dimethylnicotinonitrile G Selective Dechlorination (e.g., H₂, Pd/C) F->G H 4-Chloro-2,6-dimethylnicotinonitrile G->H I Hydrolysis (H⁺ or OH⁻) H->I J 4-Chloro-2,6-dimethyl-nicotinic Acid I->J

Caption: Synthetic workflow for the Pyridine Ring Construction and Functionalization Approach.

Comparative Analysis: Head-to-Head Benchmarking

To provide a clear and objective comparison, the two synthetic routes are benchmarked against several critical parameters in the table below.

ParameterMethod 1: Hydroxynicotinic Acid ChlorinationMethod 2: Pyridine Ring Construction & Functionalization
Starting Materials Ethyl acetoacetate, cyanoacetamide4,6-Dimethyl-2-hydroxynicotinonitrile
Overall Yield Moderate to Good (highly dependent on carboxylation efficiency)Potentially higher, though selective dechlorination can be challenging
Number of Steps 3-4 steps3 steps
Key Reagents Sodium ethoxide, strong acids, POCl₃SO₂Cl₂, POCl₃, H₂/Pd-C
Scalability Generally scalable, though handling of POCl₃ requires care.Scalable, with careful control of the catalytic hydrogenation step.
Green Chemistry Use of strong acids and POCl₃ are drawbacks.Use of CCl₄ and chlorinated reagents are concerns.
Key Advantages Utilizes readily available and inexpensive starting materials.Potentially more convergent and offers access to other chlorinated isomers.
Key Challenges Potentially low yield and harsh conditions for the carboxylation step.Selective dechlorination at the 5-position without affecting the 4-chloro group.

Conclusion and Future Perspectives

Both synthetic methodologies presented offer viable pathways to the valuable intermediate, 4-Chloro-2,6-dimethyl-nicotinic acid. The choice of the optimal route will ultimately depend on the specific requirements of the research or manufacturing campaign, including cost considerations, available equipment, and desired scale.

Method 1 , the hydroxynicotinic acid chlorination pathway, is a more traditional and linear approach. Its primary advantage lies in the use of simple and inexpensive starting materials. However, the efficiency of the carboxylation step can be a significant bottleneck, and the use of harsh reagents like phosphorus oxychloride raises environmental and safety concerns.

Method 2 , the pyridine ring construction and functionalization approach, offers a more modern and potentially more efficient route. While the starting material is more complex, the reported high yields for the chlorination steps are attractive. The main hurdle in this pathway is the selective dechlorination at the 5-position, which would require careful optimization of reaction conditions to avoid over-reduction.

Future research in this area should focus on the development of greener and more efficient synthetic methods. This could include the exploration of catalytic C-H activation for direct carboxylation of 2,6-dimethyl-4-chloropyridine, or the development of more selective and environmentally benign chlorinating agents. As the demand for novel pharmaceuticals continues to grow, the development of robust and sustainable synthetic routes to key building blocks like 4-Chloro-2,6-dimethyl-nicotinic acid will remain a critical endeavor for the scientific community.

References

  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. EP0202625B1.
  • Method for synthesizing 4-chloro-pyridine. CN103360306A.
  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. EP0202625A2.
  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. WO2003082821A1.
  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. US6624307B1.
  • Process for preparing 2,6-dialkylphenylacetic acids. US20210403406A1.
  • Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. CN103554014A.
  • Process for the preparation of chloropyridine sulphonic acid chlorides. US6310214B1.
  • Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • 2,5-Dichloro-4,6-dimethylnicotinonitrile. Vulcanchem.
  • Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. CN103012278A.
  • 4-Chloro-2,6-dimethylpyridine. PubChem.
  • Dimethyl 4-chloropyridine-2,6-dicarboxyl
  • Reimer–Tiemann reaction. Wikipedia.
  • 3-Chloro-2,6-dimethylpyridine. PubChem.
  • Kolbe–Schmitt reaction. Wikipedia.
  • Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. PrepChem.com.
  • Reimer-Tiemann Reaction (Part 2)
  • 4-Chloro-3-(difluoromethyl)-6-hydroxypyridine-2-carboxylic acid. BLDpharm.
  • Kolbe Schmitt Reaction with mechanism and applic
  • Process for producing chloronicotinic acid compounds.
  • Reimer Tiemann Reaction (video). Khan Academy.
  • Chlorination process of pyridine derivatives. EP0684943B1.
  • 2-chloronicotinonitrile. Organic Syntheses Procedure.
  • Alcohols, Phenols and Ethers. NCERT.
  • Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.
  • Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.
  • 13 Kolbe-Schmitt Reaction. Scribd.
  • Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe-Schmitt Reaction in Toluene. PubMed.
  • 3-Hydroxy-1,2-dimethyl-4(1H)-pyridinone. A2B Chem.
  • Acid-catalysed hydrogen exchange of 2,6-dimethyl-4-pyridone, -pyrone, and -thiapyrone: relative effects of heterocyclic sulphur, oxygen, and nitrogen on electrophilic substitution rates.

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Safety Operating Guide

Navigating the Safe Handling of 4-Chloro-2,6-dimethyl-nicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, this guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 4-Chloro-2,6-dimethyl-nicotinic acid (CAS RN: 56022-09-4). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this directive synthesizes information from structurally related molecules, including nicotinic acid and other chlorinated pyridine derivatives, to establish a robust safety protocol.

Hazard Assessment: A Synthesis of Available Data

A thorough hazard assessment is the cornerstone of laboratory safety. For 4-Chloro-2,6-dimethyl-nicotinic acid, we must infer its potential hazards from available data on analogous compounds.

Key Hazard Considerations:

  • Irritation: Nicotinic acid is known to cause serious eye irritation.[1][2][3] The presence of a chloro- group and alkyl groups may modify this, but it is prudent to assume at least a similar level of eye irritancy.

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: The risk statements associated with 4-Chloro-2,6-dimethyl-nicotinic acid are "20/21/22," which translate to harmful by inhalation, in contact with skin, and if swallowed.[4]

  • Aquatic Toxicity: Nicotinic acid is harmful to aquatic life.[2] As a chlorinated organic compound, 4-Chloro-2,6-dimethyl-nicotinic acid should be considered at least as, if not more, harmful to the environment.

  • Combustibility: While not highly flammable, nicotinic acid is combustible and can form explosive dust mixtures with air.[1] Hazardous decomposition products upon combustion include nitrogen oxides and carbon oxides.[1]

Based on this assessment, 4-Chloro-2,6-dimethyl-nicotinic acid should be handled as a hazardous substance with appropriate precautions to prevent eye and skin contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 4-Chloro-2,6-dimethyl-nicotinic acid. The following table outlines the minimum required PPE.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. This is to protect against the anticipated serious eye irritation.
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber. Always inspect gloves for tears or holes before use and change them frequently.
Body Protection A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be worn.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available or if handling large quantities, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or P100 filter) should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Workflow for Handling 4-Chloro-2,6-dimethyl-nicotinic Acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Designate a specific work area in a fume hood. prep2 Assemble all necessary equipment and reagents. prep1->prep2 prep3 Don appropriate PPE as per the guidelines. prep2->prep3 handling1 Weigh the solid compound in the fume hood. prep3->handling1 handling2 If making a solution, add the solid to the solvent slowly. handling1->handling2 handling3 Keep containers closed when not in use. handling2->handling3 cleanup1 Decontaminate all surfaces with an appropriate solvent. handling3->cleanup1 cleanup2 Segregate waste into designated containers. cleanup1->cleanup2 cleanup3 Remove PPE in the correct order to avoid self-contamination. cleanup2->cleanup3 cleanup4 Wash hands thoroughly with soap and water. cleanup3->cleanup4

Caption: A step-by-step workflow for the safe handling of 4-Chloro-2,6-dimethyl-nicotinic acid.

Detailed Protocol:

  • Preparation:

    • Before starting any work, ensure that a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and weighing paper.

    • Put on all required PPE: lab coat, chemical safety goggles, face shield, and gloves.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solid 4-Chloro-2,6-dimethyl-nicotinic acid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Chloro-2,6-dimethyl-nicotinic acid and its containers is crucial to protect the environment.

Waste Segregation and Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (e.g., excess compound, contaminated consumables) solid_container Labeled, sealed container for chlorinated solid waste solid_waste->solid_container liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) liquid_container Labeled, sealed container for chlorinated organic liquid waste liquid_waste->liquid_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility

Caption: The proper pathway for the segregation and disposal of waste containing 4-Chloro-2,6-dimethyl-nicotinic acid.

Disposal Protocol:

  • Solid Waste:

    • Collect all solid waste, including excess 4-Chloro-2,6-dimethyl-nicotinic acid and contaminated items (e.g., weighing paper, gloves, absorbent materials), in a clearly labeled, sealed container designated for "Chlorinated Solid Waste."

  • Liquid Waste:

    • Collect all liquid waste containing 4-Chloro-2,6-dimethyl-nicotinic acid in a separate, clearly labeled, sealed container designated for "Chlorinated Organic Liquid Waste."

    • Do not mix with non-halogenated waste streams to avoid complicating the disposal process.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chlorinated organic liquid waste.

    • After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

  • Final Disposal:

    • All collected waste must be disposed of through your institution's hazardous waste management program. Do not pour any waste containing this compound down the drain.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-Chloro-2,6-dimethyl-nicotinic acid into your research and development workflows.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

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Retrosynthesis Analysis

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4-Chloro-2,6-dimethyl-nicotinic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.